An In-Depth Technical Guide to (R)-4-Methyl-5,5-diphenyloxazolidin-2-one: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals Abstract (R)-4-Methyl-5,5-diphenyloxazolidin-2-one is a chiral auxiliary belonging to the well-established family of oxazolidinones, which are instrumental...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-4-Methyl-5,5-diphenyloxazolidin-2-one is a chiral auxiliary belonging to the well-established family of oxazolidinones, which are instrumental in modern asymmetric synthesis. Its structural rigidity and defined stereochemistry offer a powerful tool for the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of the fundamental properties, synthesis, and application of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one, with a focus on its role in directing stereoselective transformations. The causality behind experimental choices and the validation of described protocols are emphasized to ensure scientific integrity and practical utility.
Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development, as the therapeutic efficacy and safety of a drug are often dictated by its specific stereochemistry. Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter has been established, the auxiliary can be cleaved and ideally recovered for reuse.
Oxazolidinone-based chiral auxiliaries, popularized by David A. Evans, are particularly effective due to their rigid heterocyclic structure, which provides a well-defined steric environment to bias the approach of incoming reagents.[1] The substitution pattern on the oxazolidinone ring is critical for the level and sense of stereoinduction. (R)-4-Methyl-5,5-diphenyloxazolidin-2-one, with its gem-diphenyl substitution at the 5-position, presents a unique steric profile compared to its more common mono-phenyl counterparts.
Core Physicochemical Properties
A thorough understanding of the physical and chemical properties of a chiral auxiliary is paramount for its effective application in synthesis.
Note: Some physical properties are reported for the racemate or the (S)-enantiomer and are expected to be identical for the (R)-enantiomer.
Synthesis of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one
While a specific, detailed protocol for the synthesis of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one is not extensively documented in readily available literature, its synthesis can be logically inferred from the established methods for preparing analogous oxazolidinones. The general strategy involves the cyclization of a corresponding β-amino alcohol.
Introduction: The Role of Chiral Auxiliaries in Modern Asymmetric Synthesis
An In-Depth Technical Guide to the Mechanism of Action of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and agrochemical industries, a...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Mechanism of Action of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and agrochemical industries, asymmetric synthesis has emerged as an indispensable tool. Among the various strategies to control stereochemistry, the use of chiral auxiliaries remains a robust, reliable, and predictable method.[1][2][3] A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.[2][4]
Among the most successful and widely utilized of these are the Evans' oxazolidinone auxiliaries. This guide focuses on a specific, highly effective member of this class: (R)-4-Methyl-5,5-diphenyloxazolidin-2-one . This auxiliary offers exceptional levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, including aldol additions and alkylations. Its rigid structure and well-defined conformational preferences provide a predictable platform for high-fidelity asymmetric induction. This document serves as a technical resource for researchers, scientists, and drug development professionals, detailing the core mechanism, experimental protocols, and practical considerations for employing this powerful synthetic tool.
Part 1: The Core Mechanism of Stereocontrol
The efficacy of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one lies in its ability to create a highly ordered and sterically defined environment around a reactive center. The mechanism can be understood as a sequence of three critical steps: acylation, diastereoselective enolate formation, and face-selective electrophilic attack.
Acylation of the Auxiliary
The first step involves the covalent attachment of a prochiral carboxylic acid derivative to the nitrogen atom of the oxazolidinone auxiliary. This is typically achieved by treating the lithium salt of the auxiliary with an acyl chloride or by using coupling agents.[5] The resulting N-acyloxazolidinone, or imide, positions the carbonyl group of the substrate for the subsequent stereodetermining step.
Caption: General acylation of the chiral auxiliary.
Diastereoselective Enolate Formation
Deprotonation of the α-proton of the N-acyl group using a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaN(TMS)₂), generates an enolate.[6] Crucially, this process overwhelmingly favors the formation of the (Z)-enolate. This selectivity is driven by the minimization of steric clash between the R group and the auxiliary's substituents.
The key to the high fidelity of Evans' auxiliaries is the subsequent chelation of the metal cation (e.g., Li⁺, Na⁺, or Bu₂B⁺) between the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation locks the molecule into a rigid, planar, six-membered ring-like conformation. This rigid structure is paramount for effective stereochemical communication.
Caption: Formation of the rigid, chelated (Z)-enolate.
Face-Selective Electrophilic Attack: The Zimmerman-Traxler Model
With the enolate locked in a defined conformation, one of its two faces (diastereotopic faces) is effectively shielded from attack. In the case of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one, the two phenyl groups at the C5 position create a significant steric barrier, blocking the si-face of the enolate. Consequently, an incoming electrophile (E⁺) is directed to approach from the less hindered re-face.
This principle is elegantly rationalized by the Zimmerman-Traxler transition state model, particularly for aldol reactions.[7][8][9] The model predicts a chair-like six-membered ring transition state involving the enolate, the aldehyde, and the chelating metal (typically boron). To minimize steric interactions, the bulky substituents of both the aldehyde (R') and the chiral auxiliary preferentially occupy equatorial positions. This arrangement leads directly to the formation of the syn-aldol product.[8][10][11]
Caption: Zimmerman-Traxler model for boron-mediated aldol reaction.
Part 2: Field-Proven Applications & Protocols
The theoretical framework described above translates into highly practical and reproducible synthetic procedures. The following sections provide representative protocols for two of the most common applications of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one.
Asymmetric Aldol Reaction
Boron-mediated Evans aldol reactions are renowned for producing syn-aldol adducts with exceptionally high diastereoselectivity.[12] The use of a dialkylboron triflate generates a rigid boron enolate, enhancing the stereocontrol described by the Zimmerman-Traxler model.[9]
Add dibutylboron triflate (Bu₂BOTf) (1.1 equiv) dropwise over 15 minutes. The solution typically turns from colorless to yellow.
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
Aldol Addition:
Add the aldehyde (1.2 equiv), either neat or as a solution in DCM, dropwise to the enolate solution at -78 °C.
Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.
Workup:
Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.
Stir vigorously for 1 hour at 0 °C.
Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
The crude product can be purified by flash column chromatography.
Table 1: Representative Data for Evans Asymmetric Aldol Reactions
N-Acyl Group
Aldehyde
Diastereomeric Ratio (syn:anti)
Yield (%)
Propionyl
Benzaldehyde
>99:1
85
Propionyl
Isobutyraldehyde
>99:1
89
Acetyl
Propionaldehyde
95:5
78
Butyryl
Cinnamaldehyde
98:2
82
(Data are representative and compiled from typical outcomes reported in synthetic literature.)
Asymmetric Alkylation
The chelated enolates derived from N-acyloxazolidinones also undergo highly diastereoselective alkylations with activated electrophiles like alkyl halides. The steric directing effect of the auxiliary remains the dominant factor controlling the stereochemical outcome.
Dissolve the N-acyloxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool to -78 °C.
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF, 1.05 equiv) dropwise.
Stir the resulting solution at -78 °C for 30-45 minutes.
Alkylation:
Add the alkyl halide (e.g., allyl iodide, benzyl bromide) (1.2 equiv) dropwise to the enolate solution at -78 °C.
Stir the reaction at -78 °C for 2-4 hours or until TLC analysis indicates consumption of the starting material.
Workup:
Quench the reaction by adding saturated aqueous NH₄Cl.
Allow the mixture to warm to room temperature and extract with ethyl acetate.
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
Purify the product by flash column chromatography.[6]
Table 2: Representative Data for Evans Asymmetric Alkylation
N-Acyl Group
Electrophile
Diastereomeric Ratio
Yield (%)
Propionyl
Benzyl Bromide
99:1
92
Propionyl
Allyl Iodide
98:2
95
Isovaleryl
Methyl Iodide
>99:1
88
Phenylacetyl
Ethyl Bromoacetate
95:5
81
(Data are representative and compiled from typical outcomes reported in synthetic literature.)
Part 3: Auxiliary Cleavage and Recovery
A crucial advantage of the chiral auxiliary strategy is the ability to remove the auxiliary to unmask the desired chiral product while recovering the auxiliary for reuse.[13] The choice of cleavage method determines the functional group obtained.[13]
Common Cleavage Protocols:
To obtain Carboxylic Acids: Hydrolytic cleavage using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is the most common method.[13][14] It is important to note that this reaction can release stoichiometric amounts of oxygen gas, which presents a safety risk that must be managed, especially on a large scale.[14][15]
To obtain Primary Alcohols: Reductive cleavage with reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding chiral alcohol.[13]
To obtain Aldehydes: Careful reduction with diisobutylaluminum hydride (DIBAL-H) can provide the chiral aldehyde.[13]
To obtain Esters: Transesterification with an alkoxide, such as sodium methoxide in methanol, furnishes the methyl ester.[13]
Caption: Cleavage pathways for the N-acyl oxazolidinone adduct.
Conclusion
(R)-4-Methyl-5,5-diphenyloxazolidin-2-one stands as a testament to the power and precision of auxiliary-based asymmetric synthesis. Its mechanism of action is rooted in fundamental principles of stereoelectronic and steric control, leading to the formation of a rigid, chelated enolate that directs electrophilic attack with exceptional facial selectivity. The high diastereoselectivities, predictable outcomes, and operational simplicity have solidified its place as a cornerstone tool in the synthesis of complex chiral molecules. The ability to cleave the auxiliary to reveal various functionalities and recover it for reuse further enhances its practical value, making it a reliable and cost-effective strategy for academic and industrial researchers alike.
References
Benchchem. Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. Benchchem.
Sadasivam, J., & Govindarajan, S. (2010). Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions. PubMed.
Organic Chemistry Explained. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube.
ResearchGate. Evans' original oxazolidinone auxiliary‐based asymmetric methodology. ResearchGate.
Sadasivam, J., & Govindarajan, S. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society.
Unknown. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
Unknown. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications.
Unknown. (2025). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. ResearchGate.
Unknown. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. ResearchGate.
Smith, T. E., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education.
University of York. Asymmetric Synthesis. University of York.
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory. Journal of Chemical Education.
Heravi, M. M., & Zadsirjan, V. (2020). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
A Technical Guide to the Spectroscopic Characterization of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one
Introduction: The Significance of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one in Asymmetric Synthesis (R)-4-Methyl-5,5-diphenyloxazolidin-2-one is a member of the esteemed class of chiral auxiliaries, instrumental in the f...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Significance of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one in Asymmetric Synthesis
(R)-4-Methyl-5,5-diphenyloxazolidin-2-one is a member of the esteemed class of chiral auxiliaries, instrumental in the field of asymmetric synthesis. These compounds are temporarily incorporated into a prochiral substrate to direct a chemical reaction towards the formation of a single enantiomer of the product. The steric bulk and defined stereochemistry of the auxiliary create a chiral environment that effectively biases the approach of reagents, leading to high diastereoselectivity. Following the desired transformation, the auxiliary is cleaved and can often be recovered for reuse, making it a powerful and economical tool in the synthesis of enantiomerically pure pharmaceuticals and other complex chiral molecules.
The 5,5-diphenyl substitution on the oxazolidinone ring provides a significant steric shield, enhancing its ability to control the stereochemical outcome of reactions such as alkylations, aldol additions, and conjugate additions. The (R)-configuration at the 4-position, bearing a methyl group, further refines this chiral environment. A thorough understanding of the spectroscopic properties of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one is paramount for researchers to verify its synthesis, assess its purity, and to monitor its incorporation and removal during a synthetic sequence. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this important chiral auxiliary.
Molecular Structure and Key Spectroscopic Features
The structure of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one, with its key functional groups, dictates its spectroscopic signature. The presence of aromatic rings, a cyclic carbamate, and a chiral center gives rise to a unique set of signals in each spectroscopic technique.
Figure 1. Molecular structure of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one highlighting key structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (R)-4-Methyl-5,5-diphenyloxazolidin-2-one, both ¹H and ¹³C NMR will provide a wealth of information regarding its connectivity and stereochemistry.
¹H NMR Spectroscopy: A Proton's Perspective
The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are predicted based on the electronic environment of each proton.
Table 1: Predicted ¹H NMR Data for (R)-4-Methyl-5,5-diphenyloxazolidin-2-one
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale
Phenyl-H
7.20 - 7.50
Multiplet
-
Protons of the two phenyl groups will resonate in the aromatic region. The gem-diphenyl substitution will lead to a complex multiplet.
NH
5.50 - 6.50
Broad Singlet
-
The amide proton is typically broad due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift can be solvent-dependent.
C4-H
4.00 - 4.50
Multiplet
~3-7
This proton is adjacent to the nitrogen and the methyl-bearing carbon. It will likely appear as a multiplet due to coupling with the methyl protons.
C4-CH₃
0.80 - 1.20
Doublet
~6-7
The methyl protons are coupled to the single proton on C4, resulting in a doublet.
Expert Insights: The precise chemical shift of the C4-H proton is sensitive to the conformation of the oxazolidinone ring and the orientation of the N-acyl group in derivatized forms. Lanthanide shift reagents can be employed to resolve overlapping signals and to aid in the determination of enantiomeric purity.[1]
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.
Table 2: Predicted ¹³C NMR Data for (R)-4-Methyl-5,5-diphenyloxazolidin-2-one
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Rationale
C=O (C2)
155 - 160
The carbonyl carbon of the carbamate is deshielded and appears in the characteristic downfield region.
Phenyl-C (quaternary)
138 - 142
The quaternary carbons of the phenyl rings to which the oxazolidinone is attached.
Phenyl-CH
125 - 130
The protonated carbons of the two phenyl rings will give rise to multiple signals in this region.
C5
85 - 95
This quaternary carbon is bonded to two phenyl groups and the oxygen and nitrogen of the ring, leading to a significant downfield shift.
C4
50 - 60
The carbon of the chiral center, bonded to the nitrogen and the methyl group.
CH₃
15 - 20
The methyl carbon, appearing in the typical aliphatic region.
Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum.
Typical parameters: 30-45° pulse angle, 2-5 second relaxation delay, 1024 or more scans to achieve adequate signal-to-noise.
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.
Figure 3. Potential fragmentation pathways for (R)-4-Methyl-5,5-diphenyloxazolidin-2-one in mass spectrometry.
Experimental Protocol: Mass Spectrometry Data Acquisition (ESI-TOF)
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) analyzer, coupled with an Electrospray Ionization (ESI) source for accurate mass determination.
Data Acquisition:
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be observed.
For fragmentation data (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID).
Data Analysis: Determine the exact mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to gain structural insights.
Conclusion
The spectroscopic characterization of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one provides a comprehensive picture of its molecular structure and purity. The combination of NMR, IR, and Mass Spectrometry offers a self-validating system for confirming the identity of this crucial chiral auxiliary. While the data presented here for the target molecule is predictive, it is based on the well-established principles of spectroscopy and data from closely related, well-characterized analogs. This guide serves as a robust framework for researchers and drug development professionals in their synthesis and application of this powerful tool for asymmetric synthesis.
References
Rothchild, R., Venkatasubban, K. S., Braddock, S., Sanders, K., & Traviglia, S. (1993). NMR Studies of Drugs. Achiral and Chiral Lanthanide Shift Reagents with Mephenoxalone, a Substituted 2-Oxazolidinone. Spectroscopy Letters, 26(2), 271-283. [Link]
Piras, L., et al. (2017). (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. Molecules, 22(1), 123. [Link]
A Technical Guide to Chiral Auxiliaries in Asymmetric Synthesis: From Core Principles to Practical Application
Abstract In the landscape of modern organic chemistry, the synthesis of enantiomerically pure compounds is a critical challenge, particularly within the pharmaceutical industry where stereochemistry dictates biological a...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
In the landscape of modern organic chemistry, the synthesis of enantiomerically pure compounds is a critical challenge, particularly within the pharmaceutical industry where stereochemistry dictates biological activity.[1] Among the strategies for achieving stereocontrol, the use of chiral auxiliaries remains a robust, reliable, and highly predictable methodology.[1][2] A chiral auxiliary is a stereogenic molecule temporarily attached to a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[1][3] This guide provides an in-depth technical overview of the principles, common classes, and practical applications of chiral auxiliaries. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying mechanistic rationale to empower informed experimental design. We will explore the foundational mechanisms of stereocontrol, detail the use of seminal auxiliaries such as those developed by Evans and Oppolzer, provide comparative data for auxiliary selection, and present validated protocols for their application and removal.
The Imperative of Chirality and the Role of the Auxiliary
Most biological molecules, from the amino acids that build proteins to the sugars that form DNA, are chiral.[3] Consequently, the therapeutic effect of a drug is often associated with a single enantiomer, while the other may be inactive or even toxic.[4][5] Asymmetric synthesis, which selectively produces one enantiomer, is therefore a cornerstone of modern drug development.[6][7]
The chiral auxiliary strategy addresses this challenge by converting an enantioselective problem into a diastereoselective one. The general process involves three key stages:[1][3][8]
Covalent Attachment: The chiral auxiliary, which is enantiomerically pure, is attached to a prochiral substrate.
Diastereoselective Transformation: The new, chiral substrate-auxiliary conjugate undergoes a reaction (e.g., alkylation, aldol addition) where the auxiliary's steric and electronic properties direct the incoming reagent to one specific face of the molecule, forming one diastereomer in significant excess.
Cleavage and Recovery: The auxiliary is removed from the product under conditions that do not disturb the newly created stereocenter, yielding the desired enantiomerically enriched product.[] The auxiliary can often be recovered and recycled, an important consideration for process sustainability.[10][11]
Caption: General workflow of an asymmetric synthesis using a chiral auxiliary.
The Causality of Control: Mechanisms of Stereochemical Induction
The efficacy of a chiral auxiliary hinges on its ability to enforce a single, low-energy transition state for a given reaction. This is achieved primarily through steric hindrance and chelation, which create a rigid and predictable molecular conformation.
Steric Shielding: The bulky groups on the auxiliary physically block one face of the reactive center (e.g., an enolate), forcing an electrophile to approach from the less hindered face.
Chelation Control: Auxiliaries containing multiple heteroatoms can form rigid, cyclic transition states by coordinating to a metal cation (e.g., from a Lewis acid or a lithium enolate).[12] This locks the substrate into a specific conformation, exposing one face to attack. The Zimmerman-Traxler model for aldol reactions is a classic example of such a six-membered, chair-like transition state that explains the observed stereochemistry.[13]
By attaching the auxiliary, the two enantiotopic faces of the prochiral substrate become diastereotopic. The resulting energy difference between the two possible diastereomeric transition states is what leads to the high selectivity of the reaction.[14]
A Field Guide to Preeminent Chiral Auxiliaries
While a vast number of auxiliaries have been developed, a select few have become indispensable tools in synthesis due to their versatility, reliability, and high levels of stereocontrol.[15]
Evans' Oxazolidinones
Introduced by David A. Evans in the 1980s, chiral oxazolidinones are arguably the most widely used class of auxiliaries.[3][16] Derived from readily available amino acids, they provide excellent stereocontrol in aldol, alkylation, and Diels-Alder reactions.[3][]
The stereochemical outcome is dictated by the formation of a Z-enolate, which chelates to the metal cation (typically boron or lithium). The substituent at the C4 position of the oxazolidinone (e.g., benzyl or isopropyl) then sterically directs the electrophile to attack from the face opposite this group.[12]
Caption: Stereocontrol in the Evans syn aldol reaction via a rigid transition state.
Oppolzer's Camphorsultams
Based on the rigid bicyclic structure of camphor, Oppolzer's sultams provide excellent stereocontrol due to their well-defined conformation.[][17] The sulfonyl group is a powerful electron-withdrawing group, and one of the sulfonyl oxygens effectively shields one face of the enolate. They are particularly effective in alkylation, Michael addition, and Diels-Alder reactions.[18][19] The rigid camphor backbone provides a predictable platform for asymmetric transformations.[18]
Pseudoephedrine Amides
Developed by Andrew G. Myers, pseudoephedrine serves as a highly effective and practical chiral auxiliary, especially for the asymmetric alkylation of enolates to produce α-substituted carboxylic acids.[3] The reaction proceeds through a rigid lithium chelate intermediate where both the amide and hydroxyl oxygens coordinate to the lithium ion. The auxiliary is subsequently removed by simple acid or base hydrolysis, and the pseudoephedrine can be recovered.[3][10]
Practical Implementation: Selection and Experimental Protocols
The choice of auxiliary is a critical decision that depends on the desired transformation, the substrate, and the required final functional group.[20]
Allow the reaction to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
Quench the reaction with saturated aqueous ammonium chloride solution.
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the N-acyl oxazolidinone by silica gel column chromatography.
Protocol 2: Asymmetric Alkylation
Dissolve the N-acyl oxazolidinone (1.0 equiv) from Protocol 1 in anhydrous THF and cool to -78 °C.
Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv, 1.0 M in THF) dropwise and stir for 30 minutes to form the sodium enolate.
Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) and stir the reaction at -78 °C until TLC analysis indicates complete consumption of the starting material (typically 2-4 hours).
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
The diastereomeric ratio (d.r.) can be determined by ¹H NMR or HPLC analysis of the crude product before purification by column chromatography.
Protocol 3: Hydrolytic Cleavage to a Chiral Carboxylic Acid
Dissolve the alkylated product (1.0 equiv) from Protocol 2 in a 3:1 mixture of THF and water.[25]
Cool the solution to 0 °C in an ice bath.
Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by aqueous lithium hydroxide (LiOH, 2.0 equiv, 0.8 M).[21]
Stir the reaction vigorously at 0 °C for 2 hours, then at room temperature for an additional 2 hours.
Quench the excess peroxide by adding aqueous sodium sulfite solution until a negative result is obtained with peroxide test strips.
Concentrate the mixture under reduced pressure to remove the THF.
Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.
Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract the desired carboxylic acid product with ethyl acetate.
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the enantiomerically enriched carboxylic acid.[21]
Applications in Drug Development and Total Synthesis
The reliability of chiral auxiliaries makes them a preferred method in the early, discovery phases of drug development and in the academic pursuit of complex natural products.[2][3]
Total Synthesis of Cytovaricin: In a landmark synthesis, Evans utilized oxazolidinone auxiliaries for one asymmetric alkylation and four asymmetric aldol reactions, which successfully set the absolute stereochemistry of nine different stereocenters in the molecule.[3]
Early Synthesis of Tipranavir: An early medicinal chemistry route to the HIV protease inhibitor Tipranavir employed a chiral oxazolidinone in a conjugate addition to set a key stereocenter.[3]
Conclusion and Future Outlook
Despite the rise of powerful asymmetric catalytic methods, chiral auxiliaries remain a vital and often indispensable tool in organic synthesis.[22][26] Their key advantages lie in their high reliability, predictable stereochemical outcomes, and the ability to separate the resulting diastereomeric products using standard techniques like chromatography.[3][25] The primary drawbacks are the stoichiometric nature of the auxiliary and the need for additional synthetic steps for attachment and removal.[3]
Future developments continue to focus on creating new auxiliaries with higher efficiencies, easier cleavage protocols, and improved recyclability. The integration of auxiliary-based methods with continuous flow processes represents a promising avenue for scaling up these powerful transformations.[10] For the foreseeable future, chiral auxiliaries will continue to be a cornerstone of asymmetric synthesis, providing chemists with a dependable method for constructing the complex, stereochemically rich molecules that drive innovation in medicine and materials science.
References
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). Chirality, 31(10), 776-812. PubMed. Retrieved January 7, 2026, from [Link]
Chiral auxiliary. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
Concise Introduction to Asymmetric Synthesis. (n.d.). Indian Institute of Technology Bombay. Retrieved January 7, 2026, from [Link]
Recent advances in asymmetric synthesis with chiral imide auxiliaries. (2002). Comptes Rendus Chimie, 5(5), 321-330. Société Chimique de France. Retrieved January 7, 2026, from [Link]
1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. (2000). Chemical Reviews, 100(8), 2941-3044. ACS Publications. Retrieved January 7, 2026, from [Link]
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (2019). Journal of the Mexican Chemical Society, 63(3). Retrieved January 7, 2026, from [Link]
Chiral Auxiliaries — Principles and Recent Applications. (2006). Synthesis, 2006(12), 1899-1930. ResearchGate. Retrieved January 7, 2026, from [Link]
Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. (2006). The Journal of Organic Chemistry, 71(1), 337-340. PubMed. Retrieved January 7, 2026, from [Link]
Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. (2023). Chinese Journal of Chemistry. CoLab.
ChemInform Abstract: Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. (2012). ChemInform, 43(29). ResearchGate. Retrieved January 7, 2026, from [Link]
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The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. (2023). Australian Journal of Chemistry, 76(12), 847-853. ConnectSci. Retrieved January 7, 2026, from [Link]
Asymmetric radical addition, cyclization, and annulation reactions with Oppolzer's camphor sultam. (1998). Journal of the American Chemical Society, 120(13), 3211-3227. ACS Publications. Retrieved January 7, 2026, from [Link]
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The Alchemist's Catalyst: An In-depth Technical Guide to Evans Auxiliaries and Their Derivatives in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of asymmetric synthesis, the reliable and predictable control of stereochemistry is paramount. Among the myriad of tools available...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of asymmetric synthesis, the reliable and predictable control of stereochemistry is paramount. Among the myriad of tools available to the synthetic chemist, chiral auxiliaries remain a cornerstone for the construction of complex, enantiomerically pure molecules.[1] This guide provides a deep dive into the world of Evans auxiliaries, a class of oxazolidinones that have established themselves as a gold standard for stereocontrol in a multitude of chemical transformations.[2] We will explore the foundational principles governing their function, delve into the synthesis of key derivatives, provide detailed experimental protocols for their application, and discuss their strategic deployment in the synthesis of natural products and pharmaceuticals.
The Genesis of Stereocontrol: An Introduction to Chiral Auxiliaries
The vast majority of biological molecules are chiral, existing as one of two non-superimposable mirror images, or enantiomers.[1] The biological activity of these molecules is often intrinsically linked to their three-dimensional structure, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even harmful. Consequently, the ability to selectively synthesize a single enantiomer is a critical endeavor in drug discovery and development.[3]
A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] Once the desired stereocenter has been established, the auxiliary is cleaved and can, in principle, be recovered for reuse. This strategy converts the challenging task of separating enantiomers into the more straightforward separation of diastereomers.[3]
While numerous chiral auxiliaries have been developed, the oxazolidinone-based auxiliaries introduced by David A. Evans in the early 1980s have demonstrated exceptional utility and reliability, becoming a staple in the synthetic organic chemist's toolbox.[1][4]
The Core Architecture: Structure and Mechanism of Evans Auxiliaries
The efficacy of Evans auxiliaries lies in their rigid heterocyclic structure, which provides a well-defined steric environment to bias the approach of incoming reagents.[1] These oxazolidinones are typically synthesized from readily available α-amino acids, providing access to both enantiomeric forms of the auxiliary.[5]
The most commonly employed Evans auxiliaries are derived from valine and phenylalanine, giving rise to (4S)-4-isopropyl-2-oxazolidinone and (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, respectively.[6]
The Pillars of Stereocontrol: How They Work
The stereodirecting power of an Evans auxiliary is primarily attributed to the steric hindrance imposed by the substituent at the C4 position of the oxazolidinone ring.[1] The general synthetic sequence involves three key steps:
Acylation: The chiral auxiliary is first acylated with a carboxylic acid derivative (e.g., an acyl chloride or anhydride) to attach the substrate.[7]
Diastereoselective Transformation: The N-acylated auxiliary then undergoes a diastereoselective reaction, such as alkylation or an aldol reaction.
Cleavage: The chiral auxiliary is subsequently removed to reveal the enantiomerically enriched product.[1]
The mechanism of stereocontrol is best illustrated through the lens of two of the most powerful applications of Evans auxiliaries: asymmetric alkylation and asymmetric aldol reactions.
In asymmetric alkylation, the N-acylated Evans auxiliary is deprotonated at the α-carbon with a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), to form a Z-enolate.[6][7] The rigid structure of the oxazolidinone, coupled with chelation of the lithium cation between the enolate oxygen and the carbonyl oxygen of the auxiliary, creates a conformationally restricted system.
The substituent at the C4 position of the auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite, less sterically hindered face.[8] This results in the formation of a new stereocenter with a high degree of predictability and diastereoselectivity.
Caption: Mechanism of Asymmetric Alkylation with Evans Auxiliaries.
Evans auxiliaries are perhaps most renowned for their application in asymmetric aldol reactions, which allow for the stereocontrolled formation of two contiguous stereocenters.[1] The reaction typically employs a Lewis acid, such as dibutylboron triflate (Bu₂BOTf), and a hindered amine base to generate a Z-boron enolate.[4][9]
The stereochemical outcome of the aldol reaction is rationalized by the Zimmerman-Traxler model, which postulates a six-membered, chair-like transition state.[2][10][11] In this transition state, the substituents on both the enolate and the aldehyde prefer to occupy pseudo-equatorial positions to minimize steric interactions. The chiral auxiliary dictates the facial selectivity of the aldehyde's approach to the enolate, leading to the formation of the syn-aldol product with high diastereoselectivity.[4][9]
A Family of Catalysts: Synthesis of Key Evans Auxiliaries and Derivatives
The versatility of the Evans auxiliary platform stems from the ability to synthesize a range of derivatives with varying steric and electronic properties.
Synthesis of Common Evans Auxiliaries
Auxiliary
Starting Material
Key Synthesis Steps
Overall Yield
(4S)-4-isopropyl-2-oxazolidinone
L-Valine
1. Acylation (e.g., with phenyl carbonochloridate). 2. Reduction of the carboxylic acid (e.g., with borane-THF). 3. Cyclization (e.g., with catalytic KOBu-t).
While the classic Evans oxazolidinones are widely used, other chiral auxiliaries have been developed that offer complementary reactivity or advantages in specific applications.
Pseudoephedrine Amides: Developed by Myers, pseudoephedrine amides are excellent chiral auxiliaries for asymmetric alkylation.[13][14] Both enantiomers of pseudoephedrine are readily available and can be acylated to form tertiary amides that undergo highly diastereoselective alkylations.[1][13]
Camphorsultams: Oppolzer's camphorsultam is a rigid, bicyclic chiral auxiliary that provides excellent stereocontrol in a variety of reactions, including Diels-Alder reactions and alkylations.[15][16]
In the Trenches: Detailed Experimental Protocols
The successful application of Evans auxiliaries hinges on meticulous experimental technique. The following protocols provide a step-by-step guide for a typical asymmetric alkylation sequence.
Experimental Workflow
Caption: A typical experimental workflow for asymmetric alkylation using an Evans auxiliary.
Protocol 1: N-Acylation of (4R)-4-benzyl-2-oxazolidinone with Propionyl Chloride[7]
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve (4R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF).
Cool the solution to -78 °C in a dry ice/acetone bath.
Slowly add n-butyllithium (1.05 eq) dropwise. Stir the mixture for 15 minutes at -78 °C.
Add propionyl chloride (1.1 eq) dropwise.
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Diastereoselective Alkylation with Benzyl Bromide[7]
To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous THF.
Cool the solution to -78 °C.
Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.1 eq) dropwise.
Stir the mixture at -78 °C for 30 minutes to form the enolate.
Add benzyl bromide (1.2 eq) dropwise.
Stir the reaction at -78 °C for 2-4 hours.
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
Purify the product by flash column chromatography.
Protocol 3: Auxiliary Cleavage
The choice of cleavage method depends on the desired functional group in the final product.
Dissolve the alkylated product in a mixture of THF and water.
Cool the solution to 0 °C.
Add aqueous hydrogen peroxide followed by aqueous lithium hydroxide.
Stir the reaction at 0 °C until completion (monitored by TLC).
Quench the excess peroxide with sodium sulfite.
Acidify the mixture and extract the carboxylic acid product. The chiral auxiliary can often be recovered from the aqueous layer.
Note: The reaction of N-acyloxazolidinones with LiOH alone can lead to cleavage of the endocyclic carbonyl, destroying the auxiliary. The use of lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, selectively cleaves the exocyclic amide bond.[17][18]
Dissolve the alkylated product in an ethereal solvent such as THF or diethyl ether.
Add lithium borohydride (LiBH₄) at 0 °C.
Stir the reaction until completion.
Carefully quench the reaction with water or an acidic workup.
Extract the alcohol product and the recovered auxiliary.
The direct conversion of the N-acyl oxazolidinone to a Weinreb amide is a particularly useful transformation.[4]
Treat the N-acyl oxazolidinone with the trimethylaluminum-N,O-dimethylhydroxylamine complex.
The reaction proceeds smoothly to afford the corresponding Weinreb amide, which is a versatile intermediate for the synthesis of ketones.
Applications in the Crucible of Discovery: Total Synthesis and Drug Development
The reliability and predictability of Evans auxiliaries have made them indispensable tools in the synthesis of complex molecules.
Natural Product Synthesis
Evans auxiliaries have been instrumental in the total synthesis of numerous natural products, particularly polyketides, which are rich in stereocenters.[4][19] A classic example is the synthesis of the macrolide antibiotic cytovaricin by Evans, where oxazolidinone auxiliaries were used to set the stereochemistry of nine stereocenters through one asymmetric alkylation and four asymmetric aldol reactions.[1]
Drug Development
In the pharmaceutical industry, the ability to rapidly and reliably synthesize enantiomerically pure compounds is of paramount importance. Evans auxiliaries are often the method of choice in the early phases of drug development.[12] For instance, an Evans-type asymmetric alkylation was a key step in an early synthesis of atorvastatin (Lipitor), one of the best-selling drugs of all time.
Conclusion: A Legacy of Precision
Evans auxiliaries and their derivatives have fundamentally transformed the field of asymmetric synthesis. Their robust nature, high stereoselectivity, and predictable outcomes have empowered chemists to tackle increasingly complex molecular architectures with confidence. As the demand for enantiomerically pure compounds in medicine, materials science, and agrochemicals continues to grow, the principles and methodologies established by the Evans school will undoubtedly continue to be a guiding light for future innovations in stereocontrolled synthesis.
References
Zimmerman, H. E.; Traxler, M. D. The Stereochemistry of the Ivanov and Reformatsky Reactions. I. J. Am. Chem. Soc.1957, 79 (8), 1920–1923.
Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. J. Am. Chem. Soc.1997, 119 (28), 6496–6511.
Myers, A. G.; McKinstry, L.; Kopecky, D. J. Use of pseudoephedrine as a practical chiral auxiliary for asymmetric synthesis.
Bracher, F.; Litz, T. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. ACS Omega, 2018, 3 (10), 14264-14269.
Gage, J. R. An Efficient Synthesis of (4S)-(-)-4-Isopropyl-2-oxazolidinone. Synthesis, 1989, 1989 (08), 622-623.
BenchChem. The Advent of Pseudoephedrine as a Chiral Auxiliary: A Technical Guide. benchchem.com.
Wikipedia. Chiral auxiliary. en.wikipedia.org.
Davis, F. A.; Zhou, P.; Chen, B. C. ASYMMETRIC SYNTHESIS OF SULTAMS AND SULFONAMIDES VIA DIASTEREOSELECTIVE REDUCTION OF N-SULFONYLIMINES.
BenchChem. The Zimmerman-Traxler Model: A Technical Guide to Aldol Stereoselectivity. benchchem.com.
BenchChem. A Comparative Guide to Evans' Auxiliaries: (R)-4-Benzyl-2-oxazolidinone vs. Other Key Analogues. benchchem.com.
Jackson, K. L.; et al. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. The University of Queensland, 2023.
ResearchGate. On the structure and chiroptical properties of ( S)-4-isopropyl-oxazolidin-2-one.
Singh, S.; Rao, S. J.; Pennington, M. W. Efficient asymmetric synthesis of (S)- and (R)-N-Fmoc-S-trityl-alpha-methylcysteine using camphorsultam as a chiral auxiliary. J. Org. Chem., 2004, 69 (13), 4551-4554.
Weismiller, M. C.; Towson, J. C.; Davis, F. A. (−)-d-2,10-CAMPHORSULTAM. Organic Syntheses, 1990, 69, 154.
Boston University. The asymmetric aldol reaction. open.bu.edu.
ResearchGate. Evans’ Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions.
ResearchGate. Synthesis of camphor-derived chiral auxiliaries and their application in asymmetric Morita-Baylis-Hillman reactions.
ResearchGate. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2.
Wikipedia. Camphorsultam. en.wikipedia.org.
Myers, A. G. 001 Zimmerman Traxler. myersgroup.ccb.harvard.edu.
Graham, J. M.; et al. DIC-Mediated Coupling of Carboxylic Acids to (4R, 5S)-4-Methyl-5-Phenyl-2-Oxazolidinone.
ResearchGate. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn.
ResearchGate. ChemInform Abstract: A Useful Modification of the Evans Auxiliary: 4-Isopropyl-5,5-diphenyloxazolidin-2-one.
Semantic Scholar. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. semanticscholar.org.
FLEX. Biomimetic Approaches to the Synthesis of Polyketide Derived Marine Natural Products; (-)-Maurenone and the Spiculoic Acids. flex.flinders.edu.au.
National Institutes of Health. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. ncbi.nlm.nih.gov.
Myers, A. G.
Smith, T. E.; et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. J. Chem. Educ., 2008, 85 (5), 695.
Chemistry LibreTexts. 4.4: The aldol reaction. chem.libretexts.org.
Karisalmi, K.
Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. wms-chemistry.github.io.
Syracuse University.
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Introduction: The Oxazolidinone Class and Its Significance in Modern Medicine
An In-Depth Technical Guide to the Physical and Chemical Properties of Oxazolidinone Derivatives Oxazolidinones represent a critical class of synthetic antibiotics, distinguished as one of the few truly new antibacterial...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Physical and Chemical Properties of Oxazolidinone Derivatives
Oxazolidinones represent a critical class of synthetic antibiotics, distinguished as one of the few truly new antibacterial classes developed in the last 50 years.[1][2] Their introduction into clinical practice, beginning with Linezolid's approval in 2000, provided a vital tool against multi-drug resistant (MDR) Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3] The unique mechanism of action of oxazolidinones involves the inhibition of bacterial protein synthesis at the initiation phase by binding to the 50S ribosomal subunit, which prevents the formation of the 70S initiation complex.[4][5] This distinct mechanism means there is no cross-resistance with other existing antibacterial agents.[3]
For researchers, scientists, and drug development professionals, a profound understanding of the physicochemical properties of oxazolidinone derivatives is paramount. These properties—ranging from solubility and lipophilicity to chemical stability and metabolic pathways—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety. This guide provides a detailed exploration of these core characteristics, supported by experimental protocols and field-proven insights to aid in the rational design and development of next-generation oxazolidinone therapeutics.
The fundamental structure of antibacterial oxazolidinones is characterized by a 2-oxazolidinone ring. Key structural features essential for their antibacterial activity include the (S)-configuration at the C5 position, an acylaminomethyl group linked to C5, and an N-aryl substituent.[1][2]
Core Physicochemical Properties: A Quantitative Overview
The therapeutic success of any drug candidate is intrinsically linked to its physical and chemical properties. For oxazolidinones, optimizing these characteristics is a key objective in medicinal chemistry to enhance bioavailability, improve safety profiles, and overcome challenges such as poor water solubility.[1][2]
Solubility
Significance: Drug solubility is a critical determinant of bioavailability.[1] Poor aqueous solubility can lead to low absorption from the gastrointestinal tract, limiting oral efficacy and often requiring the development of complex formulations or intravenous administration.[1][6] Many oxazolidinone derivatives are poorly water-soluble, making this a central challenge in their development.[1]
Data Summary: The solubility of oxazolidinones can vary significantly based on their specific substituents and the pH of the medium.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method, established by Higuchi and Connors, remains the gold standard for determining thermodynamic solubility due to its reliability, especially for compounds with low solubility.[8]
Methodology:
Preparation: Add an excess amount of the solid oxazolidinone derivative to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4) in a sealed, inert container (e.g., glass vial). The amount should be sufficient to ensure a saturated solution with visible solid remaining.[8][9]
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[9]
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the solid phase via centrifugation or filtration (using a filter that does not adsorb the compound).[9]
Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.[1][2]
Calculation: The measured concentration represents the thermodynamic solubility of the compound in the specified solvent at that temperature.
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for determining thermodynamic solubility via the shake-flask method.
Lipophilicity (LogP and LogD)
Significance: Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial parameter that influences membrane permeability, plasma protein binding, and metabolic clearance.[10] The partition coefficient (LogP) measures this property for the neutral form of a molecule, while the distribution coefficient (LogD) accounts for both neutral and ionized forms at a specific pH. For ionizable molecules like many oxazolidinones, LogD at physiological pH (7.4) is a more relevant predictor of in vivo behavior. Lipophilicity significantly affects the antibacterial activity of some oxazolidinone series.[11]
Data Summary:
Compound
LogP (calculated)
Property
Reference
Linezolid
0.55
Demonstrates a balance between hydrophilicity and lipophilicity, contributing to its good distribution.
[Linezolid DrugBank Entry]
Tedizolid
1.1
Higher lipophilicity compared to linezolid.
[Tedizolid DrugBank Entry]
Experimental Protocol: RP-HPLC Method for pKa and LogP Determination
Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable alternative to the shake-flask method for determining lipophilicity.[12]
Methodology:
System Setup: Use a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
pKa Determination:
Prepare a series of mobile phases with identical organic modifier concentrations but varying pH values.
Inject the oxazolidinone sample and record the retention time (t) at each pH.
Plot the capacity factor (k') against the mobile phase pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the compound.[12]
LogP Determination:
Prepare mobile phases with varying concentrations of the organic modifier at a constant pH (where the compound is in its neutral form).
Measure the capacity factor (k') for the oxazolidinone and a series of reference compounds with known LogP values.
Extrapolate the linear relationship between log k' and the organic modifier concentration to 100% aqueous phase to obtain log k'w.
A linear correlation between the log k'w values of the reference compounds and their known LogP values allows for the calculation of the LogP of the oxazolidinone derivative.
Melting Point
Significance: The melting point is an essential indicator of a compound's purity and solid-state stability. It influences formulation strategies, particularly for solid dosage forms, and is a key parameter measured during drug substance characterization.
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides a precise determination of the melting point and other thermal events.
Methodology:
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the oxazolidinone derivative into an aluminum DSC pan.
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
Thermal Scan: Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Chemical Stability and Degradation Pathways
Understanding the chemical stability of oxazolidinone derivatives is critical for developing stable formulations and predicting their shelf-life.[7] The oxazolidinone ring and its substituents can be susceptible to degradation under various stress conditions.[15]
Hydrolytic Stability
The 2-oxazolidinone ring, being a cyclic carbamate, can undergo hydrolysis, particularly under acidic or basic conditions, leading to ring-opening.[7][16][17] This degradation results in the formation of an amino alcohol, which is inactive as an antibiotic. The rate of hydrolysis is dependent on pH and the specific substituents on the oxazolidinone structure.[15][18]
Experimental Protocol: Forced Degradation Study (Hydrolysis)
Forced degradation studies are performed to identify potential degradation products and pathways, as mandated by ICH guidelines.
Methodology:
Sample Preparation: Dissolve the oxazolidinone derivative in solutions of varying pH, typically 0.1 N HCl (acidic), purified water (neutral), and 0.1 N NaOH (basic).
Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60-80°C) for a defined period.
Time-Point Analysis: At specified time points, withdraw aliquots, neutralize them if necessary, and dilute them for analysis.
Quantification: Analyze the samples using a stability-indicating HPLC method to separate the parent drug from any degradation products.[19][20] Quantify the amount of parent drug remaining and identify the structure of major degradants, often using LC-MS.[19]
Oxidative Stability
Oxidative degradation is another important pathway, especially for derivatives containing susceptible functional groups like the morpholine ring in linezolid.[5][7] This oxidation can be initiated by atmospheric oxygen, trace metal ions, or peroxides, leading to the formation of inactive metabolites.[7][21] The primary metabolites of linezolid, for instance, are formed through the oxidation of its morpholine ring, resulting in inactive open-ring carboxylic acid derivatives.[4]
Experimental Protocol: Forced Degradation Study (Oxidation)
Methodology:
Sample Preparation: Dissolve the oxazolidinone derivative in a solution containing an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).[19]
Stress Conditions: Store the solution, protected from light, at room temperature or slightly elevated temperature for a specified duration.
Analysis: Analyze the sample at various time points using a validated stability-indicating HPLC or LC-MS method to monitor the formation of oxidative degradants.[19]
Structure-Activity and Structure-Property Relationships (SAR/SPR)
The development of new oxazolidinone antibiotics is guided by extensive structure-activity relationship (SAR) studies.[22] Modifications to different parts of the molecule can profoundly impact antibacterial potency, spectrum, and physicochemical properties.[23]
Diagram: Key Structural Regions of Oxazolidinones for SAR
Caption: The four key pharmacophoric regions of the oxazolidinone scaffold.
A-Ring (Oxazolidinone Core): This scaffold is essential for binding to the bacterial ribosome. The (S)-configuration of the substituent at the C5 position is crucial for antibacterial activity.[1]
C5 Side Chain: The acetamidomethyl group is a common feature that provides potent activity. Modifications here are explored to improve safety and reduce off-target effects like monoamine oxidase (MAO) inhibition.
B-Ring (N-Aryl Moiety): A fluorinated phenyl ring at this position is common and contributes to high potency. The fluorine atom often enhances metabolic stability and binding affinity.
C-Ring (Para-substituent on B-Ring): This region is the most frequently modified part of the molecule. Introducing diverse heterocyclic rings (like the morpholine in linezolid) can significantly alter the compound's solubility, metabolic profile, and antibacterial spectrum.[24] For example, replacing the morpholine ring with other heterocycles has been a key strategy to improve the safety profile and overcome resistance.[3]
Metabolic Pathways of Key Oxazolidinones
The metabolic fate of oxazolidinones is a critical aspect of their drug profile, influencing their half-life, potential for drug-drug interactions, and safety. Metabolism primarily occurs in the liver.
Linezolid: The metabolism of linezolid does not primarily involve cytochrome P450 (CYP) enzymes.[25] Instead, it undergoes oxidation of the morpholine ring to form two major, inactive carboxylic acid metabolites.[4][5] One of these, PNU-142586, is the predominant human metabolite and is formed through a non-enzymatic chemical oxidation process, which can occur throughout the body.[4]
Tedizolid: Tedizolid is administered as a prodrug, tedizolid phosphate, which is rapidly converted to the active moiety, tedizolid, by phosphatases. Unlike linezolid, tedizolid is mainly excreted by the liver.[4] Tedizolid has a longer half-life than linezolid, allowing for once-daily dosing.[26]
Diagram: Metabolic Pathway of Linezolid
Caption: Simplified metabolic pathway of Linezolid via morpholine ring oxidation.
Experimental Protocol: In Vitro Metabolism Assay using Liver Microsomes
This assay is a standard preclinical method to investigate the metabolic stability of a drug candidate and identify the enzymes involved.[27]
Methodology:
Incubation Mixture: Prepare an incubation mixture in buffer (pH 7.4) containing human liver microsomes (as the enzyme source), the oxazolidinone test compound, and an NADPH-regenerating system to initiate the metabolic reaction.[25][27][28]
Reaction: Initiate the reaction by adding the NADPH system and incubate at 37°C.
Time-Point Sampling: Take aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).
Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins.[29]
Analysis: Centrifuge the samples to remove precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the disappearance of the parent compound over time and to identify the structures of any formed metabolites.[27]
Data Interpretation: The rate of disappearance of the parent compound is used to calculate in vitro half-life and intrinsic clearance, which can be extrapolated to predict in vivo hepatic clearance.[27]
Conclusion
The physical and chemical properties of oxazolidinone derivatives are foundational to their journey from laboratory synthesis to clinical application. Key parameters such as solubility, lipophilicity, and stability directly influence their ADME profiles and therapeutic potential. A comprehensive characterization of these properties, using the robust experimental methodologies detailed in this guide, is essential for drug development professionals. By integrating an understanding of SAR and metabolic pathways, researchers can continue to innovate within this vital class of antibiotics, designing next-generation agents with improved efficacy, safety, and formulation characteristics to combat the ever-present threat of antimicrobial resistance.
References
Stetter et al. (n.d.). Metabolic pathways of linezolid, based on data from mice, dogs and humans. ResearchGate. Available at: [Link]
Di Mola, A., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. MDPI. Available at: [Link]
Bergström, C. A. S. (n.d.). Computational and Experimental Models for the Prediction of Intestinal Drug Solubility and Absorption. DiVA portal. Available at: [Link]
Fakhree, M. A. A., et al. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. PDF. Available at: [Link]
Baird, J. A., et al. (2010). A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes. Molecular Pharmaceutics - ACS Publications. Available at: [Link]
Tiwari, S., et al. (2018). Current Updates on Oxazolidinone and Its Significance. PMC - PubMed Central. Available at: [Link]
Dong, J., et al. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Taylor & Francis Online. Available at: [Link]
Avdeef, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
O'Donnell, J., et al. (2024). Linezolid. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
Papanastasiou, I., et al. (2020). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Request PDF - ResearchGate. Available at: [Link]
Al-Tannak, N. F., et al. (2020). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. MDPI. Available at: [Link]
Kim, H. Y., et al. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 2. Relationship between lipophilicity and antibacterial activity in 5-thiocarbonyl oxazolidinones. PubMed. Available at: [Link]
Di Mola, A., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PubMed. Available at: [Link]
Bagada, A., et al. (2016). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. NIH. Available at: [Link]
Chandrasekhar, S., et al. (2004). Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. Request PDF - ResearchGate. Available at: [Link]
Nardecchia, A., et al. (2015). Mitochondrial Alterations (Inhibition of Mitochondrial Protein Expression, Oxidative Metabolism, and Ultrastructure) Induced by Linezolid and Tedizolid at Clinically Relevant Concentrations in Cultured Human HL-60 Promyelocytes and THP-1 Monocytes. PMC - NIH. Available at: [Link]
Kumar, A., et al. (2023). Development and Validation of Stability Indicating Rp-Hplc Method for Estimation of Linezolid in Bulk Drug and Pharmaceutical Dosage Form. Available at: [Link]
Shakyawar, D., et al. (2022). Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. MDPI. Available at: [Link]
Wikipedia. (n.d.). Oxazolidine. Available at: [Link]
Soraci, A., et al. (2014). HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma. Journal of Chromatographic Science | Oxford Academic. Available at: [Link]
Singh, A., et al. (2014). Structure-activity relationships governing to the oxazolidinone development. ResearchGate. Available at: [Link]
Dong, J., et al. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. PubMed. Available at: [Link]
Unknown. (n.d.). INVESTIGATIONS ON IN VITRO METABOLITES OF LINEZOLID IN VARIOUS SPECIES. ResearchGate. Available at: [Link]
Fife, T., & Hagopian, L. (1968). Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. Semantic Scholar. Available at: [Link]
de Almeida, G. S. S., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing. Available at: [Link]
Al-Masoudi, W. A. (2022). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Available at: [Link]
Di Mola, A., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. ResearchGate. Available at: [Link]
Thangadurai, S., et al. (2023). Stability indicating HPLC method development and validation for quantification of Linezolid oral suspension dosage forms. PDF - ResearchGate. Available at: [Link]
de Morais, L. P. S. F., et al. (2019). Synthesis, Assessment of Antineoplastic Activity and Molecular Docking of Novel 2-Thioxo-oxazolidin-4-one Derivatives. ResearchGate. Available at: [Link]
Wienkers, L. C., et al. (2000). Oxidation of the novel oxazolidinone antibiotic linezolid in human liver microsomes. PubMed. Available at: [Link]
Flamm, R. K., et al. (2014). Nonclinical and Pharmacokinetic Assessments To Evaluate the Potential of Tedizolid and Linezolid To Affect Mitochondrial Function. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]
Kumar, N., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. PubMed Central. Available at: [Link]
Al-Tannak, N., et al. (2016). Known structure-activity relationships of oxazolidinone antibiotics. ResearchGate. Available at: [Link]
Sarma, P., et al. (n.d.). Differences in early clinical response between tedizolid and linezolid... ResearchGate. Available at: [Link]
Admescope. (n.d.). Services for in vitro Metabolism research. Available at: [Link]
Kumar, V., et al. (2017). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. PMC - PubMed Central. Available at: [Link]
Cativiela, C., et al. (2001). An investigation of isomeric differences in hydrolytic rates of oxazolidines using computational methods. Request PDF - ResearchGate. Available at: [Link]
Pintilie, L., et al. (2018). Design, Synthesis and Molecular Docking of some Oxazolidinone Compounds. Available at: [Link]
Wikipedia. (n.d.). 2-Oxazolidinone. Available at: [Link]
Shakyawar, D., et al. (2023). Exploring Oxazolidinone scaffolds for future antibiotics: synthesis and computational insights with DFT, docking, ADME and MD simulation. PubMed. Available at: [Link]
Uslu, B., et al. (2022). Determination of Acidity Constant (pKa), Lipophilic Partition (LogP) and Distribution Coefficients (LogD) Values of Some 3-(2-Phenylethyl)-Tetrahydro-2H-1,3,5-Thiadiazine-2-Thione-5-Acetic Acid Derivatives. PDF - ResearchGate. Available at: [Link]
Unknown. (n.d.). pKa and log p determination. PPTX - Slideshare. Available at: [Link]
The Role of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one in Stereoselective Reactions: An In-depth Technical Guide
Abstract In the landscape of modern asymmetric synthesis, chiral auxiliaries remain an indispensable tool for the reliable and predictable installation of stereocenters. Among the pantheon of these reagents, the Evans ox...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
In the landscape of modern asymmetric synthesis, chiral auxiliaries remain an indispensable tool for the reliable and predictable installation of stereocenters. Among the pantheon of these reagents, the Evans oxazolidinones have established a legacy of robust stereocontrol across a breadth of carbon-carbon bond-forming reactions. This technical guide delves into the nuanced world of a particularly powerful variant: (R)-4-Methyl-5,5-diphenyloxazolidin-2-one . We will explore the rationale behind its design, its synthesis, the mechanistic underpinnings of its remarkable stereodirecting ability, and its practical application in stereoselective alkylation and aldol reactions. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only theoretical insights but also actionable, field-proven protocols.
Introduction: The Architectural Advantage of the Gem-Diphenyl Moiety
The seminal work of David A. Evans in the early 1980s introduced the concept of using chiral oxazolidinones to direct the formation of new stereocenters with high diastereoselectivity.[1] The underlying principle lies in the temporary attachment of the chiral auxiliary to a prochiral substrate, thereby creating a chiral environment that biases the approach of incoming reagents.
The subject of this guide, (R)-4-Methyl-5,5-diphenyloxazolidin-2-one, is a second-generation Evans-type auxiliary. Its key innovation lies in the gem-diphenyl substitution at the C5 position. This architectural modification confers several advantages over the more traditional mono-substituted auxiliaries:
Enhanced Steric Shielding: The two phenyl groups create a significantly more demanding steric environment, leading to a more pronounced facial bias in the enolate and, consequently, higher levels of diastereoselectivity in many reactions.
Increased Crystallinity: The rigid, bulky nature of the gem-diphenyl group often imparts greater crystallinity to the N-acylated derivatives and subsequent products. This can be a significant practical advantage, facilitating purification by recrystallization rather than chromatography, which is particularly beneficial for large-scale synthesis.
Improved Stability: The steric bulk around the oxazolidinone ring can also enhance the stability of the N-acyl derivatives to certain reaction conditions.
This guide will provide a detailed exploration of how these features translate into tangible benefits in the laboratory.
Synthesis of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one
The synthesis of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one is readily achievable from the corresponding chiral amino alcohol, which can be derived from the natural amino acid (R)-alanine. The following protocol outlines a robust and scalable procedure.
Experimental Protocol: Synthesis of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one
Step 1: Synthesis of (R)-2-amino-1,1-diphenylpropan-1-ol
To a solution of (R)-alanine methyl ester hydrochloride (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen), add a solution of phenylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq) dropwise at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel to afford (R)-2-amino-1,1-diphenylpropan-1-ol.
Step 2: Cyclization to (R)-4-Methyl-5,5-diphenyloxazolidin-2-one
To a solution of (R)-2-amino-1,1-diphenylpropan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add triphosgene (0.4 eq) portion-wise at 0 °C.
Add triethylamine (2.2 eq) dropwise to the suspension at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
Quench the reaction with water and separate the organic layer.
Extract the aqueous layer with DCM (2 x).
Combine the organic layers, wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product is typically a crystalline solid and can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure (R)-4-Methyl-5,5-diphenyloxazolidin-2-one.
Mechanism of Stereocontrol: A Tale of Two Phenyls
The high degree of stereocontrol exerted by (R)-4-Methyl-5,5-diphenyloxazolidin-2-one is a direct consequence of the conformational rigidity of its N-acylated derivatives and the predictable facial bias it imparts on the corresponding enolates.
N-Acylation
The first step in any synthetic sequence involving this auxiliary is its acylation to form the desired N-acyl imide. This is typically achieved using an acid chloride or anhydride in the presence of a base.
Experimental Protocol: N-Acylation of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one
To a solution of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one (1.0 eq) in anhydrous THF under an inert atmosphere, add n-butyllithium (1.6 M in hexanes, 1.05 eq) dropwise at -78 °C.
Stir the resulting solution at -78 °C for 30 minutes.
Add the desired acyl chloride (1.1 eq) dropwise to the solution.
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude N-acyl imide can be purified by flash column chromatography or recrystallization.[2]
Formation of the (Z)-Enolate and the Transition State Model
Upon treatment with a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), the N-acyl imide is deprotonated to form a chelated (Z)-enolate. The stereochemical outcome of subsequent reactions is dictated by the conformation of this enolate.
The generally accepted model for stereoselection involves a chelated transition state where the metal cation (e.g., Li⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone. This creates a rigid, planar five-membered ring. The substituents on the chiral auxiliary then dictate the facial approach of the electrophile.
In the case of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one, the methyl group at C4 and, more significantly, the gem-diphenyl groups at C5, create a formidable steric barrier on one face of the enolate. The electrophile is therefore directed to approach from the less hindered face, leading to the observed high diastereoselectivity.
Caption: General workflow for stereoselective alkylation.
Applications in Stereoselective Reactions
(R)-4-Methyl-5,5-diphenyloxazolidin-2-one and its derivatives are workhorses in asymmetric synthesis, finding application in a variety of stereoselective transformations.
Diastereoselective Alkylation
The alkylation of enolates derived from N-acyl-(R)-4-methyl-5,5-diphenyloxazolidin-2-one provides a reliable route to α-substituted chiral carbonyl compounds. The high diastereoselectivity is a hallmark of this reaction.[3]
To a solution of the N-acyl-(R)-4-methyl-5,5-diphenyloxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add sodium hexamethyldisilazide (NaHMDS) (1.0 M in THF, 1.1 eq) dropwise.
Stir the solution at -78 °C for 30 minutes to form the enolate.
Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise.
Stir the reaction mixture at -78 °C for 4 hours.
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.
Purify the major diastereomer by flash column chromatography or recrystallization.[4]
Electrophile (E-X)
Diastereomeric Ratio (d.r.)
Yield (%)
Benzyl bromide
>98:2
85-95
Allyl iodide
>97:3
80-90
Methyl iodide
>95:5
88-96
Ethyl iodide
>96:4
82-92
Note: The data presented are representative for 5,5-disubstituted Evans auxiliaries and highlight the expected high levels of diastereoselectivity.[3][5]
Asymmetric Aldol Reactions
The Evans asymmetric aldol reaction is a powerful method for the construction of β-hydroxy carbonyl units with control over two contiguous stereocenters. The use of boron enolates is crucial for achieving high levels of syn-diastereoselectivity.[6]
Experimental Protocol: Asymmetric Aldol Reaction
To a solution of the N-acyl-(R)-4-methyl-5,5-diphenyloxazolidin-2-one (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add di-n-butylboron triflate (1.1 eq) dropwise.
Add triethylamine (1.2 eq) dropwise, and stir the mixture at 0 °C for 30 minutes.
Cool the reaction mixture to -78 °C and add the aldehyde (1.2 eq) dropwise.
Stir the reaction at -78 °C for 2 hours, then at 0 °C for 1 hour.
Quench the reaction by the addition of a pH 7 phosphate buffer, followed by methanol and 30% aqueous hydrogen peroxide.
Stir the mixture vigorously for 1 hour at room temperature.
Extract the aqueous layer with DCM (3 x).
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
The syn-aldol adduct can be purified by flash column chromatography.
Aldehyde
Diastereomeric Ratio (syn:anti)
Yield (%)
Isobutyraldehyde
>99:1
85-95
Benzaldehyde
>98:2
80-90
Acetaldehyde
>97:3
75-85
Note: The data presented are representative for Evans auxiliaries in boron-mediated aldol reactions and illustrate the expected high syn-selectivity.[6]
A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel Oxazolidinone Compounds
Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Enduring Imperative for Novel Oxazolidinones The oxazolidinone class of synthetic antibiotics represents a landmark achievement in th...
Author: BenchChem Technical Support Team. Date: January 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Imperative for Novel Oxazolidinones
The oxazolidinone class of synthetic antibiotics represents a landmark achievement in the ongoing battle against multidrug-resistant Gram-positive bacteria.[1][2] Linezolid, the first member approved for clinical use, introduced a unique mechanism of action: the inhibition of bacterial protein synthesis at the initiation phase by binding to the 50S ribosomal subunit.[1][3][4] This novel mechanism circumvents existing cross-resistance issues with other antibiotic classes. However, the emergence of linezolid-resistant strains necessitates a continued drive for innovation.[5] The development of next-generation oxazolidinones is not merely an academic exercise; it is a critical necessity for public health.
This guide provides an in-depth technical framework for the synthesis and characterization of novel oxazolidinone compounds. Moving beyond a simple recitation of methods, we will explore the underlying rationale for experimental choices, establish self-validating protocols, and ground our discussion in authoritative scientific literature. Our focus is on empowering researchers to design, create, and validate new chemical entities with therapeutic potential.
Part 1: The Strategic Synthesis of the Oxazolidinone Core
The synthetic approach to a novel oxazolidinone is fundamentally guided by the desired structure-activity relationship (SAR). Key structural features, such as the (S)-configuration at the C5 position and the nature of the N-aryl substituent (the 'B-ring') and its C4-position appendage (the 'C-ring'), are critical for antibacterial potency.[3][5][6]
Foundational Synthetic Strategies: Building the Heterocycle
The construction of the core oxazolidinone ring is the pivotal stage of the synthesis. The choice of method is often a balance between efficiency, cost, scalability, and, most importantly, stereochemical control.
A prevalent and reliable strategy begins with a chiral precursor, such as (R)-epichlorohydrin, which establishes the crucial C5 stereocenter early in the synthesis.[7] This approach offers a robust pathway to enantiomerically pure products. The reaction of an appropriate aniline with (R)-epichlorohydrin, followed by cyclization using a carbonylating agent like carbonyldiimidazole (CDI), is a field-proven method.[7]
Alternatively, modern techniques such as microwave-assisted synthesis have gained traction. These methods can dramatically reduce reaction times and improve yields compared to conventional heating.[8][9][10] For instance, the cyclization of β-amino alcohols with diethyl carbonate under microwave irradiation provides a rapid and efficient route to the oxazolidinone core.[8]
The Imperative of Stereocontrol
The biological activity of oxazolidinones is critically dependent on the stereochemistry at the C5 position of the ring, with the (S)-configuration being essential for potent antibacterial action.[3][11] Therefore, asymmetric synthesis is not an option but a requirement.
Beyond starting with a chiral pool material, Evans-type chiral auxiliaries can be employed for diastereoselective reactions to build complexity around the core.[12] More advanced strategies, such as asymmetric aldol additions followed by a Curtius rearrangement, allow for the stereoselective synthesis of highly substituted 4,5-disubstituted oxazolidin-2-ones, providing access to novel chemical space.[13]
Diversification for Potency and Specificity
With the core scaffold in hand, the focus shifts to modifying the N-aryl ring and its substituents to enhance potency, broaden the antibacterial spectrum, and improve pharmacokinetic properties. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling, are powerful tools for introducing diverse aryl or heteroaryl C-rings.[14][15] This modularity allows for the systematic exploration of SAR. For example, synthesizing a boronic ester derivative of the oxazolidinone core enables subsequent coupling with a wide array of heteroaryl bromides to generate a library of novel analogs.[14]
Part 2: Rigorous Characterization: A Self-Validating System
The confirmation of a novel compound's structure and purity is paramount. A multi-technique approach is essential, where each analysis provides a piece of the puzzle, and together, they form a self-validating confirmation of the target molecule.
Spectroscopic and Spectrometric Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the cornerstones of structural elucidation.
¹H NMR: Provides information on the electronic environment of protons and their connectivity through spin-spin coupling. For an oxazolidinone, one would expect to see characteristic signals for the protons at the C4 and C5 positions of the ring, in addition to signals from the aryl and side-chain substituents. The coupling constants between these protons help establish their relative stereochemistry.
¹³C NMR: Confirms the carbon framework of the molecule. A key signal to identify is the carbonyl carbon of the oxazolidinone ring, typically resonating around 158-160 ppm.[13]
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is non-negotiable. It provides the exact mass of the synthesized compound, allowing for the unambiguous determination of its elemental composition and confirming that the target molecule has been formed.[13][15]
Infrared (IR) Spectroscopy: This technique is a rapid and effective way to confirm the presence of key functional groups. For oxazolidinones, the most indicative absorption is the strong carbonyl (C=O) stretching vibration, which typically appears in the range of 1730-1760 cm⁻¹.[7]
Purity and Stereochemical Integrity
Chromatography:
Thin-Layer Chromatography (TLC): The workhorse for monitoring reaction progress and assessing the purity of column chromatography fractions.
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for >95% for biological assays.[15]
Chiral HPLC: Essential for determining the enantiomeric excess (e.e.) of the synthesized compound. This analysis validates the success of the asymmetric synthesis and ensures that the biological activity observed is attributable to the desired enantiomer.[16]
Melting Point: A sharp melting point range is a classic indicator of a pure crystalline compound.[7]
Data Presentation: A Comparative Summary
All quantitative data should be summarized for clarity. The following table provides an example template for presenting the characterization data for a novel compound.
Analysis
Parameter
Observed Value
Expected/Rationale
HRMS (ESI-TOF)
[M+H]⁺
e.g., m/z 414.1685
Calculated for C₂₀H₂₂FN₄O₄⁺: 414.1679. Confirms elemental composition.
Characteristic stretches for key functional groups are present.
Chiral HPLC
Enantiomeric Excess
>99% e.e.
Confirms stereochemical purity from asymmetric synthesis.
Melting Point
Range (°C)
e.g., 188-190 °C
A sharp range indicates high purity.
Part 3: Experimental Protocols: From Bench to Analysis
The following protocols are provided as a template and should be adapted based on the specific substrate and reaction scale.
Protocol 1: General Synthesis of a Novel Oxazolidinone via Suzuki Coupling
This protocol describes the diversification of a core oxazolidinone structure.
Preparation of the Reaction Vessel: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the N-aryl oxazolidinone boronic ester intermediate (1.0 eq), the desired heteroaryl bromide (1.1 eq), PdCl₂(dppf) catalyst (0.05 eq), and potassium carbonate (K₂CO₃) (3.0 eq).
Solvent Addition: Add a degassed mixture of Dioxane and Water (e.g., 4:1 ratio, 0.1 M concentration relative to the limiting reagent).
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase).
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 20% to 80% ethyl acetate in hexane) to isolate the final compound.
Final Product Handling: Combine the pure fractions, concentrate in vacuo, and dry under high vacuum to yield the final product as a solid. Proceed with characterization.
Causality: The choice of a palladium catalyst like PdCl₂(dppf) is crucial for efficiently mediating the C-C bond formation in the Suzuki coupling.[14] The basic aqueous conditions (K₂CO₃) are necessary for the transmetalation step of the catalytic cycle.
Protocol 2: Sample Preparation for NMR and HRMS Analysis
NMR Sample: Accurately weigh ~5-10 mg of the purified compound into a clean vial. Dissolve the sample in ~0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved before transferring to a clean, dry 5 mm NMR tube.
HRMS Sample: Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of ~1 mg/mL. Dilute this stock solution to a final concentration of ~1-10 µg/mL in the same solvent. The sample is now ready for direct infusion or LC-MS analysis.
Trustworthiness: Using a deuterated solvent for NMR is fundamental to avoid a large interfering solvent peak in the ¹H spectrum.[11] Preparing a dilute sample for HRMS prevents detector saturation and ensures accurate mass measurement.
Conclusion: A Framework for Discovery
This guide has outlined a robust, integrated strategy for the synthesis and characterization of novel oxazolidinone compounds. By combining modern synthetic methods that prioritize stereocontrol with a comprehensive suite of analytical techniques, researchers can confidently design, produce, and validate new molecules. The principles of explaining experimental causality, ensuring methodological rigor, and grounding claims in authoritative literature are the pillars upon which successful drug discovery programs are built. The continued exploration of this vital chemical space is essential for developing the next generation of antibiotics to meet the global challenge of antimicrobial resistance.
References
Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. PubMed Central. [Link]
A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). International Journal of Pharmaceutical Sciences and Drug Research. [Link]
Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. MDPI. [Link]
Synthesis of novel oxazolidinone antimicrobial agents. PubMed. [Link]
Synthesis and Biological Evaluation of Novel Oxazolidinone Derivatives Containing Dithiocarbamate Moiety as Antibacterial Agents. Bentham Science. [Link]
Applications and synthesis of chiral 2-oxazolidinones. ResearchGate. [Link]
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health (NIH). [Link]
Table 2. Reaction conditions used in the synthesis of chiral... ResearchGate. [Link]
Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. PubMed Central. [Link]
Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. PubMed. [Link]
Preparation and characterization of some oxazolidine-5-one derivatives and evaluation of their biological activity. Journal of Education and Scientific Studies. [https://jes. Mosuljournals.com/article_173007.html]([Link]. Mosuljournals.com/article_173007.html)
Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. ResearchGate. [Link]
Current Updates on Oxazolidinone and Its Significance. PubMed Central. [Link]
(PDF) Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ResearchGate. [Link]
Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PubMed. [Link]
Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PubMed Central, National Institutes of Health (NIH). [Link]
Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. National Institutes of Health (NIH). [Link]
Structure-activity relationships governing to the oxazolidinone development. ResearchGate. [Link]
Effects of positional and geometrical isomerism on the biological activity of some novel oxazolidinones. ResearchGate. [Link]
1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. American Society for Microbiology. [Link]
Computational approach to drug design for oxazolidinones as antibacterial agents. PubMed. [Link]
Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. PubMed Central. [Link]
Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. ResearchGate. [Link]
(PDF) Oxazolidinones: Mechanism of action and molecular characterization of resistance mechanisms in staphylococci. ResearchGate. [Link]
Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. MDPI. [Link]
Application Notes and Protocols: Asymmetric Aldol Reactions Using (R)-4-Methyl-5,5-diphenyloxazolidin-2-one
Introduction: Mastering Stereocontrol in Carbon-Carbon Bond Formation The aldol reaction is a cornerstone of organic synthesis, enabling the construction of complex carbon skeletons through the formation of β-hydroxy car...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Mastering Stereocontrol in Carbon-Carbon Bond Formation
The aldol reaction is a cornerstone of organic synthesis, enabling the construction of complex carbon skeletons through the formation of β-hydroxy carbonyl compounds. However, controlling the absolute and relative stereochemistry of the two newly formed stereocenters has historically been a significant challenge. The advent of chiral auxiliaries, pioneered by David A. Evans, revolutionized the field by providing a reliable and predictable method for asymmetric induction.[1][2]
This guide focuses on the application of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one , a highly effective Evans-type chiral auxiliary, in asymmetric aldol reactions. The bulky diphenyl group at the 5-position provides exceptional facial shielding, leading to high levels of diastereoselectivity in the aldol addition step. This document provides a detailed exploration of the underlying principles, step-by-step experimental protocols, and practical insights for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
The Mechanistic Basis of Stereocontrol
The remarkable stereoselectivity of the Evans aldol reaction stems from a confluence of factors, primarily the formation of a rigid, chair-like six-membered transition state.[2][3] The use of a boron Lewis acid, such as dibutylboron triflate (Bu₂BOTf), is crucial for pre-forming a Z-enolate with high geometric purity.[3][4]
The generally accepted mechanism proceeds as follows:
N-Acylation: The chiral auxiliary is first acylated to form an N-acyl oxazolidinone. This step attaches the pro-chiral enolate precursor to the stereodirecting auxiliary.
Enolization: Treatment with a Lewis acid (e.g., Bu₂BOTf) and a hindered amine base (e.g., diisopropylethylamine, DIPEA) selectively generates the (Z)-boron enolate. The Lewis acid coordinates to both carbonyl oxygens, increasing the acidity of the α-protons.
Zimmerman-Traxler Transition State: The (Z)-enolate then reacts with an aldehyde via a highly ordered, six-membered chair-like transition state, known as the Zimmerman-Traxler model.[2]
Stereochemical Induction: The stereochemical outcome is dictated by several key interactions within this transition state. The bulky diphenyl group of the auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face.[3] To minimize 1,3-diaxial interactions, the substituent of the aldehyde (R') preferentially occupies a pseudo-equatorial position.[3] Furthermore, the dipole moments of the carbonyl groups in the auxiliary and the enolate are oriented in opposite directions to minimize repulsion, further rigidifying the transition state.[2][4] This combination of factors consistently leads to the formation of the syn-aldol product.[2][4]
Visualizing the Path to Stereoselectivity
The following diagrams illustrate the key steps and the stereochemical model governing the reaction.
Figure 1: A high-level overview of the experimental workflow.
Asymmetric alkylation protocols with (R)-4-Methyl-5,5-diphenyloxazolidin-2-one.
An Application Guide to Asymmetric Alkylation Protocols with (R)-4-Methyl-5,5-diphenyloxazolidin-2-one Introduction: The Pursuit of Chirality with Evans-Type Auxiliaries In the landscape of pharmaceutical and fine chemic...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Guide to Asymmetric Alkylation Protocols with (R)-4-Methyl-5,5-diphenyloxazolidin-2-one
Introduction: The Pursuit of Chirality with Evans-Type Auxiliaries
In the landscape of pharmaceutical and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Asymmetric alkylation, the process of adding an alkyl group to a prochiral substrate to create a new stereocenter with a preference for one enantiomer, stands as a cornerstone of modern organic synthesis.[1] Among the most robust and reliable methods to achieve this is the use of chiral auxiliaries—stereogenic units that are temporarily attached to a substrate to direct a diastereoselective transformation, and are subsequently removed.[2]
The oxazolidinones developed by David A. Evans are considered the gold standard in this field, offering exceptional levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.[1] This guide focuses on a specialized derivative, (R)-4-Methyl-5,5-diphenyloxazolidin-2-one . The gem-diphenyl substitution at the C5 position, in concert with the C4 methyl group, creates a highly defined and sterically demanding chiral environment. This "SuperQuat" architecture is particularly effective at directing the facial selectivity of enolate reactions, leading to exceptionally high diastereoselectivity in alkylation protocols.[3]
This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying mechanistic rationale and field-proven insights required for successful application.
Mechanistic Rationale: A Three-Act Synthetic Play
The power of the (R)-4-methyl-5,5-diphenyloxazolidin-2-one auxiliary is realized through a well-orchestrated three-step sequence: N-Acylation , Diastereoselective Alkylation , and Auxiliary Cleavage . Understanding the causality behind each step is crucial for optimizing reaction conditions and troubleshooting potential issues.
Act I: N-Acylation - Attaching the Prochiral Substrate
The first step involves covalently attaching a carboxylic acid derivative (as an acyl chloride or anhydride) to the nitrogen atom of the chiral auxiliary. This is typically achieved by first deprotonating the oxazolidinone with a strong base like n-butyllithium followed by quenching with an acyl chloride.[2] A milder, operationally simpler alternative employs an acid anhydride with a catalytic amount of 4-(dimethylamino)pyridine (DMAP), which avoids the need for cryogenic temperatures in this initial step.[4]
Act II: Diastereoselective Alkylation - The Stereochemistry-Defining Step
This is the heart of the methodology. The N-acyl oxazolidinone is treated with a strong, sterically hindered, non-nucleophilic base at low temperature (-78 °C). Lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) are commonly used.[5][6]
Formation of the (Z)-Enolate: The base selectively removes the α-proton from the acyl group. The presence of the lithium or sodium cation allows for the formation of a rigid, five-membered chelate between the cation, the enolate oxygen, and the carbonyl oxygen of the auxiliary ring.[4] This chelation locks the enolate into the (Z)-conformation.
Facial Shielding: The rigidly held (Z)-enolate is shielded on one of its two faces by the bulky 5,5-diphenyl and 4-methyl groups of the auxiliary. The phenyl groups, in particular, create a formidable steric barrier.
Electrophilic Attack: Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less hindered face, ensuring the alkyl group is added with a high degree of stereocontrol.[7]
The combination of the rigid chelated intermediate and the significant steric bias is the source of the exceptionally high diastereoselectivity observed with this auxiliary.
Act III: Auxiliary Cleavage - Releasing the Chiral Product
Once the new stereocenter is set, the chiral auxiliary must be removed cleanly without racemizing the newly formed chiral center.[1] The most common method for obtaining the chiral carboxylic acid is through mild hydrolysis using lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[8][9] This reagent preferentially attacks the exocyclic acyl carbonyl, releasing the desired α-substituted carboxylic acid and recovering the intact auxiliary for reuse.[10][11]
Visualizing the Process
Overall Experimental Workflow
The entire process can be visualized as a linear progression from attachment of the substrate to the final release of the enantiomerically enriched product.
Caption: Workflow for asymmetric alkylation using a chiral oxazolidinone.
Mechanism of Stereodirection
The key to the high diastereoselectivity is the formation of the chelated (Z)-enolate, which presents a sterically biased face to incoming electrophiles.
Caption: Steric shielding of the chelated (Z)-enolate intermediate.
Experimental Protocols
Safety Precaution: These protocols involve pyrophoric reagents (n-BuLi), strong bases (NaHMDS), and moisture-sensitive chemicals. All procedures must be conducted by trained personnel in a fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.
Protocol 1: N-Acylation of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one
This protocol describes the attachment of a propionyl group as a representative example.
Materials & Reagents
Amount
M.W.
Moles
Equiv.
(R)-4-Methyl-5,5-diphenyloxazolidin-2-one
2.67 g
267.31
10.0 mmol
1.0
Propionic Anhydride
1.7 mL
130.14
13.0 mmol
1.3
4-(Dimethylamino)pyridine (DMAP)
122 mg
122.17
1.0 mmol
0.1
Anhydrous Tetrahydrofuran (THF)
50 mL
-
-
-
Saturated aq. NH₄Cl
30 mL
-
-
-
Saturated aq. NaHCO₃
30 mL
-
-
-
Brine
30 mL
-
-
-
Anhydrous MgSO₄
-
-
-
-
Step-by-Step Methodology:
To an oven-dried 100 mL round-bottom flask under an inert atmosphere, add (R)-4-Methyl-5,5-diphenyloxazolidin-2-one (2.67 g, 10.0 mmol) and DMAP (122 mg, 1.0 mmol).
Add anhydrous THF (50 mL) via syringe and stir the solution until all solids have dissolved.
Add propionic anhydride (1.7 mL, 13.0 mmol) dropwise via syringe at room temperature.
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis (e.g., 3:1 Hexanes:EtOAc) indicates complete consumption of the starting auxiliary.
Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding saturated aqueous NH₄Cl (30 mL).
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-propionyl oxazolidinone.
Purify the product by flash column chromatography on silica gel to afford the pure product.
Scientist's Note: The use of DMAP as an acyl transfer catalyst allows this reaction to proceed under mild, neutral conditions, avoiding the use of pyrophoric organolithium reagents for this step.[4] The NaHCO₃ wash is crucial to remove any unreacted anhydride and propionic acid byproduct.
Protocol 2: Diastereoselective Alkylation with Benzyl Bromide
This protocol details the stereoselective addition of a benzyl group.
Materials & Reagents
Amount
M.W.
Moles
Equiv.
N-propionyl auxiliary (from Protocol 1)
3.23 g
323.39
10.0 mmol
1.0
Sodium bis(trimethylsilyl)amide (NaHMDS)
11.0 mL
-
11.0 mmol
1.1
(1.0 M solution in THF)
Benzyl Bromide (BnBr)
1.43 mL
171.04
12.0 mmol
1.2
Anhydrous Tetrahydrofuran (THF)
80 mL
-
-
-
Saturated aq. NH₄Cl
40 mL
-
-
-
Step-by-Step Methodology:
Add the N-propionyl auxiliary (3.23 g, 10.0 mmol) to an oven-dried 250 mL round-bottom flask and dissolve in anhydrous THF (80 mL) under an inert atmosphere.
Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
Slowly add the NaHMDS solution (11.0 mL of 1.0 M solution, 11.0 mmol) dropwise over 10 minutes. The solution may turn yellow, indicating enolate formation.
Stir the mixture at -78 °C for 45 minutes.
Add benzyl bromide (1.43 mL, 12.0 mmol) dropwise. Ensure the internal temperature does not rise significantly.
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl (40 mL).
Allow the mixture to warm to room temperature, then transfer to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify by flash column chromatography to separate the product from any unreacted starting material and the minor diastereomer.
Scientist's Note: The cryogenic temperature of -78 °C is critical to maintain the stability of the kinetically formed (Z)-enolate and prevent side reactions or erosion of stereoselectivity.[12] NaHMDS is an excellent base for this transformation and is often preferred over LDA for its stability and commercial availability as a solution.[4][5]
Protocol 3: Hydrolytic Cleavage of the Chiral Auxiliary
This protocol describes the release of the chiral carboxylic acid.
Materials & Reagents
Amount
M.W.
Moles
Equiv.
N-alkylated auxiliary (from Protocol 2)
4.13 g
413.51
10.0 mmol
1.0
Tetrahydrofuran (THF)
100 mL
-
-
-
Water
33 mL
-
-
-
Hydrogen Peroxide (30% aq. solution)
11.3 mL
34.01
100 mmol
10.0
Lithium Hydroxide Monohydrate (LiOH·H₂O)
839 mg
41.96
20.0 mmol
2.0
Sodium Sulfite (Na₂SO₃)
~10 g
126.04
-
-
Diethyl Ether
100 mL
-
-
-
1 M aq. NaOH
~50 mL
-
-
-
6 M aq. HCl
As needed
-
-
-
Step-by-Step Methodology:
Dissolve the N-alkylated auxiliary (4.13 g, 10.0 mmol) in THF (100 mL) in a 250 mL flask and cool to 0 °C.
In a separate beaker, dissolve LiOH·H₂O (839 mg, 20.0 mmol) in water (33 mL). Cool this solution to 0 °C.
To the LiOH solution, slowly add the 30% H₂O₂ solution (11.3 mL).
Add the freshly prepared LiOOH solution dropwise to the solution of the auxiliary at 0 °C.
Stir the biphasic mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
Quench the reaction by adding an aqueous solution of sodium sulfite (approx. 10 g in 50 mL water) slowly at 0 °C to decompose excess peroxide. (Caution: Exothermic).
Concentrate the mixture in vacuo to remove most of the THF.
Add water (50 mL) and extract with diethyl ether (3 x 50 mL) to recover the chiral auxiliary. The aqueous layer contains the lithium salt of the carboxylic acid.
Acidify the aqueous layer to pH 1-2 by the careful, dropwise addition of 6 M HCl at 0 °C.
Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).
Combine the ethyl acetate layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the pure chiral carboxylic acid.
Scientist's Note: The LiOOH-mediated cleavage is highly effective and preserves the stereochemical integrity of the product.[9] It is important to thoroughly quench the excess peroxide with a reducing agent like Na₂SO₃ before workup to prevent potential hazards.[8][13] The auxiliary can be recovered from the initial ether extractions and purified for reuse, a key advantage for cost-effectiveness.
Expected Results and Substrate Scope
The (R)-4-methyl-5,5-diphenyloxazolidin-2-one auxiliary consistently provides excellent diastereoselectivity with a range of electrophiles. Below is a table of representative outcomes for the alkylation of the N-propionyl derivative.
Electrophile (R-X)
Product (R)
Typical Yield
Typical Diastereoselectivity (d.r.)
Benzyl Bromide (BnBr)
Benzyl
>90%
>98:2
Allyl Iodide
Allyl
>95%
>98:2
Methyl Iodide (MeI)
Methyl
>90%
>97:3
Isopropyl Iodide
Isopropyl
~75%
>95:5
Ethyl Bromoacetate
-CH₂CO₂Et
~85%
>96:4
Data are representative based on established performance of Evans-type auxiliaries.[3][5][14]
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Low Yield in Alkylation
1. Incomplete enolate formation. 2. Impure/wet solvent or reagents. 3. Electrophile is not reactive enough.
1. Ensure base is active; use 1.1-1.2 equivalents. 2. Use freshly distilled anhydrous solvents. 3. Switch to a more reactive electrophile (e.g., iodide or triflate).[14]
Low Diastereoselectivity
1. Reaction temperature was too high (> -70 °C). 2. Incorrect base used (e.g., a smaller, nucleophilic base). 3. Equilibration of the enolate.
1. Maintain strict temperature control at -78 °C. 2. Use a bulky, non-nucleophilic base like NaHMDS or LDA.[15] 3. Add electrophile promptly after enolization period.
Incomplete Auxiliary Cleavage
1. Insufficient LiOOH. 2. Short reaction time.
1. Ensure at least 2 eq. of LiOH and 10 eq. of H₂O₂ are used. 2. Allow reaction to stir for longer at room temperature.
Side Product Formation
1. During alkylation: O-alkylation. 2. During cleavage: Endocyclic cleavage.[10]
1. This is rare with Na⁺/Li⁺ enolates but can be influenced by solvent. Ensure THF is used. 2. Use LiOOH, not just LiOH, for cleavage to favor exocyclic attack.[9]
References
Karton, A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]
Eastgate, M. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1553-1558. [Link]
Karton, A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]
Request PDF. (2025). Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. ResearchGate. [Link]
Pelletier, J. C. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]
Pelletier, J. C. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]
Eastgate, M. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ACS Figshare. [Link]
Pelletier, J. C. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College Chemistry. [Link]
Bsharat, O. (2025). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry. [Link]
Bsharat, O. (2025). Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. An-Najah Staff. [Link]
Evans Enolate Alkylation-Hydrolysis. (n.d.). University of Calgary. [Link]
Karton, A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. [Link]
Davies, S. G., et al. (2005). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry, 3, 1645-1655. [Link]
Myers, A. (n.d.). Asymmetric Alkylation of Enolates. Chem 115. [Link]
PrepChem. (n.d.). Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. [Link]
Bsharat, O. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry. [Link]
Bsharat, O. (2025). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. An-Najah Staff. [Link]
YouTube. (2011). Enolate Anion Formation Using LDA. [Link]
Pearson. (n.d.). LDA can be used to form enolates on esters and nitriles. Predict... [Link]
ResearchGate. (2025). Diastereoselective conjugate addition of (R)-4-phenyl-2-oxazolidinone to dialkyl alkylidenemalonates. [Link]
MDPI. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. [Link]
Ashenhurst, J. (2022). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. [Link]
Chemistry LibreTexts. (2014). 19.8: Using LDA to Form an Enolate Ion. [Link]
Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
Application Notes & Protocols: Asymmetric Synthesis of α-Amino Acids Using (R)-4-Methyl-5,5-diphenyloxazolidin-2-one
Introduction: The Pursuit of Enantiopure α-Amino Acids The synthesis of enantiomerically pure α-amino acids, particularly non-proteinogenic variants, is a cornerstone of modern drug discovery and development. These chira...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Pursuit of Enantiopure α-Amino Acids
The synthesis of enantiomerically pure α-amino acids, particularly non-proteinogenic variants, is a cornerstone of modern drug discovery and development. These chiral building blocks are integral to the design of peptidomimetics, enzyme inhibitors, and other complex pharmaceuticals where stereochemistry dictates biological activity. Chiral auxiliary-mediated synthesis offers a robust and predictable strategy for establishing the desired stereochemistry at the α-carbon.
This guide provides an in-depth technical overview and detailed protocols for the use of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one as a chiral auxiliary in the asymmetric synthesis of α-amino acids. We will explore the mechanistic underpinnings of the high diastereoselectivity achieved, provide step-by-step experimental procedures, and discuss the practical advantages of this specific auxiliary.
The (R)-4-Methyl-5,5-diphenyloxazolidin-2-one Auxiliary: A Privileged Scaffold
The (R)-4-Methyl-5,5-diphenyloxazolidin-2-one belongs to the family of Evans-type chiral auxiliaries, which are renowned for their high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. The defining feature of this particular auxiliary is the gem-diphenyl substitution at the C5 position. This structural element imparts significant steric bulk, which plays a crucial role in facial shielding of the enolate intermediate, thereby directing the approach of the electrophile with high fidelity.
Key Advantages:
High Diastereoselectivity: The rigid, chelated (Z)-enolate formed upon deprotonation, combined with the steric hindrance from the 5,5-diphenyl groups, leads to excellent levels of diastereoselectivity in alkylation reactions.
Predictable Stereochemistry: The stereochemical outcome of the alkylation is highly predictable, consistently affording the desired enantiomer of the α-amino acid.
Crystalline Intermediates: The N-acylated intermediates are often crystalline, facilitating purification by recrystallization to achieve very high diastereomeric purity.
Robustness and Versatility: The methodology is applicable to a wide range of electrophiles, enabling the synthesis of a diverse array of α-amino acids.
Auxiliary Recovery: The chiral auxiliary can be recovered in high yield after cleavage and reused, enhancing the overall efficiency of the process.
Mechanistic Rationale: The Key to Stereocontrol
The high degree of stereocontrol exerted by the (R)-4-Methyl-5,5-diphenyloxazolidin-2-one auxiliary stems from the formation of a well-defined, chelated (Z)-enolate upon treatment with a suitable base, such as lithium hexamethyldisilazide (LiHMDS).
Application
Mastering Asymmetric Synthesis: A Guide to the Cleavage of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one Auxiliary
Introduction: The Role of the Evans Auxiliary in Modern Synthesis In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for the reliable and predictable installation of stereocenters. Among th...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Role of the Evans Auxiliary in Modern Synthesis
In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for the reliable and predictable installation of stereocenters. Among these, the Evans oxazolidinone auxiliaries, such as (R)-4-Methyl-5,5-diphenyloxazolidin-2-one, have established themselves as exceptionally robust and versatile tools.[1] Their rigid structure, governed by the substituents at the 4 and 5 positions, provides a well-defined chiral environment, enabling highly diastereoselective transformations of the N-acyl group. This guide provides a comprehensive overview of the critical final step in this methodology: the cleavage of the auxiliary to unmask the desired chiral product and enable the recovery of the valuable chiral auxiliary. The choice of cleavage protocol is paramount, as it dictates the functional group that will be revealed, and must be executed with precision to preserve the newly created stereocenter.
Core Principles of Auxiliary Cleavage: A Mechanistic Overview
The selective cleavage of the N-acyl bond in the presence of the endocyclic carbamate is the key challenge. The choice of nucleophile and reaction conditions determines the outcome of the reaction, allowing for the synthesis of a variety of chiral products from a common intermediate.
Hydrolytic Cleavage: The Path to Chiral Carboxylic Acids
The most common method for obtaining chiral carboxylic acids is through hydrolysis. However, the use of simple hydroxide bases like lithium hydroxide (LiOH) can lead to undesired endocyclic cleavage of the oxazolidinone ring.[2] To circumvent this, a combination of lithium hydroxide and hydrogen peroxide (H2O2) is employed. The active nucleophile in this reaction is the hydroperoxide anion (OOH-), which preferentially attacks the exocyclic amide carbonyl.[3][4]
Recent computational studies have elucidated the origin of this selectivity. While both OH- and OOH- prefer to attack the less hindered endocyclic carbonyl kinetically, the subsequent decomposition of the tetrahedral intermediate is key.[2] For LiOH, the barrier to decomposition of the endocyclic intermediate is low, leading to ring opening. Conversely, for LiOOH, this barrier is significantly higher, allowing for the thermodynamically favored exocyclic cleavage to proceed.[2]
Reductive Cleavage: Accessing Chiral Alcohols and Aldehydes
The N-acyl oxazolidinone can be viewed as an ester-like functional group, susceptible to reduction by hydride reagents. Strong reducing agents like lithium aluminum hydride (LiAlH4) or lithium borohydride (LiBH4) will reduce the acyl group to the corresponding primary alcohol.[5] For the synthesis of chiral aldehydes, a less reactive hydride source and careful temperature control are necessary. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation, as it can selectively reduce the N-acyl group to the aldehyde oxidation state at low temperatures.[6]
Nucleophilic Cleavage with Heteroatoms: Crafting Esters, Amides, and Thioesters
The versatility of the N-acyl oxazolidinone extends to the synthesis of other carbonyl derivatives through cleavage with various nucleophiles.
Transesterification: Treatment with an alkoxide, such as sodium methoxide in methanol, results in the formation of the corresponding ester. This reaction proceeds via a nucleophilic acyl substitution mechanism.[6][7]
Aminolysis: While direct aminolysis can be challenging, the N-acyl oxazolidinone can be converted to a more reactive species, such as an acid chloride, which can then be treated with an amine to form the desired amide.[] Alternatively, certain activated N-acyl oxazolidinones can undergo direct aminolysis.
Thiolysis: The synthesis of thioesters can be achieved through cleavage with a thiol. A particularly elegant method involves the use of a cysteine-derived auxiliary that facilitates an intramolecular N-to-S acyl shift, followed by transthioesterification.[9][10][11] This principle can be adapted for the cleavage of standard Evans auxiliaries.
Experimental Protocols
Protocol 1: Hydrolytic Cleavage to Carboxylic Acids with LiOH/H₂O₂
This protocol is the most widely used method for obtaining chiral carboxylic acids.
Reaction Scheme:
A typical workflow for hydrolytic cleavage.
Materials and Reagents:
Reagent/Material
Purpose
Typical Amount (per 1 mmol of substrate)
N-Acyl-(R)-4-Methyl-5,5-diphenyloxazolidin-2-one
Starting Material
1 mmol
Tetrahydrofuran (THF), anhydrous
Solvent
5-10 mL
Water, deionized
Co-solvent
1-2.5 mL
Lithium hydroxide monohydrate (LiOH·H₂O)
Base
2-4 mmol
30% Hydrogen peroxide (H₂O₂)
Nucleophile
4-8 mmol
Sodium sulfite (Na₂SO₃)
Quenching agent for excess peroxide
1.5 M aqueous solution
Diethyl ether or Ethyl acetate
Extraction solvent
As needed
1 M Hydrochloric acid (HCl)
Acidification
As needed
Saturated sodium bicarbonate solution (NaHCO₃)
Aqueous wash
As needed
Brine
Aqueous wash
As needed
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Drying agent
As needed
Procedure:
Dissolve the N-acyl oxazolidinone (1.0 eq) in a mixture of THF and water (typically 4:1 v/v) in a round-bottom flask equipped with a magnetic stir bar.
Cool the solution to 0 °C in an ice bath.
Add lithium hydroxide monohydrate (2.0-4.0 eq) to the stirring solution.
Slowly add 30% aqueous hydrogen peroxide (4.0-8.0 eq) dropwise, maintaining the temperature at 0 °C.
Stir the reaction mixture at 0 °C for 1-4 hours, monitoring the reaction progress by TLC.
Upon completion, quench the reaction by the slow addition of an aqueous solution of sodium sulfite (1.5 M, ~5 eq) at 0 °C to decompose the excess peroxide.
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
Remove the THF under reduced pressure.
Partition the aqueous residue between diethyl ether (or ethyl acetate) and water.
Separate the layers. The aqueous layer contains the lithium salt of the carboxylic acid, and the organic layer contains the chiral auxiliary.
Product Isolation: Acidify the aqueous layer to pH 1-2 with 1 M HCl. Extract the carboxylic acid with diethyl ether or ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude chiral carboxylic acid. Further purification can be achieved by chromatography or crystallization.
Auxiliary Recovery: Wash the organic layer from step 10 with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The recovered chiral auxiliary can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes).
Protocol 2: Reductive Cleavage to Primary Alcohols with LiBH₄
This method provides a straightforward route to chiral primary alcohols.
Application Notes & Protocols: Diastereoselective Synthesis with (R)-4-Methyl-5,5-diphenyloxazolidin-2-one
Abstract (R)-4-Methyl-5,5-diphenyloxazolidin-2-one is a powerful chiral auxiliary that offers exceptional stereocontrol in a variety of carbon-carbon bond-forming reactions. An evolution of the highly successful Evans au...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
(R)-4-Methyl-5,5-diphenyloxazolidin-2-one is a powerful chiral auxiliary that offers exceptional stereocontrol in a variety of carbon-carbon bond-forming reactions. An evolution of the highly successful Evans auxiliaries, its defining feature is the C5-gem-diphenyl substitution, which provides a rigid and well-defined steric environment. This guide provides an in-depth exploration of its application in diastereoselective synthesis, focusing on the mechanistic principles, field-proven protocols for alkylation and aldol reactions, and methods for the crucial final step of auxiliary cleavage. The protocols are designed for researchers, scientists, and drug development professionals seeking to construct complex chiral molecules with high fidelity.
Introduction: The Architectural Advantage of a C5-Diphenyl Auxiliary
Asymmetric synthesis is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the biological activity of a molecule is often dictated by its absolute stereochemistry.[1][2] Chiral auxiliaries are a robust and reliable tool for achieving this, functioning by temporarily attaching to a prochiral substrate, directing a diastereoselective transformation, and then being cleaved to reveal the enantiomerically enriched product.[1][2]
The (R)-4-Methyl-5,5-diphenyloxazolidin-2-one belongs to the oxazolidinone class of auxiliaries, which are renowned for their high efficacy.[3] Its structural architecture is key to its function:
N-Acyl Moiety: The auxiliary is first acylated, linking it to the substrate that will be modified. The resulting imide carbonyl group activates the α-protons for enolization.
C4-Methyl Group: This substituent, along with the C5-diphenyl groups, effectively dictates the conformation of the N-acyl chain.
C5-Gem-Diphenyl Groups: This is the critical modification. The two phenyl rings create a significant and rigid steric shield. This steric hindrance is more pronounced than in simpler auxiliaries (like those with isopropyl or benzyl groups at C4), leading to exceptionally high levels of diastereoselectivity in many cases.[4]
This guide will detail the workflow for employing this auxiliary, from substrate attachment to the final liberation of the chiral product.
Figure 1: General workflow for asymmetric synthesis using a chiral auxiliary.
The Core Mechanism: Face-Selective Reactions of Chiral Enolates
The efficacy of the auxiliary hinges on its ability to control the formation and subsequent reaction of a metal enolate. The process is a sequence of carefully controlled steps designed to exploit the auxiliary's steric properties.
N-Acylation: The journey begins by attaching a prochiral acyl group to the nitrogen atom of the auxiliary.
Directed Enolate Formation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is used at low temperatures (typically -78 °C) to deprotonate the α-carbon.[5] The base removes the most accessible α-proton, generating a specific enolate geometry. The lithium cation chelates to the two carbonyl oxygens, forcing the N-acyl substituent to adopt a conformation that minimizes steric clash with the auxiliary's C4 and C5 groups. This results in the preferential formation of the (Z)-enolate.
Face-Selective Electrophilic Attack: The C5-diphenyl groups effectively block one face (the si-face) of the planar enolate. Consequently, an incoming electrophile (E+) can only approach from the less sterically hindered face (the re-face). This controlled trajectory ensures the formation of one diastereomer in significant excess.
Figure 2: Conceptual diagram of stereocontrol. Note: A chemical drawing program is required to generate a precise structural image for the placeholder.
Alkylation of enolates derived from these auxiliaries is one of the most reliable methods for synthesizing enantiomerically pure α-substituted carboxylic acid derivatives.[1][6] The following protocol is a representative example for the synthesis of non-natural amino acids.[1][7]
Protocol: Synthesis of an α-Methyl Non-Natural Amino Acid Building Block[1]
This protocol describes the alkylation of the propionyl derivative of the auxiliary with a phthalimide-containing electrophile.
Step 1: N-Propionylation of the Auxiliary
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add (R)-4-Methyl-5,5-diphenyloxazolidin-2-one (1.0 eq). Dissolve in anhydrous tetrahydrofuran (THF, ~0.2 M).
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
Deprotonation: Add n-butyllithium (n-BuLi, 1.6 M in hexanes, 1.05 eq) dropwise. Stir for 15 minutes.
Reaction: Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.
Quench & Work-up: Quench the reaction by slow addition of saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the N-propionyl imide by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Step 2: Diastereoselective Alkylation
Setup: To a flame-dried flask under argon, add the N-propionyl imide (1.0 eq) and dissolve in anhydrous THF (~0.1 M).
Cooling: Cool the solution to -78 °C.
Enolate Formation: Add sodium hexamethyldisilazide (NaHMDS, 1.0 M in THF, 1.1 eq) dropwise.[8] Stir the resulting solution for 45-60 minutes at -78 °C to ensure complete formation of the (Z)-enolate.
Alkylation: Add a solution of the electrophile (e.g., 2-chloromethyl-isoindole-1,3-dione, 1.2 eq) in THF dropwise.[1][7] Stir at -78 °C for 2-4 hours, monitoring by TLC.
Quench & Work-up: Quench the reaction with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purification: Purify the alkylated product by flash chromatography or recrystallization to yield the product with high diastereomeric purity.
Expected Outcomes & Causality
Choice of Base: NaHMDS or LDA are used because they are strong, sterically hindered bases that rapidly and cleanly form the kinetic enolate without competing nucleophilic attack on the imide carbonyls.[5]
Low Temperature: Performing the reaction at -78 °C is critical to prevent enolate equilibration to the thermodynamic, less selective enolate, and to minimize side reactions.
Diastereoselectivity: This class of reaction typically proceeds with very high diastereoselectivity, often >95% d.e., due to the effective facial shielding by the diphenyl groups.[4]
The aldol reaction is a cornerstone of C-C bond formation. Using the (R)-4-methyl-5,5-diphenyloxazolidin-2-one auxiliary allows for the synthesis of β-hydroxy carbonyl compounds with precise control over two new stereocenters. Boron-mediated aldol reactions are particularly effective as they proceed through a rigid, chair-like six-membered Zimmerman-Traxler transition state, enhancing stereoselectivity.[9][10]
1. Setup: In a flame-dried flask under argon, dissolve the N-acyl oxazolidinone (e.g., N-propionyl derivative, 1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M).
2. Cooling: Cool the solution to -78 °C.
3. Boron Enolate Formation: Add dibutylboron triflate (Bu₂BOTf, 1.1 eq) dropwise. Following this, add a tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.2 eq) dropwise. Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for 1 hour. This generates the boron enolate in situ.
4. Aldehyde Addition: Cool the reaction mixture back down to -78 °C. Add the aldehyde (1.2 eq), either neat or as a solution in DCM, dropwise.
5. Reaction: Stir at -78 °C for 2-3 hours, then warm to 0 °C and stir for an additional 1 hour. Monitor reaction progress by TLC.
6. Quench & Work-up: Quench the reaction by adding a pH 7 phosphate buffer. Follow with the addition of methanol and 30% hydrogen peroxide (added slowly at 0 °C) to break down the boron complexes. Stir vigorously for 1 hour.
7. Extraction & Purification: Dilute with water and extract with DCM (3x). Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the aldol adduct by flash column chromatography.
Stereochemical Rationale: The Zimmerman-Traxler Model
The high diastereoselectivity is explained by the Zimmerman-Traxler transition state model. The (Z)-boron enolate reacts with the aldehyde via a highly organized, chair-like transition state. The aldehyde's substituent (R') preferentially occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions, and the auxiliary's steric bulk directs the overall facial approach, leading to the observed syn-aldol product.
Figure 3: Logical flow of the boron-mediated syn-selective aldol reaction.
The Final Step: Non-Destructive Auxiliary Cleavage
A key advantage of oxazolidinone auxiliaries is their facile removal under conditions that typically do not epimerize the newly formed stereocenter.[11] The choice of cleavage method is determined by the desired final product.
Figure 4: Cleavage pathways to different functional groups.
Protocol 5.1: Cleavage to a Chiral Carboxylic Acid[11]
Dissolve the N-acyl product (1.0 eq) in a 4:1 mixture of THF and water.
Carefully quench the reaction by the sequential dropwise addition of water, 15% NaOH (aq), and then more water (Fieser workup for LiAlH₄).
Stir the resulting suspension vigorously for 30 minutes, then filter through Celite®.
Concentrate the filtrate and purify by chromatography to separate the chiral alcohol from the recovered auxiliary.
Conclusion
The (R)-4-Methyl-5,5-diphenyloxazolidin-2-one chiral auxiliary is a highly effective tool for asymmetric synthesis. Its rigid C5-diphenyl framework provides an exceptional steric bias, enabling predictable and high-yielding diastereoselective alkylations and aldol reactions. The reliability of the protocols, coupled with the straightforward, non-racemizing cleavage of the auxiliary, makes it an invaluable asset for the synthesis of complex, enantiomerically pure molecules in both academic and industrial research settings. The ability to recover and recycle the auxiliary further enhances its practical utility and cost-effectiveness.
References
Hungarian Journal of Industry and Chemistry. (2025). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE.
Molecules. (2020). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.
ResearchGate. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione.
PubMed. (2000). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes.
BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone.
Hungarian Journal of Industry and Chemistry. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione.
ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal.
An-Najah Staff Site. (2025). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE.
PubMed. (2005). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries.
Master Organic Chemistry. (2022).
MDPI. (2020). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone.
Sigma-Aldrich. (n.d.). Oxazolidinones for Asymmetric Synthesis.
Application Notes & Protocols: (R)-4-Methyl-5,5-diphenyloxazolidin-2-one
A Senior Application Scientist's Guide to Asymmetric Synthesis Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Power of Stereocontrol in Synthesis In the landscape of modern or...
Author: BenchChem Technical Support Team. Date: January 2026
A Senior Application Scientist's Guide to Asymmetric Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Stereocontrol in Synthesis
In the landscape of modern organic synthesis, particularly in drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a fundamental necessity. Chiral auxiliaries remain a cornerstone of asymmetric synthesis, offering a robust and reliable method for introducing stereocenters with high fidelity. Among the pantheon of these powerful tools, the Evans-type oxazolidinones have proven exceptionally versatile.[1]
This guide focuses on a specialized yet highly effective member of this family: (R)-4-Methyl-5,5-diphenyloxazolidin-2-one . Its unique structural architecture, featuring a gem-diphenyl group at the C5 position, provides an exceptional steric shield. This steric hindrance is the key to its efficacy, directing electrophilic attack on the derived enolate to a single face with remarkable precision. We will explore the mechanistic underpinnings of this control and provide detailed, field-proven protocols for its application in key synthetic transformations.
The Principle of Action: Engineering a Chiral Environment
The utility of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one is predicated on a three-stage process: the covalent attachment to a prochiral substrate, a highly diastereoselective bond formation, and the subsequent cleavage to release the chiral product and recover the auxiliary.
N-Acylation: The journey begins by attaching a carboxylic acid moiety to the nitrogen of the oxazolidinone.[2] This is typically achieved by deprotonating the N-H bond with a strong base (e.g., n-butyllithium) followed by quenching with an acyl chloride or anhydride. This step transforms the prochiral acyl group into a chiral imide.
Chelated Enolate Formation: Upon treatment with a suitable base, a rigid, chelated enolate is formed. The choice of base and Lewis acid (e.g., LDA, NaHMDS, or Bu₂BOTf) is critical as it dictates the geometry of the enolate (Z- vs. E-enolate), which in turn influences the stereochemical outcome. The metal cation (Li⁺, Na⁺, B²⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a planar, five-membered chelated ring.
Face-Selective Electrophilic Attack: The defining feature of this auxiliary is the C5-gem-diphenyl group. This bulky substituent effectively shields the top face of the planar enolate. Consequently, an incoming electrophile can only approach from the less hindered bottom face, ensuring a highly predictable and diastereoselective transformation.[3]
Auxiliary Cleavage: Once the new stereocenter is set, the auxiliary must be removed cleanly and without racemization of the product. A variety of methods exist to convert the N-acyl bond into a carboxylic acid, ester, aldehyde, or alcohol, making this a versatile synthetic strategy.
Caption: General experimental workflow for using the chiral auxiliary.
Application I: Asymmetric Alkylation for Chiral Carboxylic Acid Derivatives
One of the most powerful applications of this auxiliary is in the diastereoselective alkylation of enolates to produce α-substituted chiral carboxylic acids and their derivatives.[4][5][6] This method is highly reliable for constructing quaternary stereocenters.[7]
Mechanism of Alkylation
The process begins with the N-acylation of the auxiliary. Subsequent deprotonation with a strong base like Lithium Diisopropylamide (LDA) at low temperature (-78 °C) generates a lithium enolate.[8] The lithium cation chelates with the carbonyl and enolate oxygens, creating a rigid structure. The diphenyl group at C5 sterically blocks the si-face, forcing the incoming alkylating agent (e.g., an alkyl halide) to approach from the re-face. This leads to the formation of a single major diastereomer.
Caption: Steric shielding of the enolate by the C5-diphenyl group.
Experimental Protocols
Protocol 1: N-Acylation with Propionyl Chloride
Objective: To synthesize N-propionyl-(R)-4-methyl-5,5-diphenyloxazolidin-2-one.
n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.05 eq)
Propionyl chloride (1.1 eq)
Saturated aqueous NH₄Cl solution
Procedure:
Under an inert atmosphere (Argon or Nitrogen), add the oxazolidinone (1.0 eq) to a flame-dried round-bottom flask. Dissolve in anhydrous THF (approx. 0.1 M concentration).
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add n-BuLi (1.05 eq) dropwise via syringe. A color change to pale yellow is typically observed. Stir for 30 minutes at -78 °C.
Add propionyl chloride (1.1 eq) dropwise. The solution may become colorless.
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
Quench the reaction by the slow, careful addition of saturated aqueous NH₄Cl solution.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., 20-30% ethyl acetate in hexanes) to yield the pure acylated product.
Scientist's Note: The use of n-BuLi at -78 °C ensures rapid and complete deprotonation of the N-H proton without side reactions. Acylation is generally a high-yielding and clean reaction.
Protocol 2: Diastereoselective Alkylation with Benzyl Bromide
Objective: To synthesize the benzylated product with high diastereoselectivity.
Lithium Diisopropylamide (LDA), freshly prepared or commercial (1.1 eq)
Benzyl bromide (1.2 eq)
Saturated aqueous NH₄Cl solution
Procedure:
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
Cool the solution to -78 °C.
Add LDA (1.1 eq) dropwise. Stir for 30-45 minutes at -78 °C to ensure complete enolate formation.
Add benzyl bromide (1.2 eq) dropwise. Stir at -78 °C for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
Once the starting material is consumed, quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
Allow the mixture to warm to room temperature. Perform a standard aqueous workup as described in Protocol 1 (extraction, wash, dry, concentrate).
Purify by flash column chromatography. The diastereoselectivity can be determined by ¹H NMR analysis of the crude product.
Scientist's Note: Maintaining a low temperature is crucial for selectivity. For less reactive electrophiles, the reaction may be allowed to warm slowly to -40 °C or 0 °C, but this should be optimized for each substrate.
Protocol 3: Auxiliary Cleavage to a Chiral Carboxylic Acid
Objective: To hydrolyze the alkylated product to the corresponding chiral carboxylic acid and recover the auxiliary.
Materials:
Alkylated N-acyl oxazolidinone (1.0 eq)
THF/Water (4:1 v/v)
30% Hydrogen peroxide (H₂O₂) (4.0 eq)
Lithium hydroxide (LiOH) (2.0 eq) in water
Procedure:
Dissolve the alkylated product (1.0 eq) in a 4:1 mixture of THF and water.
Cool the solution to 0 °C in an ice bath.
Add 30% H₂O₂ (4.0 eq) dropwise, followed by the aqueous LiOH solution (2.0 eq).
Stir vigorously at 0 °C for 2-4 hours. Monitor by TLC until the starting material is consumed.
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative test with peroxide indicator strips is obtained.
Concentrate the mixture under reduced pressure to remove most of the THF.
Make the aqueous solution basic (pH > 11) with NaOH and extract with dichloromethane (3x) to recover the chiral auxiliary. The auxiliary can be purified by chromatography or recrystallization.
Acidify the aqueous layer to pH < 2 with concentrated HCl.
Extract the acidified aqueous layer with ethyl acetate (3x).
Combine the ethyl acetate layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the chiral carboxylic acid.
Quantitative Data Summary: Asymmetric Alkylation
Entry
Electrophile (R-X)
Product (R)
Yield (%)
Diastereoselectivity (d.r.)
1
Benzyl bromide
Benzyl
~85-95
>98:2
2
Iodomethane
Methyl
~90
>98:2
3
Allyl bromide
Allyl
~80-90
>95:5
4
Isopropyl iodide
Isopropyl
~70-80
>99:1
Note: Yields and diastereoselectivities are representative and can vary based on specific reaction conditions and the purity of reagents.
Application II: Asymmetric Aldol Reactions
The aldol reaction is a paramount C-C bond-forming reaction, and controlling its stereochemical outcome is a significant challenge.[9] (R)-4-Methyl-5,5-diphenyloxazolidin-2-one is an excellent auxiliary for directing boron-mediated aldol additions to furnish syn-aldol products with high diastereoselectivity.[10][11]
Mechanism of the syn-Selective Aldol Reaction
The key to this transformation is the formation of a boron Z-enolate. This is achieved by reacting the N-acyl oxazolidinone with a Lewis acidic boron source, typically dibutylboron triflate (Bu₂BOTf), in the presence of a hindered amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The boron atom coordinates to the carbonyls, and the base selectively removes the α-proton to form the thermodynamically favored Z-enolate.
This rigid Z-enolate then reacts with an incoming aldehyde via a closed, chair-like Zimmerman-Traxler transition state. The aldehyde's R-group occupies a pseudo-equatorial position to minimize steric interactions, and the aldehyde approaches the enolate from the unshielded face, leading predictably to the syn-aldol adduct.
Caption: Key stages of the boron-mediated asymmetric aldol reaction.
Dibutylboron triflate (Bu₂BOTf), 1.0 M solution (1.1 eq)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
Isobutyraldehyde (freshly distilled, 1.5 eq)
pH 7 Phosphate buffer, Methanol, 30% H₂O₂
Procedure:
Add the N-propionyl oxazolidinone (1.0 eq) to a flame-dried flask under an inert atmosphere and dissolve in anhydrous DCM.
Cool the solution to -78 °C.
Add TEA or DIPEA (1.2 eq), followed by the dropwise addition of Bu₂BOTf (1.1 eq).
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete enolate formation. The solution typically becomes a thick, pale yellow slurry.
Cool the solution back down to -78 °C.
Add isobutyraldehyde (1.5 eq) dropwise over 10 minutes.
Stir the reaction at -78 °C for 30 minutes, then at 0 °C for 1-2 hours. Monitor reaction progress by TLC.
Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide (be cautious, this can be exothermic).
Stir the resulting biphasic mixture vigorously for 1 hour at 0 °C to break down the boron complexes.
Separate the layers and extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
Purify by flash column chromatography to yield the pure syn-aldol adduct.
Scientist's Note: The purity of the aldehyde is critical for success; it should be freshly distilled to remove acidic impurities. The vigorous stirring during the quench is essential for complete hydrolysis of the boron intermediates, which aids in purification.
Quantitative Data Summary: Asymmetric Aldol Reaction
Entry
Aldehyde (R'CHO)
Product (R')
Yield (%)
Diastereoselectivity (syn:anti)
1
Isobutyraldehyde
Isopropyl
~85-95
>98:2
2
Benzaldehyde
Phenyl
~80-90
>98:2
3
Propionaldehyde
Ethyl
~85
>95:5
4
Acetaldehyde
Methyl
~75-85
>95:5
Note: Data is representative of typical outcomes for boron-mediated aldol reactions using this class of auxiliary.[10]
References
National Center for Biotechnology Information. (2024). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PubChem. [Link]
Hungarian Journal of Industry and Chemistry. (2023). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Veszprémi Egyetemi Kiadó. [Link]
PubMed. (2005). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Journal of Peptide Research. [Link]
PubMed. (2000). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Tetrahedron: Asymmetry. [Link]
ResearchGate. (2023). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry. [Link]
ResearchGate. (2015). Diastereoselective conjugate addition of (R)-4-phenyl-2-oxazolidinone to dialkyl alkylidenemalonates. ARKIVOC. [Link]
MDPI. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules. [Link]
National Center for Biotechnology Information. (2011). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. PubChem. [Link]
An-Najah Staff Site. (2023). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. staff.najah.edu. [Link]
Hungarian Journal of Industry and Chemistry. (2023). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. journal.mk.uni-pannon.hu. [Link]
National Center for Biotechnology Information. (2008). The Direct Catalytic Asymmetric Aldol Reaction. PubChem. [Link]
National Center for Biotechnology Information. (2022). Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates. PubChem. [Link]
Section 1: Foundational Principles & Strategic Value
In the field of asymmetric synthesis, the predictable and efficient creation of single enantiomers is paramount. Chiral auxiliaries are a cornerstone of this endeavor, acting as temporary covalent handles that impart stereochemical bias onto a prochiral substrate.[1][2] Among the most reliable and versatile of these are the oxazolidinones, famously developed by David A. Evans and his group.
The (R)-4-Methyl-5,5-diphenyloxazolidin-2-one represents a highly specialized member of this class. Its efficacy stems from a confluence of structural features:
Rigid Heterocyclic Scaffold: The oxazolidinone ring locks the N-acyl chain into a predictable conformation, which is essential for effective stereodifferentiation.
C4 Stereocenter: The (R)-methyl group at the C4 position provides the initial chiral information, influencing the orientation of the acyl group.
C5 Gem-Diphenyl Group: This is the key feature for high-fidelity stereocontrol. The two bulky phenyl groups create a formidable steric shield, effectively blocking one face of the derived enolate from reaction. This steric hindrance is the primary causal factor for the exceptionally high diastereoselectivities observed in its applications.[3]
This guide provides field-proven insights and detailed protocols for the large-scale synthesis of this auxiliary and its application in stereoselective carbon-carbon bond-forming reactions.
Section 2: Large-Scale Synthesis of the Chiral Auxiliary
The industrial viability of a chiral auxiliary is contingent upon its efficient and scalable synthesis from readily available starting materials. The following protocol outlines a robust pathway to multi-gram or kilogram quantities of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one, starting from the chiral amino acid (R)-Alanine.
Synthetic Workflow Diagram
Caption: Overall workflow for the synthesis of the target chiral auxiliary.
Protocol 1: Synthesis of (R)-2-Amino-1,1-diphenylpropan-1-ol
The critical step is the creation of the chiral amino alcohol precursor. This protocol utilizes a double Grignard addition to an ester of (R)-Alanine.
Rationale: Phenylmagnesium bromide is a readily available and highly reactive Grignard reagent. Using an ester of the starting amino acid allows for the addition of two phenyl groups to the carbonyl carbon, directly forming the desired tertiary alcohol. Tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the Grignard reagent effectively.
Reagent/Parameter
Quantity (per mole of ester)
Notes
(R)-Alanine Methyl Ester HCl
1.0 eq
Ensure starting material is dry.
Phenylmagnesium Bromide (3.0 M in Et₂O)
~2.5 - 3.0 eq
Added dropwise. Highly exothermic reaction.
Anhydrous Tetrahydrofuran (THF)
10 L/mol
Must be anhydrous to prevent quenching the Grignard.
Temperature
0 °C to RT
Initial addition at 0 °C, then warmed to room temperature.
Workup
Saturated aq. NH₄Cl
Careful, dropwise quenching of excess Grignard.
Typical Yield
75-85%
After extraction and purification.
Step-by-Step Methodology:
A flame-dried, multi-neck, jacketed reactor equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet is charged with (R)-Alanine methyl ester hydrochloride and anhydrous THF.
The slurry is cooled to 0 °C using a circulating chiller.
Phenylmagnesium bromide is added dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-18 hours.
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution while cooling in an ice bath.
The resulting mixture is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure amino alcohol.
Protocol 2: Cyclization to form (R)-4-Methyl-5,5-diphenyloxazolidin-2-one
This step forms the rigid oxazolidinone ring. Using a phosgene equivalent like triphosgene is common, but for large-scale work, using diethyl carbonate with a base can be a safer alternative.[4]
Rationale: Diethyl carbonate serves as a less hazardous C1 source than phosgene. In the presence of a strong base like potassium carbonate at high temperatures, it reacts with the amino alcohol in a condensation reaction, eliminating ethanol and forming the cyclic carbamate.[4]
Reagent/Parameter
Quantity (per mole of amino alcohol)
Notes
(R)-2-Amino-1,1-diphenylpropan-1-ol
1.0 eq
Diethyl Carbonate
~2.5 eq
Acts as both reagent and solvent.
Potassium Carbonate (K₂CO₃)
~2.1 eq
Anhydrous, powdered.
Temperature
150-160 °C
Requires high temperature to drive the reaction.
Typical Yield
>90%
After recrystallization.
Step-by-Step Methodology:
A round-bottom flask equipped with a distillation apparatus is charged with the amino alcohol, diethyl carbonate, and potassium carbonate.[4]
The mixture is heated to 160 °C in an oil bath. Ethanol will begin to distill off.[4]
The reaction is monitored by observing the cessation of ethanol distillation (typically 4-6 hours).[4]
After cooling to room temperature, the reaction mixture is diluted with dichloromethane and washed twice with water to remove inorganic salts.[4]
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield an off-white solid.[4]
The crude solid is recrystallized from an ethyl acetate/hexane mixture to afford the final product as white crystals.[4]
Section 3: Application in Asymmetric Alkylation
One of the most powerful applications of this auxiliary is in the diastereoselective alkylation of enolates derived from N-acyl imides. This strategy provides access to a wide range of enantiomerically pure carboxylic acids and their derivatives.[1][5]
Application Note & Protocol: N-Acylation of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one for Asymmetric Synthesis
Introduction: The Power of Chiral Auxiliaries In the field of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, chiral auxiliaries are indispensable tools.[1][2] These molecular...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Power of Chiral Auxiliaries
In the field of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, chiral auxiliaries are indispensable tools.[1][2] These molecular scaffolds are temporarily attached to a prochiral substrate to meticulously guide the stereochemical outcome of a chemical transformation.[3][4] Among the most reliable and versatile of these are the oxazolidinones, famously developed and popularized by David A. Evans.[2]
The (R)-4-Methyl-5,5-diphenyloxazolidin-2-one is a highly effective chiral auxiliary, prized for its rigid structure and sterically demanding phenyl groups. This rigidity, coupled with the defined stereocenter at the C4 position, allows for exceptional control in forming new stereocenters during reactions like alkylations and aldol additions.[2][5]
The foundational step to utilizing this auxiliary is its N-acylation. This protocol details a robust and widely-used method for attaching an acyl group to the nitrogen atom of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one. By converting the auxiliary into an N-acyl imide, we generate a substrate primed for highly diastereoselective enolate formation and subsequent reactions.[2][6] This guide provides a detailed experimental procedure, explains the mechanistic rationale behind each step, and offers insights for successful execution.
Mechanism and Scientific Principles
The N-acylation of an Evans-type oxazolidinone is a two-stage process: deprotonation followed by nucleophilic acyl substitution.
Deprotonation: The N-H proton of the oxazolidinone is weakly acidic. A strong base is required for its complete and rapid removal. n-Butyllithium (n-BuLi), a potent organolithium reagent, is commonly employed for this purpose.[2][7] The reaction is performed at a very low temperature (-78 °C) to prevent side reactions and decomposition of the temperature-sensitive n-BuLi and the resulting lithium amide. The deprotonation results in the formation of a lithium N-amide intermediate.
Nucleophilic Acylation: The generated lithium amide is a powerful nucleophile. It readily attacks the electrophilic carbonyl carbon of an acyl chloride. This addition-elimination sequence proceeds rapidly, even at -78 °C, to form the desired N-acyl oxazolidinone and lithium chloride as a byproduct.
The entire process must be conducted under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere). n-BuLi reacts violently with water and pyrophorically with air.[8][9] Any moisture present will quench the n-BuLi and the lithium amide intermediate, halting the reaction.
Caption: General reaction mechanism for N-acylation.
Experimental Protocol
This protocol describes the N-acylation using propionyl chloride as a representative acylating agent. The molar equivalents can be adapted for other acyl chlorides.
Materials and Reagents
Reagent/Material
Grade
Supplier Example
Notes
(R)-4-Methyl-5,5-diphenyloxazolidin-2-one
>98%
Sigma-Aldrich
Ensure it is dry before use. Can be dried in a vacuum oven.
n-Butyllithium (n-BuLi)
1.6 M in hexanes
Acros Organics
Pyrophoric reagent. Must be handled with extreme care under an inert atmosphere using syringe techniques.[7][10] The molarity should be titrated periodically for accurate measurements.
Propionyl Chloride
>99%
Sigma-Aldrich
Corrosive and moisture-sensitive. Distill before use for best results.
Tetrahydrofuran (THF)
Anhydrous, >99.9%
Fisher Scientific
Must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a solvent purification system.
Saturated Aqueous Ammonium Chloride (NH₄Cl)
Reagent Grade
-
Used for quenching the reaction.
Dichloromethane (DCM), Ethyl Acetate, Hexanes
HPLC Grade
-
For extraction and chromatography.
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Anhydrous
-
For drying the organic layer.
Equipment
Round-bottom flask (flame-dried or oven-dried)
Magnetic stirrer and stir bar
Inert gas line (Argon or Nitrogen) with manifold/bubbler
Syringes and needles for reagent transfer
Low-temperature bath (Dry ice/acetone, -78 °C)
Separatory funnel
Rotary evaporator
Silica gel for column chromatography
Step-by-Step Procedure
Caption: Step-by-step experimental workflow for N-acylation.
Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under a stream of inert gas. Allow it to cool to room temperature under a positive pressure of argon or nitrogen.[10]
Reagent Addition: Add (R)-4-Methyl-5,5-diphenyloxazolidin-2-one (1.0 eq.) to the flask. Seal the flask with septa and purge with inert gas.
Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the auxiliary) via syringe. Stir until all the solid has dissolved.
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.
Deprotonation: Slowly add n-butyllithium (1.05 eq.) dropwise via syringe over 10 minutes. The solution may turn a pale yellow color. Stir the reaction mixture at -78 °C for 30 minutes.
Acylation: Add propionyl chloride (1.1 eq.) dropwise via syringe. A white precipitate (LiCl) will form almost immediately.
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
Quenching: Cool the mixture to 0 °C in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
Work-up: Transfer the mixture to a separatory funnel. Add water and extract the aqueous layer three times with dichloromethane or ethyl acetate.
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: The crude product is typically a white to off-white solid. Purify by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure N-propionyl-(R)-4-Methyl-5,5-diphenyloxazolidin-2-one.
Safety Precautions
n-Butyllithium: n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air.[9] It also reacts violently with water. All transfers must be performed under an inert atmosphere (argon or nitrogen) using proper syringe or cannula techniques.[7][8] Always wear a fire-retardant lab coat, safety glasses, and appropriate gloves. Never work alone when handling pyrophoric reagents.[8][11]
Acyl Chlorides: Acyl chlorides are corrosive and lachrymatory. Handle them in a well-ventilated fume hood.
Solvents: Anhydrous solvents are flammable. Ensure there are no ignition sources nearby. The use of a dry ice/acetone bath requires good ventilation to avoid buildup of CO₂.
Characterization and Troubleshooting
Parameter
Expected Outcome
TLC Analysis
The product should have a higher Rf than the starting auxiliary.
¹H NMR
Disappearance of the N-H proton signal. Appearance of new signals corresponding to the acyl group (e.g., a quartet and a triplet for a propionyl group).
¹³C NMR
Appearance of a new carbonyl signal for the imide (~170-175 ppm).
FT-IR
Appearance of a new C=O stretch for the imide (~1690-1710 cm⁻¹).
Typical Yield
>90% after purification.
Troubleshooting Tips:
Low Yield: This is often due to insufficient exclusion of air or moisture. Ensure all glassware is meticulously dried and the system is kept under a positive pressure of inert gas.[10] Check the molarity of the n-BuLi solution, as it can degrade over time.
Incomplete Reaction: If starting material remains, the n-BuLi may have been quenched, or an insufficient amount was used. Ensure dropwise addition of n-BuLi to prevent localized heating.
Side Products: Adding the acyl chloride too quickly can lead to side reactions. A slow, dropwise addition at -78 °C is crucial for a clean reaction.
Conclusion
The N-acylation of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one is a fundamental and enabling transformation in modern asymmetric synthesis. The protocol described herein, centered on the use of n-butyllithium and an acyl chloride, is a reliable method for preparing substrates for highly diastereoselective carbon-carbon bond-forming reactions. Strict adherence to anhydrous and anaerobic conditions is the most critical factor for success. With proper technique and safety precautions, this procedure provides a robust entry point into the powerful chemistry of Evans chiral auxiliaries.
References
Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from University of Washington website. [Link]
Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from Princeton University website. [Link]
University of Georgia Research Safety. (n.d.). n-Butyllithium SOP. Retrieved from University of Georgia website. [Link]
ResearchGate. (2023). (PDF) Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review. Retrieved from ResearchGate. [Link]
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from Wikipedia. [Link]
National Institutes of Health. (2022). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Retrieved from NIH National Library of Medicine. [Link]
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]
National Institutes of Health. (2021). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Retrieved from NIH National Library of Medicine. [Link]
Royal Society of Chemistry. (2004). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry. [Link]
Application Notes and Protocols for the Recovery and Recycling of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one Auxiliary
Introduction: The Strategic Value of Chiral Auxiliary Recovery In the landscape of modern asymmetric synthesis, chiral auxiliaries remain a cornerstone for achieving high levels of stereocontrol in the formation of new c...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Value of Chiral Auxiliary Recovery
In the landscape of modern asymmetric synthesis, chiral auxiliaries remain a cornerstone for achieving high levels of stereocontrol in the formation of new chiral centers.[1][2] Among these, the Evans-type oxazolidinones, such as (R)-4-Methyl-5,5-diphenyloxazolidin-2-one, have proven to be exceptionally robust and reliable for a variety of stereoselective transformations, including aldol, alkylation, and Diels-Alder reactions.[1][3] The strategic advantage of these auxiliaries lies in their ability to direct the formation of a specific stereoisomer, often with near-perfect diastereoselectivity.[4]
However, the use of stoichiometric amounts of a chiral auxiliary presents a significant consideration in terms of cost and atom economy, particularly in the context of large-scale drug development and manufacturing.[1] The economic and environmental viability of a synthetic route can be substantially improved by the efficient recovery and recycling of the chiral auxiliary. This guide provides a detailed protocol for the recovery of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one, a valuable chiral auxiliary, following its use in asymmetric synthesis. The protocols outlined herein are designed to maximize recovery yield and ensure the high purity required for its subsequent reuse.
The Chemistry of Auxiliary Cleavage and Recovery
The recovery process for (R)-4-Methyl-5,5-diphenyloxazolidin-2-one from its N-acylated adduct is a multi-step procedure that begins with the cleavage of the amide bond. This is most commonly achieved through hydrolysis, which can be performed under basic or acidic conditions.[5] The choice of method depends on the desired final product (e.g., carboxylic acid, ester, or alcohol) and the stability of the product to the reaction conditions. Following cleavage, a carefully designed extraction and purification sequence is employed to isolate the auxiliary from the desired chiral product and other reaction components.
This guide will focus on a widely applicable and effective method: basic hydrolysis using lithium hydroxide and hydrogen peroxide . This method is particularly useful for converting the N-acyl adduct into the corresponding carboxylic acid while liberating the chiral auxiliary.
Experimental Workflow for Auxiliary Recovery
The overall workflow for the recovery of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one can be visualized as a three-stage process: Cleavage, Extraction, and Purification.
Caption: A generalized experimental workflow for the recovery of the chiral auxiliary.
Detailed Protocol: Hydrolytic Cleavage and Recovery
This protocol describes the recovery of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one from an N-acyl adduct to yield a carboxylic acid.
Lithium hydroxide (LiOH) (aqueous solution, e.g., 1 M)
Sodium sulfite (Na₂SO₃) or Sodium bisulfite (NaHSO₃) (aqueous solution)
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
1 M Hydrochloric acid (HCl)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-acyl adduct in a mixture of THF and water (typically a 3:1 to 4:1 ratio). Cool the solution to 0 °C in an ice bath.
Cleavage Reaction: While stirring at 0 °C, add the aqueous solution of hydrogen peroxide (approximately 4-5 equivalents) dropwise. Following this, slowly add the aqueous solution of lithium hydroxide (approximately 2-3 equivalents).[6]
Expert Insight: The slow, dropwise addition of reagents is crucial to control the exothermic reaction and prevent potential side reactions. Maintaining the temperature at 0 °C is critical for achieving high diastereoselectivity in the cleavage.
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of an aqueous solution of sodium sulfite or sodium bisulfite to reduce the excess hydrogen peroxide.[6] Continue stirring for 15-20 minutes.
Extraction of the Auxiliary:
Allow the mixture to warm to room temperature.
Remove the THF under reduced pressure using a rotary evaporator.
Dilute the remaining aqueous solution with water and transfer it to a separatory funnel.
Extract the aqueous layer three times with a suitable organic solvent such as ethyl acetate or dichloromethane to recover the chiral auxiliary.[6]
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude (R)-4-Methyl-5,5-diphenyloxazolidin-2-one.
Isolation of the Chiral Product:
The aqueous layer from the previous step contains the lithium salt of the desired carboxylic acid.
Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl.
Extract the acidified aqueous layer three times with ethyl acetate.
Combine these organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the chiral carboxylic acid.
Purification of the Recovered Auxiliary
The crude auxiliary obtained from the extraction step can be purified by either flash column chromatography or recrystallization to achieve the high purity required for its reuse.
1. Flash Column Chromatography:
Stationary Phase: Silica gel.
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The optimal eluent system should be determined by TLC analysis of the crude material.
Procedure: Dissolve the crude auxiliary in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto a pre-packed silica gel column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure auxiliary.
2. Recrystallization:
Solvent System: A suitable solvent system for recrystallization can be a mixture of ethyl acetate and hexanes, or isopropanol and water. The ideal solvent system will dissolve the auxiliary at elevated temperatures and allow for the formation of well-defined crystals upon cooling, leaving impurities in the mother liquor.
Procedure: Dissolve the crude auxiliary in a minimal amount of the hot solvent system. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Data Presentation: Expected Recovery and Purity
The efficiency of the recovery process is a critical metric. The following table provides typical ranges for recovery yields and purity that can be expected with the described protocol.
Parameter
Method
Expected Outcome
Notes
Recovery Yield
Hydrolytic Cleavage & Extraction
70-95%
Yield can be influenced by the scale of the reaction and the efficiency of the extractions.
Purity (Post-Purification)
Flash Chromatography
>98%
Purity should be assessed by NMR spectroscopy and/or chiral HPLC.
Purity (Post-Purification)
Recrystallization
>99%
Recrystallization can often lead to higher purity and is scalable.[7]
Chiral Integrity
Chiral HPLC
No racemization
The mild conditions of the hydrolytic cleavage typically preserve the stereochemical integrity of the auxiliary.
Visualization of the Chemical Transformation
The cleavage of the N-acyl adduct and the liberation of the chiral auxiliary and the carboxylic acid product can be represented by the following chemical transformation diagram.
Caption: Chemical transformation during the hydrolytic cleavage of the N-acyl adduct.
Conclusion: A Commitment to Sustainable Chemistry
The ability to efficiently recover and recycle high-value chiral auxiliaries such as (R)-4-Methyl-5,5-diphenyloxazolidin-2-one is not merely a matter of economic prudence but also a reflection of a commitment to sustainable chemical practices. By implementing robust and well-validated recovery protocols, researchers and drug development professionals can significantly reduce the environmental impact and cost of asymmetric synthesis, making this powerful chemical technology more accessible and scalable.[7][8] The protocols detailed in this guide provide a reliable framework for achieving high recovery yields and purity, ensuring the continued utility of this valuable synthetic tool.
References
Jans, S. L., & Pericàs, M. A. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 9(10), 2736–2741. [Link]
Royal Society of Chemistry. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science. [Link]
ScienceDirect. (n.d.). Chiral Drug Separation. [Link]
ResearchGate. (n.d.). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Link]
Sygnature Discovery. (n.d.). The Dark Art of Chemistry - Chiral Chromatography. [Link]
University of Liverpool. (n.d.). evans enolate alkylation-hydrolysisx. [Link]
O'Reilly Science. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]
Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Harvard University. [Link]
Chem-Station. (2014, April 18). Evans Aldol Reaction. [Link]
Royal Society of Chemistry. (n.d.). N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. [Link]
PubMed. (n.d.). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. [Link]
Royal Society of Chemistry. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. [Link]
National Institutes of Health. (n.d.). Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. [Link]
ResearchGate. (2025, August 6). Production and hydrolysis of 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine. [Link]
Technical Support Center: (R)-4-Methyl-5,5-diphenyloxazolidin-2-one Auxiliary Cleavage
Welcome to the technical support center for the stereoselective cleavage of N-acyl derivatives of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one. This guide is designed for researchers, scientists, and drug development profes...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the stereoselective cleavage of N-acyl derivatives of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the preservation of stereochemical integrity during the removal of this valuable chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: I am observing significant erosion of enantiomeric excess (ee) after cleaving the (R)-4-Methyl-5,5-diphenyloxazolidin-2-one auxiliary. What is the most likely cause?
A1: The primary cause of racemization (or more accurately, epimerization) at the α-carbon of your product is the formation of a planar enol or enolate intermediate under either acidic or basic conditions.[1][2][3] Once this planar intermediate forms, the stereochemical information at the α-center is lost, and subsequent protonation can occur from either face, leading to a mixture of enantiomers. Harsh reaction conditions, such as high temperatures, prolonged reaction times, or the use of strong, non-hindered bases, can exacerbate this issue.[3]
Q2: Which cleavage method is generally considered the "safest" to avoid racemization?
A2: While the optimal method is substrate-dependent, hydrolytic cleavage using lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), at low temperatures (e.g., 0 °C) is widely regarded as a very reliable and mild method for obtaining chiral carboxylic acids with minimal to no racemization.[3] Reductive cleavage methods to obtain chiral alcohols or aldehydes can also be highly effective at preserving stereointegrity when performed under carefully controlled conditions.
Q3: Can the recovered (R)-4-Methyl-5,5-diphenyloxazolidin-2-one auxiliary be reused?
A3: Yes, one of the significant advantages of using Evans-type auxiliaries is their recoverability and potential for reuse. After cleavage and workup, the auxiliary can typically be recovered in high yield by extraction or chromatography and can be reused in subsequent asymmetric syntheses, which is a key consideration for cost-effectiveness and sustainability in multi-step syntheses.
Q4: My desired product is a methyl ester. Is it better to first cleave to the carboxylic acid and then esterify, or to use a direct transesterification method?
A4: Direct transesterification can be more atom-economical and efficient. Treatment with a magnesium or sodium alkoxide, such as magnesium methoxide (Mg(OMe)₂), in the corresponding alcohol is a mild and effective method for converting the N-acyl oxazolidinone directly to the methyl ester, often without significant epimerization. This can be preferable to a two-step sequence of hydrolysis followed by esterification, which introduces an additional reaction and purification step where product loss or racemization could occur.
Q5: How can I accurately determine the enantiomeric excess of my product after cleavage?
A5: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[4] These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification. For carboxylic acids, derivatization to the corresponding methyl or other suitable esters may be necessary for good separation and analysis by chiral GC.[5][6]
Troubleshooting Guide: Common Issues and Solutions
Problem
Potential Cause(s)
Recommended Solution(s)
Significant Racemization or Epimerization
1. Harsh reaction conditions: High temperature, prolonged reaction time. 2. Strong base/acid: Use of overly strong or unhindered bases/acids. 3. Inappropriate workup: Quenching or extraction with strong acids or bases.
1. Lower the reaction temperature: Conduct the cleavage at 0 °C or even -20 °C. Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed. 2. Use milder reagents: For hydrolysis, LiOH/H₂O₂ is preferred over stronger hydroxides. For transesterification, Mg(OMe)₂ is a mild option. 3. Use buffered or mild workup conditions: Quench with a buffered solution (e.g., saturated aq. NH₄Cl) or a weak acid (e.g., dilute citric acid). Avoid strong HCl or NaOH during extractions if possible.
Incomplete Cleavage
1. Insufficient reagent stoichiometry: Not enough of the cleaving agent was used. 2. Low reaction temperature: The reaction may be too slow at the chosen temperature. 3. Steric hindrance: A bulky substrate may react sluggishly.
1. Increase reagent equivalents: Use a larger excess of the hydrolyzing or reducing agent. 2. Gradually increase temperature: If the reaction is stalled at a low temperature, allow it to warm slowly, monitoring for both starting material consumption and product degradation/epimerization. 3. Switch to a less sterically demanding cleavage method or reagent.
Low Yield of Desired Product
1. Side reactions: Competing cleavage at the endocyclic carbamate carbonyl. 2. Product degradation: The product may be unstable under the reaction or workup conditions. 3. Mechanical losses: During workup and purification.
1. Choose a selective reagent: For example, LiOOH selectively cleaves the exocyclic amide bond, whereas LiOH alone can lead to cleavage of the oxazolidinone ring itself. 2. Ensure mild workup conditions and prompt purification. 3. Optimize extraction and purification steps.
Difficulty in Separating Product from Auxiliary
1. Similar polarities: The product and the recovered auxiliary may have similar Rf values.
1. Acid/base extraction: If your product is a carboxylic acid, you can extract it into a basic aqueous layer, leaving the neutral auxiliary in the organic phase. Subsequent acidification of the aqueous layer and re-extraction will isolate the product. 2. Optimize chromatography: Screen different solvent systems for column chromatography to achieve better separation.
Visualizing the Mechanism of Racemization
The primary pathway for the loss of stereochemical integrity at the α-carbon is through the formation of a planar enolate intermediate under basic conditions.
Caption: Experimental workflow for hydrolytic cleavage to a carboxylic acid.
Step-by-Step Methodology:
Setup: Dissolve the N-acyl oxazolidinone (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio).
Cooling: Cool the solution to 0 °C in an ice-water bath.
Reagent Addition: Add 30% aqueous hydrogen peroxide (H₂O₂, ~4.0-5.0 equiv) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH, ~2.0-3.0 equiv).
Reaction: Stir the mixture vigorously at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1 to 4 hours.
Quenching: Once the starting material is consumed, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) until a negative result is obtained with peroxide test strips.
Workup and Auxiliary Recovery: Remove the THF under reduced pressure. The remaining aqueous solution can be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover the (R)-4-Methyl-5,5-diphenyloxazolidin-2-one auxiliary.
Product Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a suitable acid (e.g., 1 M HCl).
Extraction and Purification: Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography or crystallization.
Protocol 2: Reductive Cleavage to Primary Alcohols using LiBH₄
Reductive cleavage with lithium borohydride is an effective method for converting the N-acyl group to a primary alcohol without epimerization of the adjacent stereocenter.
Step-by-Step Methodology:
Setup: Dissolve the N-acyl oxazolidinone (1.0 equiv) in a suitable anhydrous ethereal solvent, such as diethyl ether (Et₂O) or THF, under an inert atmosphere (N₂ or Ar).
Cooling: Cool the solution to 0 °C or -78 °C, depending on the reactivity of the substrate.
Reagent Addition: Add lithium borohydride (LiBH₄, ~2.0-3.0 equiv) portion-wise. If the reaction is sluggish, a small amount of methanol or water can be carefully added to accelerate the reduction.
Reaction: Stir the reaction at the chosen temperature, allowing it to slowly warm to room temperature if necessary. Monitor the reaction progress by TLC or LC-MS.
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M NaOH or a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
Workup and Purification: Dilute the mixture with water and extract the product and auxiliary with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The desired alcohol can be separated from the recovered auxiliary by silica gel column chromatography.
Protocol 3: Transesterification to Methyl Esters using Mg(OMe)₂
This method provides a mild, non-basic route to esters, which is particularly useful for base-sensitive substrates.
Step-by-Step Methodology:
Setup: In a flame-dried flask under an inert atmosphere, suspend magnesium turnings (Mg, ~2.0 equiv) in anhydrous methanol (MeOH).
Reagent Preparation: Add a catalytic amount of iodine (I₂) and gently heat the mixture to initiate the formation of magnesium methoxide (Mg(OMe)₂). Continue heating at reflux until all the magnesium has reacted. Cool the resulting solution to room temperature.
Reaction: Add a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF to the Mg(OMe)₂ solution.
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
Quenching: Upon completion, pour the reaction mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl).
Workup and Purification: Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The desired methyl ester can be separated from the recovered auxiliary by silica gel column chromatography.
Summary of Cleavage Methods and Expected Outcomes
Method
Reagents
Product
Typical Conditions
Stereochemical Outcome
Key Advantage
Hydrolysis
LiOH, H₂O₂
Carboxylic Acid
THF/H₂O, 0 °C
Excellent, typically >99% ee retention
Robust, reliable, and high-yielding for acids.
Reductive (Alcohol)
LiBH₄
Primary Alcohol
Et₂O or THF, 0 °C to RT
Excellent, typically no racemization observed
Direct conversion to the alcohol functional group.
Racemization of Chiral Carbonyl Compounds. (2014). YouTube. [Link]
Reactions at the Alpha Carbon of Carbonyls. Sketchy MCAT. [Link]
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education. [Link]
Lee, H., et al. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health. [Link]
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ResearchGate. [Link]
Improving yield in (R)-4-Methyl-5,5-diphenyloxazolidin-2-one mediated reactions
Introduction Welcome to the technical support guide for the (R)-4-Methyl-5,5-diphenyloxazolidin-2-one chiral auxiliary. This powerful and reliable tool, a derivative of (R)-phenylglycinol, is designed for high-yielding,...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
Welcome to the technical support guide for the (R)-4-Methyl-5,5-diphenyloxazolidin-2-one chiral auxiliary. This powerful and reliable tool, a derivative of (R)-phenylglycinol, is designed for high-yielding, diastereoselective transformations such as alkylations and aldol additions.[1] Its rigid structure, featuring two phenyl groups, provides an exceptional stereochemical directing environment, making it a valuable asset in the synthesis of complex chiral molecules, natural products, and pharmaceutical agents.[1][2]
This guide is structured to provide direct, actionable solutions to common challenges encountered during its application. It is intended for researchers and drug development professionals seeking to optimize their reaction outcomes and improve yields. We will address issues from initial setup and acylation to troubleshooting poor stereoselectivity and final auxiliary cleavage.
Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the handling, setup, and general use of the auxiliary.
Q1: How should I properly store and handle (R)-4-Methyl-5,5-diphenyloxazolidin-2-one?
A: The auxiliary is a stable, crystalline solid. It should be stored in a tightly sealed container in a cool, dry place. While not exceptionally sensitive, it is good practice to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture uptake, especially if it will be used in moisture-sensitive reactions like enolate formations.
Q2: What is the most reliable method for N-acylation of the auxiliary?
A: The method of choice depends on the stability of your acyl group.
For robust acyl groups: The most common and effective method involves deprotonation of the auxiliary's N-H bond with a strong base like n-butyllithium (n-BuLi) at a low temperature (-78 °C), followed by the addition of the corresponding acyl chloride.[3] This provides a clean and high-yielding route to the N-acyl imide.
For sensitive acyl groups or milder conditions: An alternative involves using an acyl transfer catalyst or coupling the auxiliary directly with a carboxylic acid using pivaloyl chloride and a tertiary amine base like triethylamine (TEA).[4][5] This avoids the use of highly reactive organolithium reagents.
Q3: Why is this specific auxiliary often chosen over other Evans auxiliaries like those derived from valine or phenylalanine?
A: The 5,5-diphenyl substitution provides a unique steric environment. The two phenyl groups create a highly defined pocket that can enhance facial selectivity in reactions with certain substrates. While auxiliaries derived from valinol and phenylalaninol are extremely effective and widely used[6], the diphenyl variant can offer superior diastereoselectivity in specific cases where its distinct steric profile is advantageous for blocking one face of the enolate.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issue and providing a logical path to a solution.
Issue 1: Low Yield or Incomplete Reaction in Alkylation/Aldol Steps
Q: My alkylation or aldol reaction is sluggish, resulting in a low yield of the desired product and significant recovery of the starting N-acyl imide. What are the likely causes?
A: This issue almost always points to inefficient formation or trapping of the enolate. Several factors can contribute to this problem.
Root Cause Analysis & Corrective Actions:
Incomplete Deprotonation (Enolate Formation):
The Cause: The base may be degraded, insufficient, or inappropriate for the substrate. Lithium diisopropylamide (LDA) is a common choice for alkylations, but its quality is paramount.[2] For aldol reactions, "soft enolization" using a Lewis acid like dibutylboron triflate (Bu₂BOTf) with a hindered amine base (e.g., diisopropylethylamine, DIPEA) is standard.[2]
The Solution:
Verify Base Quality: Use freshly prepared or recently titrated LDA. For Bu₂BOTf/DIPEA, ensure the amine is distilled and dry, and the Bu₂BOTf is from a fresh, properly stored bottle.
Check Stoichiometry: Use a slight excess of the base (e.g., 1.05-1.1 equivalents) to ensure complete deprotonation.
Solvent Purity: Ensure your solvent (typically THF or diethyl ether) is anhydrous. Trace water will quench the base and the enolate.
Poor Electrophile Reactivity:
The Cause: Not all electrophiles are created equal. For alkylations, activated electrophiles like benzylic and allylic halides are highly reactive.[2] Less reactive alkyl halides, such as primary alkyl iodides or bromides, may require more forcing conditions.
The Solution:
Switch to a Sodium Enolate: For sluggish alkyl halides, switching from a lithium enolate (formed with LDA) to a sodium enolate (formed with NaHMDS) can increase reactivity.[7]
Use a More Reactive Electrophile: If possible, convert the alkyl halide to an alkyl triflate, which is a much better leaving group.[7]
Increase Temperature: While risky for diastereoselectivity, slowly warming the reaction from -78 °C to -40 °C or even 0 °C can sometimes drive a sluggish reaction to completion. This must be monitored carefully.
Enolate Instability/Decomposition:
The Cause: The generated enolate, particularly a lithium enolate, may not be stable for extended periods, especially at temperatures above -78 °C. Boron enolates are generally more stable.
The Solution: Add the electrophile as soon as enolate formation is complete. Avoid letting the enolate solution sit for prolonged periods before the addition.
Logical Flow for Troubleshooting Poor Yield
Caption: Troubleshooting flowchart for low reaction yield.
Issue 2: Low Diastereoselectivity
Q: The reaction worked, but I have a poor diastereomeric ratio (d.r.). How can I improve the stereochemical control?
A: Excellent diastereoselectivity in Evans auxiliary-mediated reactions is critically dependent on the exclusive formation of the Z-enolate, which then reacts through a highly organized, chair-like Zimmerman-Traxler transition state.[2][8] Any deviation from this pathway will erode stereocontrol.
Stereochemical Control Mechanism
The stereochemical outcome is dictated by a six-membered ring transition state where the enolate and aldehyde oxygens coordinate to the Lewis acid (typically boron).[9] The bulky diphenyl group on the auxiliary blocks one face of the enolate, forcing the electrophile (R'-CHO) to approach from the less hindered face. The conformation is further stabilized by minimizing dipole-dipole repulsion between the auxiliary's carbonyl and the enolate C-O bond.[6][9]
Caption: Conceptual pathway to high diastereoselectivity.
Troubleshooting Poor Diastereoselectivity
Potential Cause
Explanation
Recommended Solution
Incorrect Enolate Geometry (E/Z Mixture)
The formation of the Z-enolate is paramount.[6][8] Using lithium bases (LDA) for aldol reactions or incorrect "soft enolization" conditions can lead to mixtures of E/Z enolates, which destroys selectivity.
For aldol reactions, strictly use conditions known to favor Z-enolates: Bu₂BOTf or 9-BBN-OTf as the Lewis acid with a hindered base like DIPEA or 2,6-lutidine .[2][10]
Inappropriate Lewis Acid
The choice of Lewis acid is crucial for organizing the transition state.[9][11] Highly chelating Lewis acids like TiCl₄ can lead to different transition states and stereochemical outcomes.[11]
For the classic "Evans-syn" product, Bu₂BOTf is the gold standard.[9] For "non-Evans-syn" or anti-products, other Lewis acids (e.g., MgBr₂, TiCl₄) may be required, but this is a deliberate change in strategy.[12]
Reaction Temperature Too High
These reactions are under kinetic control.[8] Running the reaction at higher temperatures (>-78 °C) provides enough energy to overcome the barrier to the disfavored transition state, leading to a lower d.r.
Maintain a strict low temperature (-78 °C to -100 °C) during enolate formation and electrophile addition. Use a cryocool or a properly maintained dry ice/acetone bath.
Substrate Effects (Acetate Aldols)
N-acetyl imides (for acetate aldols) are notoriously difficult and often give poor selectivity.[13][14] The lack of an α-substituent on the enolate reduces the steric clash that helps enforce a single transition state, leading to a mixture of products.[13][14]
If possible, avoid N-acetyl imides. A common workaround is to use a surrogate like an N-haloacetyl imide, followed by reductive dehalogenation. Alternatively, specialized auxiliaries or tin-mediated aldol reactions may be necessary for selective acetate aldols.[13]
Issue 3: Difficulty with Auxiliary Cleavage
Q: I have successfully made my desired product, but I am struggling to remove the auxiliary without degrading my molecule or getting low yields.
A: The N-acyl bond is amide-like, requiring specific conditions for cleavage. The choice of cleavage method must be compatible with the functional groups in your product and the desired final functional group (e.g., acid, ester, alcohol). Vigorous conditions like strong acid hydrolysis can cause epimerization at the newly formed stereocenter.[6]
Common Cleavage Methods and Troubleshooting
Target Product
Reagents
Typical Conditions
Potential Issues & Solutions
Carboxylic Acid
Lithium Hydroperoxide (LiOOH)
LiOOH (from LiOH + 30% H₂O₂), THF/H₂O, 0 °C
Cause: Standard LiOH hydrolysis can attack the endocyclic (carbamate) carbonyl, destroying the auxiliary.[15] LiOOH is regioselective for the desired exocyclic carbonyl.[15] Solution: Ensure you are using a freshly prepared solution of LiOOH. If the reaction is sluggish, check the quality of your H₂O₂.
Primary Alcohol
Lithium Borohydride (LiBH₄) or Lithium Aluminum Hydride (LiAlH₄)
LiBH₄, THF or Et₂O, with H₂O or EtOH, 0 °C
Cause: Over-reduction of other functional groups (esters, ketones). Solution: LiBH₄ is milder and often preferred over LiAlH₄.[6] Run the reaction at low temperatures and monitor carefully by TLC to avoid side reactions.
Ester
Alkoxide (e.g., NaOMe, Mg(OMe)₂)
NaOMe in MeOH, 0 °C to RT
Cause: Epimerization due to the basicity of the alkoxide. Solution: Use milder transesterification conditions. Lewis acid catalysis with an alcohol (e.g., Ti(OiPr)₄) can be effective. For sterically hindered substrates, forming the Weinreb amide first can be a useful intermediate step.[9]
Weinreb Amide
Me(MeO)NH·HCl, AlMe₃ or i-PrMgCl
AlMe₃, THF, 0 °C
Cause: Incomplete reaction or side reactions with the trimethylaluminum. Solution: Ensure slow addition of the aluminum reagent at 0 °C. This method is generally very reliable and provides a stable intermediate for further transformations.
Key Experimental Protocols
The following are generalized, robust protocols that serve as an excellent starting point for optimization.
Protocol 1: N-Propionylation of the Auxiliary
Setup: To a flame-dried, argon-purged flask, add (R)-4-Methyl-5,5-diphenyloxazolidin-2-one (1.0 eq) and anhydrous THF. Cool the solution to -78 °C.
Deprotonation: Add n-butyllithium (1.6 M in hexanes, 1.05 eq) dropwise. Stir the resulting solution for 30 minutes at -78 °C.
Workup: Allow the reaction to warm to 0 °C over 1 hour. Quench carefully with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.
Setup: To a flame-dried, argon-purged flask, add the N-propionyl imide (1.0 eq) and 20 mL of anhydrous CH₂Cl₂. Cool the solution to 0 °C.
Enolization: Add dibutylboron triflate (1.1 eq) dropwise, followed by diisopropylethylamine (1.2 eq). Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
Aldol Addition: Add the aldehyde (1.2 eq) dropwise. Stir at -78 °C for 2 hours, then allow the reaction to warm to 0 °C and stir for an additional 1 hour.
Workup: Quench the reaction by adding 15 mL of a pH 7 phosphate buffer, followed by 30 mL of methanol. Remove the volatiles under reduced pressure. Extract the residue with diethyl ether (3x). Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify by flash chromatography.[2][8][9]
Protocol 3: Reductive Cleavage to a Primary Alcohol
Setup: Dissolve the aldol adduct (1.0 eq) in anhydrous diethyl ether and cool to 0 °C.
Reduction: Add lithium borohydride (2.0 eq) portion-wise. Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed (typically 2-4 hours).
Workup: Quench the reaction by slowly adding 1 M NaOH. Stir vigorously for 1 hour. Separate the layers and extract the aqueous phase with diethyl ether (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude material contains the desired chiral alcohol and the recovered auxiliary, which can be separated by flash chromatography.[6]
Overall Synthetic Workflow
Caption: General workflow from auxiliary acylation to final product.
References
Title: Evans Aldol Reaction
Source: Chem-Station International Edition
URL: [Link]
Title: Evans Enolate Alkylation-Hydrolysis
Source: University Course Material
URL: [Link]
Title: Diastereoselection in Lewis-Acid-Mediated Aldol Additions
Source: Michigan State University Chemistry
URL: [Link]
Title: Asymmetric Alkylation of Enolates
Source: Chem 115, Myers, Harvard University
URL: [Link]
Title: Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity?
Source: Chemistry Stack Exchange
URL: [Link]
Title: Chiral auxiliary
Source: Wikipedia
URL: [Link]
Title: Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary
Source: Journal of Chemical Education (via Williams College)
URL: [Link]
Title: A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone
Source: Tetrahedron Letters (via Scribd)
URL: [Link]
Title: Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses
Source: IntechOpen
URL: [Link]
Title: The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn
Source: Australian Journal of Chemistry (via ConnectSci)
URL: [Link]
Title: Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis
Source: RSC Publishing
URL: [Link]
Low temperature reaction conditions for (R)-4-Methyl-5,5-diphenyloxazolidin-2-one
Introduction Welcome to the technical support guide for (R)-4-Methyl-5,5-diphenyloxazolidin-2-one. This Evans-type chiral auxiliary is a powerful tool for asymmetric synthesis, valued for the high diastereoselectivity it...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
Welcome to the technical support guide for (R)-4-Methyl-5,5-diphenyloxazolidin-2-one. This Evans-type chiral auxiliary is a powerful tool for asymmetric synthesis, valued for the high diastereoselectivity it imparts in reactions such as alkylations and aldol additions.[1][2] The bulky gem-diphenyl group, in conjunction with the methyl substituent, creates a highly defined chiral environment, enabling precise stereochemical control.
Achieving the exceptional levels of selectivity this auxiliary is known for is critically dependent on maintaining low reaction temperatures. This guide provides detailed troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the nuances of low-temperature reactions with this specific auxiliary and achieve optimal, reproducible results in your research.
Frequently Asked Questions (FAQs)
Q1: Why are low temperatures, such as -78 °C, essential for reactions with this auxiliary?
A1: Low temperatures are crucial for ensuring kinetic control over the reaction.[3] At temperatures like -78 °C (the sublimation point of dry ice in acetone), the enolization and subsequent alkylation steps are effectively irreversible. This prevents equilibration to a more stable, but less selective, thermodynamic state. The rigidity of the system at these temperatures maximizes the influence of the chiral auxiliary, forcing the electrophile to approach from the least sterically hindered face of the enolate, thus leading to high diastereoselectivity.[3][4][5]
Q2: What is the purpose of the gem-diphenyl group compared to other Evans auxiliaries like (R)-4-benzyl-2-oxazolidinone?
A2: The gem-diphenyl group provides significantly more steric bulk than the benzyl or isopropyl groups found in other common Evans auxiliaries. This enhanced steric hindrance creates a more rigid and defined pocket for the enolate, which can lead to even higher levels of diastereoselectivity in certain alkylation and aldol reactions. The choice of auxiliary often depends on the specific substrates involved, but the diphenyl variant is particularly effective for achieving high stereocontrol.
Q3: Which base is best for generating the enolate at low temperatures?
A3: For alkylation reactions, strong amide bases are typically required to ensure rapid and complete deprotonation. The most common choices are:
Lithium Diisopropylamide (LDA): Highly effective for generating Z-enolates, which are key to the selectivity of these reactions.[4][5] It is typically used at -78 °C.
Sodium Bis(trimethylsilyl)amide (NaHMDS): Another excellent choice, often used for less reactive electrophiles.[6][7] It can sometimes provide better results than LDA depending on the substrate.[8]
Lithium Hexamethyldisilazide (LiHMDS): Similar to NaHMDS, it is a strong, non-nucleophilic base suitable for these transformations.
For aldol reactions, dibutylboron triflate with a tertiary amine (e.g., triethylamine) is the standard for generating the corresponding Z-boron enolate, which also proceeds at low temperatures.[2][9]
Q4: Can I recover and reuse the (R)-4-Methyl-5,5-diphenyloxazolidin-2-one auxiliary?
A4: Yes, one of the significant advantages of chiral auxiliaries is their potential for recovery and reuse.[1] After the desired transformation, the auxiliary is cleaved from the product. Standard cleavage methods, such as hydrolysis with lithium hydroperoxide (LiOOH) or reductive cleavage with LiBH₄, release the auxiliary intact.[10][11] It can then be recovered, typically in high yield, through extraction and purification (e.g., recrystallization) for subsequent reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Symptom / Observation
Potential Cause(s)
Recommended Solution(s)
Low Diastereoselectivity (e.g., <90:10 d.r.)
1. Temperature Fluctuation: The reaction warmed above -78 °C during enolate formation or alkylation.
1. Ensure a well-insulated dry ice/acetone bath. Add dry ice incrementally. Use a digital thermometer to monitor the internal reaction temperature, not just the bath.
2. Incorrect Enolate Geometry: Incomplete formation of the desired Z-enolate.[1]
2. Use a strong, non-nucleophilic base like LDA or NaHMDS. Ensure the base is freshly prepared or titrated. Add the acylated auxiliary solution slowly to the cooled base solution (inverse addition).
3. Slow Electrophile Addition: Adding the electrophile too slowly can allow for enolate decomposition or side reactions.
3. Add the electrophile neat and quickly (but carefully) via syringe to the cold enolate solution.
Low or No Product Yield
1. Inefficient Enolization: The base was not strong enough, or it degraded due to moisture.
1. Use freshly prepared/titrated LDA or commercial NaHMDS/LiHMDS. Ensure all glassware is rigorously dried and the reaction is under an inert atmosphere (N₂ or Ar).
2. Inactive Electrophile: The alkylating agent (e.g., alkyl halide) is not reactive enough.
2. Switch to a more reactive electrophile (e.g., from R-Cl to R-I or R-OTf). For less reactive halides, using sodium enolates (NaHMDS) may be more effective.[8]
3. Reaction Quenched Prematurely: The reaction was stopped before completion.
3. Monitor the reaction by thin-layer chromatography (TLC). The alkylated product should have a different Rf value than the starting N-acyl oxazolidinone.
Multiple Unidentified Spots on TLC
1. Enolate Decomposition: The enolate is not stable under the reaction conditions.
1. Ensure the reaction is kept at -78 °C. Work up the reaction as soon as it is deemed complete by TLC.
2. Side Reactions: The electrophile is reacting with the base or solvent.
2. Add the electrophile directly to the enolate solution. Ensure the base is fully consumed during deprotonation before adding the electrophile.
3. Auxiliary Cleavage: Unintentional cleavage of the N-acyl bond.
3. This is rare under these conditions but could indicate reactive impurities. Use purified reagents and solvents.
Auxiliary Cleavage Fails or Gives Low Yield
1. Incorrect Cleavage Reagent: Using LiOH instead of LiOOH for hydrolysis.
1. LiOH can cause endocyclic cleavage, destroying the auxiliary.[10] For hydrolysis to the carboxylic acid, always use LiOH in combination with H₂O₂.[7][10]
2. Incomplete Reaction: Insufficient reagent or reaction time.
2. Use the recommended stoichiometry of the cleavage reagent (e.g., LiBH₄ or LiOOH) and monitor the reaction to completion by TLC.
3. Epimerization: Basic conditions can cause epimerization at the α-carbon if the proton is acidic.
3. Maintain low temperatures (e.g., 0 °C) during the cleavage step and work up the reaction promptly.[1]
Experimental Workflows & Protocols
Workflow for Asymmetric Alkylation
The following diagram illustrates the key decision points and steps in a typical low-temperature asymmetric alkylation experiment.
Caption: Workflow for low-temperature asymmetric alkylation.
Protocol 1: N-Propionylation of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add (R)-4-Methyl-5,5-diphenyloxazolidin-2-one (1.0 equiv).
Dissolution: Dissolve the auxiliary in anhydrous tetrahydrofuran (THF, ~0.1 M).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Deprotonation: Add n-butyllithium (n-BuLi, 1.05 equiv) dropwise via syringe. Stir for 15 minutes. The solution should become clear.
Acylation: Add propionyl chloride (1.1 equiv) dropwise. Stir at -78 °C for 30 minutes, then allow the reaction to warm to 0 °C and stir for an additional 1 hour.
Quench: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
Workup: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure N-propionyl derivative.
Protocol 2: Low-Temperature Asymmetric Alkylation
Note: This protocol assumes the N-propionyl derivative from Protocol 1 is the starting material.
Base Preparation: In a separate flame-dried flask under argon, prepare a solution of LDA (~1.1 equiv) in anhydrous THF by adding n-BuLi to diisopropylamine at -78 °C.
Enolate Formation: In another flame-dried flask, dissolve the N-propionyl auxiliary (1.0 equiv) in anhydrous THF. Cool this solution to -78 °C. Slowly, via cannula, add the auxiliary solution to the LDA solution at -78 °C. Stir for 30-45 minutes to ensure complete formation of the Z-lithium enolate.
Alkylation: Add benzyl bromide (1.2 equiv) neat via syringe to the enolate solution. Stir at -78 °C for 1-2 hours, monitoring by TLC.
Quench: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
Workup & Purification: Allow the mixture to warm to room temperature and follow the workup and purification steps as described in Protocol 1. The diastereomeric ratio can be determined by ¹H NMR analysis of the purified product.
Protocol 3: Auxiliary Cleavage via Hydrolysis
Dissolution: Dissolve the purified, alkylated product (1.0 equiv) in a 4:1 mixture of THF and water.
Cooling: Cool the solution to 0 °C in an ice bath.
Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by aqueous lithium hydroxide (2.0 equiv).
Reaction: Stir the biphasic mixture vigorously at 0 °C for 1-2 hours, or until the starting material is consumed (monitored by TLC).
Quench: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
Isolation: Concentrate the mixture to remove THF. Basify the aqueous layer with NaOH and extract with dichloromethane to recover the chiral auxiliary. Acidify the aqueous layer with HCl and extract with ethyl acetate to isolate the desired chiral carboxylic acid.
References
Lin, G. et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Aust J Chem, 76(12), 847–853. Available at: [Link]
Collum, D. B. et al. (2021). Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. Journal of the American Chemical Society. Available at: [Link]
Chem LibreTexts. (n.d.). Evans' oxazolidinone enolates. Available at: [Link]
Wikipedia. (2023). Chiral auxiliary. In Wikipedia. Available at: [Link]
Herzon, S. B. et al. (2021). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Journal of the American Chemical Society. Available at: [Link]
Smith, T. E. et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 696. Available at: [Link]
Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Harvard University Chemistry Department. Available at: [Link]
Evans, D. A., Helmchen, G., & Röpimg, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]
Smith, T. E. et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. Available at: [Link]
Collum, D. B. et al. (2014). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. Journal of the American Chemical Society. Available at: [Link]
Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. Available at: [Link]
Saigo, K. (1999). Asymmetric Reactions Using Non-natural Chiral Auxiliaries. Journal of Synthetic Organic Chemistry, Japan, 57(5), 362-372. Available at: [Link]
Macmillan Group. (2002). The Selective Aldol Reaction. Macmillan Group Meeting. Available at: [Link]
SlideShare. (n.d.). Evans aldol ppt. Available at: [Link]
ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Available at: [Link]
Al-Zoubi, R. M. (2020). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry. Available at: [Link]
Managing steric hindrance with (R)-4-Methyl-5,5-diphenyloxazolidin-2-one
Technical Support Center: (R)-4-Methyl-5,5-diphenyloxazolidin-2-one Welcome to the technical support hub for (R)-4-Methyl-5,5-diphenyloxazolidin-2-one. This resource is designed for researchers, scientists, and drug deve...
Author: BenchChem Technical Support Team. Date: January 2026
Technical Support Center: (R)-4-Methyl-5,5-diphenyloxazolidin-2-one
Welcome to the technical support hub for (R)-4-Methyl-5,5-diphenyloxazolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals leveraging this powerful chiral auxiliary for stereoselective synthesis. Here, we move beyond simple protocols to address the nuanced challenges encountered in the lab, providing troubleshooting guidance and in-depth FAQs to ensure your experiments are both successful and reproducible.
Core Concept: The Power of Steric Direction
(R)-4-Methyl-5,5-diphenyloxazolidin-2-one is a second-generation Evans-type chiral auxiliary. Its defining feature is the gem-diphenyl group at the C5 position. This substitution provides a profound steric shield that locks the conformation of the N-acyl derivative, presenting a highly differentiated environment for incoming electrophiles.
The generally accepted mechanism for stereocontrol involves the formation of a rigid, chelated (Z)-enolate when treated with a suitable base (e.g., NaHMDS, LDA) or Lewis acid (e.g., Bu₂BOTf). The two phenyl groups, along with the C4-methyl group, effectively block one face of the enolate. This forces the electrophile to approach from the least hindered side, resulting in predictable and typically high diastereoselectivity.[1]
Caption: Mechanism of stereocontrol via a chelated (Z)-enolate.
Troubleshooting Guide
This section addresses common issues encountered during synthesis in a practical question-and-answer format.
Q1: My alkylation/aldol reaction is yielding low diastereoselectivity. What are the primary causes and how can I fix them?
Low diastereoselectivity is often traced back to issues with enolate formation or the stability of the transition state. Here’s a systematic approach to troubleshooting:
Incomplete or Incorrect Enolate Formation: The formation of a single, stable (Z)-enolate is critical.
Cause: Insufficiently strong base, incorrect stoichiometry, or presence of protic impurities (water!). This can lead to an equilibrium mixture of starting material and enolate, or formation of the undesired (E)-enolate.
Solution:
Base Selection: Use a strong, non-nucleophilic base like Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA). For aldol reactions, dialkylboron triflates (e.g., Bu₂BOTf) with a tertiary amine are standard for generating boron enolates.[2]
Conditions: Ensure strictly anhydrous conditions. Dry your solvents and glassware meticulously. Perform the deprotonation at low temperatures (-78 °C) to ensure kinetic control, which favors the (Z)-enolate.[3][4]
Verification: Before adding the electrophile, you can take a sample for quenching and NMR analysis to confirm complete conversion to the enolate.
Poor Lewis Acid Chelation (Aldol Reactions): In boron-mediated aldol reactions, the Lewis acid is key to organizing the transition state.[5]
Cause: A weak or sterically hindered Lewis acid may not form the required rigid six-membered chair transition state (Zimmerman-Traxler model).[6]
Solution: Bu₂BOTf is generally the most reliable choice for achieving high syn-selectivity in aldol reactions. Ensure it is of high purity and added correctly.
Electrophile Reactivity & Sterics:
Cause: Highly reactive and unhindered electrophiles (e.g., methyl iodide) can sometimes react before the enolate fully organizes, leading to lower selectivity. Conversely, extremely bulky electrophiles may introduce competing steric interactions.
Solution: Add the electrophile slowly at -78 °C to maintain kinetic control. If the electrophile is the issue, you may need to reconsider the synthetic route or use a different auxiliary with a smaller steric footprint (though this negates the purpose of using the diphenyl variant).
Caption: Troubleshooting workflow for low diastereoselectivity.
Q2: I'm having difficulty cleaving the auxiliary without racemization or side reactions. What are the best cleavage strategies?
The final, critical step is the removal of the auxiliary. The choice of method depends entirely on the desired functional group.[7] Forcing conditions can lead to epimerization at the newly formed stereocenter.
Desired Product
Reagent System
Typical Conditions
Key Considerations & Pitfalls
Carboxylic Acid
LiOH / H₂O₂
THF/H₂O, 0 °C
Most common method. The hydroperoxide anion is the active nucleophile, which minimizes attack at the endocyclic carbonyl. Ensure complete reaction to avoid mixed products.[3][8]
Primary Alcohol
LiBH₄ or LiAlH₄
Et₂O or THF, 0 °C to RT
Reductive cleavage. LiBH₄ is generally milder. Can be sluggish; may require gentle warming. Ensure a proper workup to quench excess hydride.
Aldehyde
DIBAL-H or LiAlH(OtBu)₃
Toluene or THF, -78 °C
Requires precise temperature control and stoichiometry to prevent over-reduction to the alcohol.
Ester
NaOMe / MeOH or Ti(OiPr)₄
Methanol, 0 °C to RT
Transesterification. Can be an equilibrium process; use of excess alcohol as solvent drives the reaction.
Weinreb Amide
Me(MeO)NH·HCl / AlMe₃
THF, -10 °C to RT
Forms a stable intermediate for further transformations (e.g., addition of Grignards to form ketones). Very useful method.[2]
Troubleshooting Cleavage:
Problem: Racemization/Epimerization.
Cause: The product enolate can form under basic conditions (especially with alkoxides or strong hydroxides without H₂O₂).
Solution: Use the mildest conditions possible (LiOH/H₂O₂ at 0°C is ideal for acids). Keep temperatures low and reaction times as short as necessary.
Problem: Low Yield / Incomplete Reaction.
Cause: The gem-diphenyl groups add significant steric bulk, which can hinder nucleophilic attack at the exocyclic carbonyl.
Solution: Allow for longer reaction times or a slight increase in temperature if the reaction is clean but slow. Ensure reagents are fresh and active.
Q3: The initial N-acylation of the auxiliary is low-yielding. How can I improve this step?
Attaching the acyl group is the first step and must be efficient.
Traditional Method (n-BuLi and Acyl Chloride): Deprotonation with n-BuLi at -78 °C followed by addition of an acyl chloride is a robust method.[8]
Pitfall: The lithium salt of the auxiliary can be poorly soluble. Ensure vigorous stirring. Acyl chlorides must be pure and free of HCl.
Milder DMAP-Catalyzed Method: For substrates sensitive to strong base, using an acid anhydride with 4-dimethylaminopyridine (DMAP) as an acyl transfer catalyst is an excellent alternative.[3][4][8]
Benefit: This method avoids the need for strong bases and low temperatures, making it operationally simpler.[8]
Pivaloyl Chloride Method: A one-pot method using the carboxylic acid directly in the presence of pivaloyl chloride and triethylamine has also been reported as highly effective, especially for arylacetic acids.[9]
Frequently Asked Questions (FAQs)
Q: When should I choose (R)-4-Methyl-5,5-diphenyloxazolidin-2-one over other Evans auxiliaries, like the valine- or phenylalanine-derived ones?
A: The primary reason to select the diphenyl auxiliary is for reactions involving the formation of α-quaternary stereocenters or when using particularly bulky electrophiles. The immense steric bulk of the diphenyl groups provides a more defined chiral environment, often leading to higher diastereoselectivity in challenging cases where simpler auxiliaries might fail. For standard alkylations or aldol reactions with less demanding substrates, the more common valine- or phenylalanine-derived auxiliaries are often sufficient and more cost-effective.[10]
Q: What is the role of Lewis acids in reactions with this auxiliary?
A: In aldol reactions, a Lewis acid like dibutylboron triflate (Bu₂BOTf) is crucial.[2][5] It serves two purposes: 1) It coordinates to the carbonyl oxygens of the N-acyl imide, facilitating deprotonation by a mild base (like Et₃N) to form the (Z)-boron enolate. 2) It then coordinates with the incoming aldehyde's carbonyl oxygen, pre-organizing the reactants into a rigid, chair-like Zimmerman-Traxler transition state, which is the basis for the high stereoselectivity.[6]
Q: How do I remove the recovered auxiliary from my product after cleavage?
A: The recovered auxiliary is non-polar and crystalline.
Acid/Base Extraction: After cleavage, if your product is a carboxylic acid or an amine, you can perform a liquid-liquid extraction. Basify the aqueous layer to deprotonate the auxiliary's N-H and extract it into an organic solvent. Then, acidify the aqueous layer to protonate your acidic product and extract it with fresh organic solvent.
Chromatography: Flash column chromatography is very effective. The auxiliary has a moderate polarity and can be easily separated from most products. A typical eluent system would be ethyl acetate/hexanes.
Recrystallization: The recovered auxiliary can often be purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.
Key Experimental Protocols
Protocol 1: N-Acylation with Acyl Chloride
Dissolve (R)-4-Methyl-5,5-diphenyloxazolidin-2-one (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under Argon.
Cool the solution to -78 °C (acetone/dry ice bath).
Add n-BuLi (1.05 eq, 1.6 M in hexanes) dropwise. Stir for 30 minutes at -78 °C.
Add the desired acyl chloride (1.1 eq) dropwise.
Allow the reaction to stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 1-2 hours.
Quench the reaction by adding saturated aqueous NH₄Cl solution.
Extract the product with ethyl acetate (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
Purify the N-acyl imide by flash chromatography.
Protocol 2: Diastereoselective Alkylation
Dissolve the N-acyl imide (1.0 eq) in anhydrous THF (0.1 M) under Argon.
Cool the solution to -78 °C.
Add NaHMDS (1.1 eq, 1.0 M in THF) dropwise. Stir for 45 minutes at -78 °C to ensure complete enolate formation.
Add the alkyl halide electrophile (1.2 eq) dropwise.
Stir at -78 °C for 2-4 hours, monitoring by TLC.
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
Perform a standard aqueous workup and extraction as described in Protocol 1.
Purify by flash chromatography to separate the product from any unreacted starting material. The diastereomeric ratio can be determined by ¹H NMR or GC analysis.[8]
Protocol 3: Hydrolytic Cleavage to Carboxylic Acid
Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water (0.2 M).
Cool the solution to 0 °C (ice bath).
Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous lithium hydroxide (2.0 eq, 0.5 M solution).
Stir vigorously at 0 °C for 2-4 hours. The solution should become colorless.
Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃, 1.5 M solution) until a test with starch-iodide paper is negative.
Concentrate the mixture in vacuo to remove most of the THF.
Extract the aqueous layer with dichloromethane (3x) to recover the chiral auxiliary.
Acidify the aqueous layer to pH ~2 with 1M HCl.
Extract the desired carboxylic acid with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product.[3][8]
References
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. Available at: [Link]
Chem-Station. (2014). Evans Aldol Reaction. Retrieved from [Link]
Coconote. (2025). Overview of Evans Aldol Reaction Techniques. Retrieved from [Link]
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Williams College Chemistry. Retrieved from [Link]
Journal of Chemical Education. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Retrieved from [Link]
Macmillan Group. (2002). The Selective Aldol Reaction. Retrieved from [Link]
Burrell, M. R., et al. (2005). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. Nature Protocols. Request PDF from [Link]
Prashad, M., et al. (1998). A Convenient and Practical Method for N-Acylation of 2-Oxazolidinone Chiral Auxiliaries with Acids. Tetrahedron Letters, 39, 9369-9372. Available at: [Link]
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
Chemistry Stack Exchange. (2015). Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity?. Retrieved from [Link]
Allery, C. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Retrieved from [Link]
Chem 206, Harvard University. (n.d.). Enantioselective Synthesis. Retrieved from [Link]
Evans, D. A., et al. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. Available at: [Link]
Sun, G., et al. (2012). Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. Journal of the American Chemical Society, 134(35), 14534–14543. Available at: [Link]
Technical Support Center: Optimization of Alkylation Reactions Using (R)-4-Methyl-5,5-diphenyloxazolidin-2-one
Welcome to the technical support guide for the asymmetric alkylation of N-acyl derivatives of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one. This chiral auxiliary, a powerful tool in modern organic synthesis, enables the hig...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for the asymmetric alkylation of N-acyl derivatives of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one. This chiral auxiliary, a powerful tool in modern organic synthesis, enables the highly diastereoselective formation of carbon-carbon bonds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction times, ensuring robust and reproducible results.
We will delve into the critical parameters governing this reaction, providing not just protocols but the underlying chemical principles to empower you to adapt and overcome experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the alkylation protocol.
Q1: What is the fundamental principle of this chiral auxiliary-directed alkylation?
The (R)-4-Methyl-5,5-diphenyloxazolidin-2-one auxiliary is first acylated with a desired carboxylic acid derivative (e.g., using an acid chloride or anhydride). The resulting N-acyl imide is then deprotonated with a strong, non-nucleophilic base to form a rigid, chelated (Z)-enolate. The bulky diphenyl and methyl groups on the auxiliary effectively block one face of the planar enolate. Consequently, an incoming electrophile (alkylating agent) can only approach from the less sterically hindered face, resulting in the formation of a new stereocenter with high diastereoselectivity.[1][2][3] The auxiliary can be subsequently cleaved to yield the desired chiral carboxylic acid, alcohol, or other derivatives.[4][5]
Q2: What are the standard starting conditions for the alkylation step?
A reliable starting point for most substrates involves the following conditions. Optimization will depend on the specific acyl group and alkylating agent used.
Parameter
Condition
Rationale & Key Considerations
Base
Lithium diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) (1.1 equiv.)
These strong, sterically hindered bases ensure rapid and complete deprotonation to form the kinetic (Z)-enolate without competing nucleophilic attack.[1][6]
Solvent
Anhydrous Tetrahydrofuran (THF)
THF is an excellent solvent for dissolving the substrate and solvating the lithium or sodium counterion, which is crucial for enolate stability and reactivity.
Temperature
-78 °C (Dry ice/acetone bath)
Low temperature is critical to prevent enolate decomposition, side reactions, and potential erosion of diastereoselectivity.[7][8]
More reactive electrophiles are necessary as the enolate itself is stabilized.[3] Using iodides or bromides is preferred over chlorides.
Reaction Time
2-4 hours
This is highly substrate-dependent. Slower reactions may require extended times or gentle warming.
Q3: Why is a reaction temperature of -78 °C so critical?
Maintaining a low temperature serves two primary purposes:
Kinetic Control: It ensures the formation of the thermodynamically less stable but desired (Z)-enolate by preventing equilibration to other enolate forms, which would decrease diastereoselectivity.[2]
Stability: Chiral enolates can be unstable at higher temperatures, leading to decomposition pathways like deacylation, especially with sodium enolates.[9] The low temperature freezes out these competing pathways, maximizing the yield of the desired alkylated product.
Q4: How do I choose between LDA (Lithium) and NaHMDS (Sodium) as the base?
The choice of the counterion (Li⁺ vs. Na⁺) can significantly impact reactivity and, in some cases, selectivity.
Lithium (LDA): Forms tighter chelates, leading to highly organized and stable enolate structures. This generally provides excellent diastereoselectivity. However, lithium enolates can form aggregates, which may reduce reactivity and slow down the reaction.[10]
Sodium (NaHMDS): Sodium enolates are often more reactive ("lithium enolates on steroids") and less prone to aggregation, which can accelerate slow alkylations.[9][11] This is particularly useful for less reactive electrophiles or sterically hindered systems. However, they can sometimes offer slightly lower diastereoselectivity compared to their lithium counterparts.[6]
Part 2: Troubleshooting Guide: Optimizing for Speed and Success
This section is structured to provide clear solutions to specific experimental problems, focusing on reducing reaction times without compromising yield or selectivity.
Problem: The alkylation is extremely slow or stalls completely.
A slow or stalled reaction is the most common hurdle. The root cause is typically either inefficient enolate formation or poor reactivity of the enolate/electrophile pair.
Caption: A decision tree for troubleshooting slow alkylation reactions.
Detailed Solutions:
Cause A: Inefficient Enolate Formation or Aggregation
Solution 1: Switch to a Sodium Base. If you are using LDA, switching to NaHMDS can significantly accelerate the reaction. Sodium enolates are more dissociated in solution and thus more nucleophilic.[9][11]
Solution 2: Add Lithium Chloride (LiCl). When using LDA, the resulting lithium enolate can form aggregates, reducing the concentration of the reactive monomeric species. Adding 4-6 equivalents of anhydrous LiCl can break up these aggregates, leading to a much faster and cleaner reaction.[10]
Cause B: Low Electrophile Reactivity
Solution 1: Change the Leaving Group. The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride or bromide with slow kinetics, converting it to the corresponding iodide will dramatically increase its reactivity.
Cause C: Steric Hindrance or Low Intrinsic Reactivity
Solution 1: Increase the Reaction Temperature. While starting at -78 °C is crucial for selective enolate formation, the alkylation step itself can sometimes be performed at a higher temperature to provide the necessary activation energy. After adding the electrophile at -78 °C, allow the reaction to slowly warm to -40 °C, 0 °C, or even room temperature. Caution: This approach carries the risk of lowering diastereoselectivity and should be monitored carefully by TLC.
Solution 2: Use a More Reactive Electrophile. If possible, switch to an alkyl triflate (R-OTf), which is significantly more reactive than even alkyl iodides.
Problem: Diastereoselectivity is poor (<95:5 d.r.).
Cause A: Incorrect Enolate Geometry
Solution: Ensure deprotonation occurs rapidly and at a sufficiently low temperature (-78 °C). Use a freshly prepared or properly titrated solution of a strong base like LDA or NaHMDS. Incomplete or slow deprotonation can allow for side reactions or enolate equilibration.
Cause B: Reaction Temperature Too High
Solution: The transition states leading to the major and minor diastereomers are close in energy. Higher temperatures provide enough energy to overcome this small difference, leading to a loss of selectivity. Maintain the reaction at -78 °C for as long as possible. If warming is necessary to drive the reaction to completion, do so gradually and only after confirming the initial alkylation is proceeding cleanly at low temperature.
Part 3: Optimized Experimental Protocols
These protocols provide detailed, step-by-step methodologies for common scenarios.
Protocol 1: Standard High-Selectivity Alkylation (Reactive Electrophile)
This protocol is optimized for reactive electrophiles like benzyl bromide or allyl iodide.
Preparation: To a flame-dried, argon-purged round-bottom flask, add the N-acyl oxazolidinone (1.0 equiv). Dissolve in anhydrous THF (approx. 0.1 M).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Deprotonation: Add a solution of LDA (1.1 equiv) dropwise over 10 minutes. Stir the resulting enolate solution at -78 °C for 30-60 minutes.
Alkylation: Add the alkylating agent (1.5 equiv) dropwise.
Reaction: Stir the mixture at -78 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Quench: Once the starting material is consumed, quench the reaction at -78 °C by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
Workup: Allow the mixture to warm to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography to separate the two diastereomers.
This protocol is designed for less reactive electrophiles (e.g., ethyl iodide, secondary bromides) where the standard protocol is slow.
Preparation: To a flame-dried, argon-purged round-bottom flask, add the N-acyl oxazolidinone (1.0 equiv). Dissolve in anhydrous THF (approx. 0.1 M).
Cooling: Cool the solution to -78 °C.
Deprotonation: Add a solution of NaHMDS (1.1 equiv) dropwise over 10 minutes. Stir at -78 °C for 30 minutes.
Alkylation: Add the alkylating agent (2.0 equiv) dropwise.
Reaction & Warming: Stir the mixture at -78 °C for 1 hour. Then, transfer the flask to a -20 °C freezer or a salt-ice bath and let it stir for an additional 4-12 hours, monitoring by TLC.
Quench & Workup: Follow steps 6-8 from Protocol 1.
General Workflow Diagram
Caption: The overall workflow from auxiliary acylation to final chiral product.
References
Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. J. Am. Chem. Soc.1982 , 104 (6), 1737–1739. [Link]
Smith, T. E.; Richardson, D. P.; et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. J. Chem. Educ.2008 , 85 (5), 695. [Link]
Guisot, N. E. S.; Le-grognon, J.; et al. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Org. Process Res. Dev.2019 , 23 (7), 1353–1359. [Link]
Clayden, J.; Greeves, N.; Warren, S.; Wothers, P. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
Collum, D. B. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. J. Am. Chem. Soc.2020 , 142 (12), 5539–5553. [Link]
Myers, A. G. Asymmetric Alkylation of Enolates - Chem 115. Harvard University Course Material. [Link]
Reich, H. J. Carbonyl Chemistry: Chiral Enolates. University of Wisconsin Chemistry. [Link]
Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]
Wikipedia Contributors. Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]
University of Toronto. Evans' Enolate Alkylation-Hydrolysis. Chemistry Course Material. [Link]
Baran, P. S. Chapter 1: Enolate Alkylations. Scripps Research. [Link]
Williams College Chemistry Department. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College. [Link]
Macmillan Group. The Selective Aldol Reaction. Princeton University. [Link]
Simon Fraser University. CHEM 330 Topics Discussed on Nov. 16. SFU Course Material. [Link]
Technical Support Center: Purification of Products from (R)-4-Methyl-5,5-diphenyloxazolidin-2-one Reactions
Welcome to the technical support guide for purification techniques involving the (R)-4-Methyl-5,5-diphenyloxazolidin-2-one chiral auxiliary. This document provides in-depth troubleshooting advice, frequently asked questi...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for purification techniques involving the (R)-4-Methyl-5,5-diphenyloxazolidin-2-one chiral auxiliary. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, scientists, and professionals in drug development. The methodologies described are grounded in established chemical principles to ensure reliable and reproducible outcomes in your synthetic endeavors.
The (R)-4-Methyl-5,5-diphenyloxazolidin-2-one is a specialized Evans-type chiral auxiliary.[1] Its defining feature, the gem-diphenyl substitution at the C5 position, imparts significant steric bulk. This structural element is designed to enhance facial selectivity in asymmetric reactions such as aldol additions, alkylations, and conjugate additions, but it can also present unique challenges during product purification and auxiliary cleavage.[2] This guide is structured to address these specific challenges directly, providing both the "how" and the "why" behind each recommendation.
General Purification Workflow
The path from a completed reaction to a pure product involves several critical stages. Understanding this general sequence is key before troubleshooting specific issues.
Caption: General experimental workflow for product purification.
Troubleshooting Guide
This section addresses common problems encountered during the purification of products synthesized using the (R)-4-Methyl-5,5-diphenyloxazolidin-2-one auxiliary.
Q1: My diastereomers are inseparable by standard flash chromatography. What can I do?
Answer:
The separation of diastereomers can be challenging due to their similar physical properties. The bulky 5,5-diphenyl group on the auxiliary generally enhances diastereoselectivity, but if separation of the resulting adducts is poor, consider the following strategies:
Optimize Your Solvent System: Standard eluents like ethyl acetate/hexanes may not provide sufficient resolution.
Causality: The polarity difference between diastereomers is often subtle. Changing the nature of the solvent can alter interactions with the silica surface.
Solution: Introduce a different solvent to create a ternary mixture. Small amounts of dichloromethane (DCM) or tert-butyl methyl ether (TBME) in a hexane/ethyl acetate system can significantly change selectivity. For more polar compounds, a DCM/methanol system might be effective.
Change the Stationary Phase: If silica gel (SiO₂) is ineffective, other stationary phases may offer different selectivity.
Causality: Different stationary phases provide alternative interaction mechanisms (e.g., pi-stacking, dipole-dipole) that can be exploited for separation.
Solution: Consider using alumina (basic or neutral), or for more difficult separations, a reverse-phase (C18) column.
High-Performance Liquid Chromatography (HPLC): For analytical assessment and small-scale preparative work, HPLC is a powerful tool.[3]
Causality: HPLC offers much higher theoretical plates and efficiency compared to flash chromatography, enabling the separation of closely eluting compounds.[3]
Solution: Use a normal-phase (e.g., Chiralpak IA, IB, IC) or reverse-phase column with an optimized mobile phase. This is often the best way to get an accurate diastereomeric ratio (d.r.).
Separate After Cleavage: In many cases, the diastereomeric products (e.g., β-hydroxy acids or alcohols) are more easily separated than the bulky N-acyl oxazolidinone adducts.
Causality: Removing the large, structurally similar chiral auxiliary can unmask greater physical differences (e.g., polarity, crystal packing) between the product diastereomers.
Solution: Proceed with the cleavage step on the diastereomeric mixture and then attempt purification. This is often the most practical approach on a preparative scale.
Q2: I observe incomplete cleavage of the chiral auxiliary. Why is this happening and how can I fix it?
Answer:
Incomplete cleavage is a common issue, often exacerbated by the steric hindrance of the 5,5-diphenyl groups.
Potential Cause 1: Insufficient Reagent.
Explanation: The cleavage reaction is stoichiometric. Any side reactions that consume the reagent (e.g., reaction with other electrophilic sites) will leave starting material untouched.
Solution: Increase the equivalents of the cleavage reagent (e.g., LiOH·H₂O, LiBH₄). An increase from 1.5 to 2.5 equivalents can often drive the reaction to completion.
Potential Cause 2: Short Reaction Time or Low Temperature.
Explanation: The sterically demanding environment around the exocyclic carbonyl can slow down the rate of nucleophilic attack. Reactions that are complete in 1-2 hours for less hindered auxiliaries may require longer for this system.
Solution: Monitor the reaction closely by TLC or LC-MS. Do not quench the reaction until the starting material has been fully consumed. If the reaction is sluggish at the recommended temperature (e.g., 0 °C for LiOOH cleavage), consider allowing it to warm slowly to room temperature, but be mindful of potential side reactions like epimerization.
Potential Cause 3: Poor Reagent Quality.
Explanation: Reagents like lithium borohydride (LiBH₄) can decompose upon storage. Hydrogen peroxide (H₂O₂) also has a limited shelf life.
Solution: Use freshly opened or properly stored reagents. If in doubt, titrate the reagent or test it on a simpler substrate.
Q3: My desired product is degrading during the auxiliary cleavage step. How can I prevent this?
Answer:
Product degradation suggests that the cleavage conditions are too harsh for the functional groups present in your molecule.
Context: Standard hydrolytic cleavage with LiOH/H₂O₂ is basic. This can be problematic for products with sensitive stereocenters or leaving groups.
Solution:
Strict Temperature Control: Perform the cleavage at 0 °C or even lower (-20 °C) to minimize side reactions.[4]
Alternative Reagents: For extremely sensitive substrates, consider transesterification under milder conditions (e.g., with benzyl alcohol and a Lewis acid like Ti(Oi-Pr)₄) to form a benzyl ester, which can be subsequently removed by hydrogenolysis.
Problem: Reductant-Sensitivity (e.g., reduction of other functional groups).
Context: Reductive cleavage with LiBH₄ will also reduce other sensitive groups like esters or ketones.
Solution: If you desire a primary alcohol but have other reducible groups, you must use a protecting group strategy. Alternatively, cleave to the carboxylic acid using LiOOH and then selectively reduce the acid in a separate step using a milder reagent like borane dimethyl sulfide complex (BMS).
Frequently Asked Questions (FAQs)
Q1: What is the recommended method to cleave the auxiliary and obtain a carboxylic acid?
Answer:
The most reliable and widely used method is hydrolysis with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[5]
Mechanism: The hydroperoxide anion (OOH⁻) is a soft nucleophile that selectively attacks the exocyclic imide carbonyl. The resulting tetrahedral intermediate preferentially expels the oxazolidinone nitrogen over the endocyclic oxygen, preventing ring opening.[6][7] In contrast, using LiOH alone can lead to undesired endocyclic cleavage.[6]
Safety Note: This reaction can evolve a stoichiometric amount of oxygen gas, as excess H₂O₂ reduces the initially formed peracid intermediate.[8][9] For large-scale reactions, ensure proper venting and maintain an inert atmosphere to mitigate risks associated with flammable solvents.
Protocol: A detailed, step-by-step protocol is provided in the "Detailed Protocols" section below.
Q2: How can I cleave the auxiliary to yield a primary alcohol?
Answer:
Reductive cleavage using lithium borohydride (LiBH₄) in a suitable solvent like THF is the standard procedure to directly obtain the corresponding primary alcohol.[4]
Selectivity: LiBH₄ is milder than lithium aluminum hydride (LAH) and offers good selectivity, though it will reduce other aldehydes, ketones, and esters in the molecule.[4]
Work-up: The work-up typically involves quenching with an aqueous acid or Rochelle's salt, followed by extraction to separate the desired alcohol from the recovered chiral auxiliary.
Protocol: A detailed protocol is provided in the "Detailed Protocols" section.
Q3: I need to synthesize an ester directly. What is the best approach?
Answer:
Direct conversion to an ester is achieved via transesterification.
Method: Using a catalytic amount of a strong base alkoxide, such as sodium methoxide (NaOMe) in methanol, will yield the methyl ester. Other alkoxides can be used to generate different esters.
Causality: The alkoxide acts as a nucleophile, attacking the exocyclic carbonyl. The reaction is typically fast and clean.
Protocol: A detailed protocol for methyl ester formation is provided below.
Q4: How do I efficiently recover the (R)-4-Methyl-5,5-diphenyloxazolidin-2-one auxiliary for reuse?
Answer:
One of the key advantages of chiral auxiliary-based methods is the ability to recover and reuse the expensive auxiliary.[10]
Procedure: After the cleavage reaction is quenched, a standard liquid-liquid extraction is performed. The chiral auxiliary is a relatively non-polar, neutral molecule.
For hydrolytic cleavage , the product (carboxylic acid) is deprotonated and resides in the aqueous layer. The auxiliary remains in the organic layer. Acidifying the aqueous layer protonates the acid, allowing it to be extracted into a fresh organic phase.
For reductive or transesterification cleavage , both the product (alcohol or ester) and the auxiliary will be in the organic layer after work-up. They must be separated by flash chromatography. Due to its non-polar nature and high crystallinity, the 5,5-diphenyl auxiliary is often straightforward to separate and purify by recrystallization from a solvent system like ethyl acetate/hexanes.
Decision Tree for Auxiliary Cleavage
To select the optimal cleavage method, identify your desired final product and consider the stability of other functional groups present in your molecule.
Caption: Decision tree for selecting a cleavage method.
Detailed Protocols
These protocols are generalized and may require optimization based on your specific substrate. Always monitor reactions by TLC or LC-MS.
Protocol 1: Hydrolytic Cleavage to Carboxylic Acid[4][5]
Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equiv) in tetrahydrofuran (THF) (approx. 0.1-0.2 M).
Cooling: Cool the solution to 0 °C in an ice-water bath. Add water to the mixture (typically 1/3 to 1/2 the volume of THF).
Reagent Addition: Add 30% aqueous hydrogen peroxide (H₂O₂) (4.0-5.0 equiv) dropwise. Then, add an aqueous solution of lithium hydroxide monohydrate (LiOH·H₂O) (2.0 equiv) dropwise, ensuring the internal temperature remains below 5 °C.
Reaction: Stir the biphasic mixture vigorously at 0 °C for 2-6 hours. Monitor by TLC until all starting material is consumed.
Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) (1.5 M, 5.0 equiv) and stir for 30 minutes at room temperature to destroy excess peroxide.
Work-up:
Concentrate the mixture in vacuo to remove most of the THF.
Extract the aqueous layer with dichloromethane (CH₂Cl₂) or ethyl acetate (3x) to recover the liberated chiral auxiliary.
Cool the aqueous layer to 0 °C and acidify to pH 1-2 with 1 M HCl.
Extract the acidified aqueous layer with ethyl acetate (3x) to isolate the desired carboxylic acid product.
Combine the final organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the purified product.
Protocol 2: Reductive Cleavage to Primary Alcohol[4]
Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF (approx. 0.1 M) under an inert atmosphere (e.g., nitrogen or argon).
Cooling: Cool the solution to 0 °C in an ice bath.
Reagent Addition: Add lithium borohydride (LiBH₄) (2.0-3.0 equiv) portion-wise, ensuring the temperature remains below 5 °C.
Reaction: Stir the reaction mixture at 0 °C for 2-6 hours, or until the reaction is complete as indicated by TLC analysis.
Quenching: Slowly and carefully quench the reaction at 0 °C by adding saturated aqueous ammonium chloride (NH₄Cl) or 1 M HCl.
Work-up:
Allow the mixture to warm to room temperature and dilute with ethyl acetate.
Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude residue by flash chromatography to separate the primary alcohol from the recovered chiral auxiliary.
Protocol 3: Transesterification to Methyl Ester[4]
Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous methanol (MeOH) (approx. 0.2 M) under an inert atmosphere.
Cooling: Cool the solution to 0 °C.
Reagent Addition: Add a solution of sodium methoxide (NaOMe) in methanol (e.g., 0.5 M solution or 0.1 equiv of solid NaOMe).
Reaction: Stir the reaction at 0 °C for 1-4 hours. Monitor by TLC for the disappearance of the starting material.
Quenching: Quench the reaction by adding saturated aqueous NH₄Cl.
Work-up:
Concentrate the mixture in vacuo to remove the methanol.
Dilute the residue with water and extract with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude material by flash chromatography to separate the methyl ester from the chiral auxiliary.
References
Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2018). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace, The University of Queensland. Available from: [Link]
Eastgate, M. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development. Available from: [Link]
Wikipedia. Chiral auxiliary. Available from: [Link]
Evans, D. A., Britton, T. C., & Ellman, J. A. (1988). Contrasteric Carboximide Hydrolysis with Lithium Hydroperoxide. Tetrahedron Letters.
Semantic Scholar. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Available from: [Link]
Lee, S., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules. Available from: [Link]
ResearchGate. (PDF) The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Available from: [Link]
Williams College Chemistry Department. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Available from: [Link]
Davies, S. G., et al. (2001). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. PubMed. Available from: [Link]
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Available from: [Link]
Technical Support Center: Solvent Selection for (R)-4-Methyl-5,5-diphenyloxazolidin-2-one Reactions
Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for reactions involving the (R)-4-Methyl-5,5-diphenyloxazolidin-2-one chiral auxiliary. This document provides in-depth gu...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for reactions involving the (R)-4-Methyl-5,5-diphenyloxazolidin-2-one chiral auxiliary. This document provides in-depth guidance, troubleshooting advice, and best practices for solvent selection to help you achieve optimal yield and diastereoselectivity in your asymmetric synthesis projects. The unique steric environment created by the gem-diphenyl groups at the C5 position makes this auxiliary highly effective, but its success is critically dependent on precise control of reaction conditions, with solvent choice being paramount.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing solvent selection for this powerful chiral auxiliary.
Q1: What is the primary role of the solvent in reactions with this auxiliary?
The solvent's role extends far beyond simply dissolving reagents. It is an active participant in the reaction's stereochemical outcome by dictating the structure and aggregation state of the key intermediate: the metal enolate.[1] For the widely used lithium and sodium enolates in alkylation reactions, the solvent's ability to coordinate the metal cation is crucial.[2]
Coordinating Solvents (e.g., THF): These solvents, typically ethers, possess lone pairs of electrons that can coordinate to the metal cation (e.g., Li+). This solvation influences the geometry of the enolate and its aggregation state (monomer, dimer, tetramer).[1] For (R)-4-Methyl-5,5-diphenyloxazolidin-2-one, this coordination is essential for forming a rigid, chelated (Z)-enolate structure. This locked conformation, combined with the steric bulk of the diphenyl groups, effectively shields one face of the enolate, forcing the electrophile to approach from the opposite face and ensuring high diastereoselectivity.[2][3][4]
Non-Coordinating Solvents (e.g., Dichloromethane): In reactions like boron-mediated aldol additions, non-coordinating solvents are preferred.[5][6] Here, the Lewis acid (e.g., n-Bu₂BOTf) coordinates with the carbonyl groups to form the boron enolate. A non-coordinating solvent ensures that the Lewis acid remains available for this role and does not compete for coordination sites, facilitating the formation of the desired Zimmerman-Traxler transition state which governs stereoselectivity.[7]
Q2: Why is Tetrahydrofuran (THF) the most commonly used solvent for alkylation reactions?
Tetrahydrofuran (THF) is the solvent of choice for asymmetric alkylations using lithium or sodium enolates of N-acyl-(R)-4-Methyl-5,5-diphenyloxazolidin-2-one for several key reasons:
Optimal Coordinating Ability: THF provides excellent solvation for Li⁺ and Na⁺ ions, which is critical for forming the highly organized, chelated (Z)-enolate.[2][4] This rigid structure is the foundation of the stereochemical control.
Low Temperature Performance: THF has a low freezing point (-108 °C), making it ideal for reactions run at the very low temperatures (typically -78 °C) required to ensure kinetic control and prevent side reactions or loss of selectivity.[2]
Inert Nature: THF is relatively inert to the strong bases (like LDA or NaHMDS) and the resulting enolates, minimizing solvent-related side reactions.
While lithium enolates in THF can form complex mixtures of aggregates, the empirical result for alkylations is consistently high diastereoselectivity due to the well-defined chelated transition state.[1][4]
Q3: When should I consider using a non-coordinating solvent like dichloromethane (CH₂Cl₂)?
Dichloromethane (CH₂Cl₂) is the preferred solvent for Lewis acid-mediated reactions, most notably the Evans asymmetric aldol reaction.[5][8] In this transformation, a boron enolate is generated using reagents like di-n-butylboron triflate (n-Bu₂BOTf) and a hindered amine base (e.g., diisopropylethylamine).[5][6]
Using a non-coordinating solvent like CH₂Cl₂ is critical because it prevents competition with the carbonyl oxygen of the auxiliary for binding to the boron center. This allows for the clean formation of the six-membered Zimmerman-Traxler transition state, which is essential for achieving the high syn-diastereoselectivity characteristic of this reaction.[7]
Q4: Can I use other ether-based solvents like diethyl ether (Et₂O)? How does it compare to THF?
While diethyl ether (Et₂O) is also a coordinating solvent, it is generally considered less effective than THF for these reactions. Et₂O is a weaker Lewis base and is less efficient at solvating lithium cations. This can lead to different enolate aggregation states and potentially lower diastereoselectivity compared to reactions run in THF. Furthermore, its higher freezing point (-116 °C, but can become viscous) and lower boiling point (34.6 °C) make it less convenient for reactions that require sustained low temperatures followed by workup. For consistent, high-fidelity results in alkylations, THF remains the superior choice.[2]
Q5: What is the impact of solvent purity and how should I prepare my solvents?
Solvent purity is absolutely critical . The strong bases and highly reactive enolates used in these reactions will be readily quenched by protic impurities like water or alcohols.
Impact of Impurities: The presence of water will consume the base, leading to incomplete enolate formation and low yields. It can also interfere with the chelation necessary for stereocontrol, resulting in poor diastereoselectivity.
Solvent Preparation: All solvents must be rigorously dried and deoxygenated before use. The standard procedure is to distill the solvent from an appropriate drying agent under an inert atmosphere (Nitrogen or Argon).
THF: Distill from sodium/benzophenone ketyl. The deep blue or purple color of the ketyl provides a visual indicator that the solvent is anhydrous and oxygen-free.
Dichloromethane: Distill from calcium hydride (CaH₂).
Always use freshly distilled solvents and transfer them via syringe or cannula under an inert atmosphere.
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during experiments.
Problem
Potential Cause(s)
Recommended Solution(s)
Low or Poor Diastereoselectivity in Alkylation
1. Incorrect Solvent: Using a poorly coordinating or non-coordinating solvent for a lithium/sodium enolate alkylation. 2. Solvent Impurities: Presence of water or other protic impurities disrupting the chelated transition state. 3. Temperature Too High: Reaction was not maintained at -78 °C, allowing for equilibration to the thermodynamic, less selective product. 4. Incorrect Base/Counterion: The counterion (Li⁺ vs. Na⁺) can influence selectivity; Li⁺ is generally preferred for high selectivity with most electrophiles.[4]
1. Verify Solvent Choice: Ensure you are using freshly distilled, anhydrous THF for alkylations. 2. Re-purify Solvent: Distill a fresh batch of THF from sodium/benzophenone. Ensure all glassware is rigorously oven- or flame-dried. 3. Monitor Temperature: Use a calibrated low-temperature thermometer (e.g., alcohol-based). Ensure the reaction flask remains submerged in the dry ice/acetone bath. 4. Use Lithium Base: Employ LDA or LiHMDS for enolate formation unless a specific procedure calls for a sodium base.
Low Yield of Product
1. Incomplete Enolate Formation: Insufficient base, poor quality base, or protic impurities in the solvent or on glassware. 2. Slow Electrophile Addition: The electrophile is not reactive enough under the reaction conditions. 3. Enolate Decomposition: For some substrates, sodium enolates can be prone to decomposition in THF.[1]
1. Check Base Stoichiometry & Purity: Use a slight excess (e.g., 1.05-1.1 equivalents) of a freshly titrated or newly purchased strong base. Ensure solvent and substrate are anhydrous. 2. Use a More Reactive Electrophile: Consider converting alkyl halides to more reactive iodides or triflates. For sluggish reactions, allowing the mixture to slowly warm to a slightly higher temperature (e.g., -40 °C or 0 °C) may be necessary, but monitor diastereoselectivity.[4] 3. Switch to Lithium Enolate: If using NaHMDS, consider switching to LiHMDS or LDA, which often form more stable enolates.
Incomplete Reaction / Starting Material Recovered
1. Poor Enolization: See "Low Yield" causes. 2. Precipitation: The lithium enolate may have limited solubility at -78 °C, especially at high concentrations. 3. Inactive Electrophile: The alkylating agent may have decomposed or is inherently unreactive.
1. Optimize Enolization: Confirm base quality and ensure rigorously anhydrous conditions. 2. Adjust Concentration: Run the reaction at a lower concentration (e.g., 0.1 M) to maintain solubility. 3. Verify Electrophile: Use a fresh bottle of the electrophile or purify it immediately before use.
Section 3: Data & Protocols
Solvent Properties and Suitability Table
Solvent
Dielectric Constant (20°C)
Coordinating Ability
Boiling Point (°C)
Primary Use Case with (R)-4-Methyl-5,5-diphenyloxazolidin-2-one
Tetrahydrofuran (THF)
7.6
Strong
66
Recommended: Asymmetric alkylations with Li⁺/Na⁺ enolates.[2][4]
Dichloromethane (CH₂Cl₂)
9.1
Non-Coordinating
40
Recommended: Asymmetric aldol additions with Boron enolates.[5][8]
Diethyl Ether (Et₂O)
4.3
Moderate
35
Acceptable but Inferior to THF: Can be used for alkylations, but may result in lower selectivity.
Toluene
2.4
Non-Coordinating
111
Not Recommended for Enolization: Generally avoided for initial enolate formation due to poor enolate solubility and non-coordinating nature.
Experimental Protocol: Asymmetric Alkylation of N-Propionyl Auxiliary
This protocol describes the alkylation with benzyl bromide, a representative procedure.
Setup: Under an argon atmosphere, add the N-propionyl auxiliary (1 equivalent) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet.
Dissolution: Add anhydrous THF (to make a ~0.1 M solution) via syringe and cool the resulting solution to -78 °C using a dry ice/acetone bath.
Enolate Formation: While stirring vigorously, add LDA (1.05 equivalents) dropwise via syringe over 5 minutes, ensuring the internal temperature does not rise above -75 °C. Stir the resulting pale-yellow solution for 30-60 minutes at -78 °C.
Alkylation: Add freshly purified benzyl bromide (1.2 equivalents) dropwise to the enolate solution.
Reaction: Continue stirring the reaction mixture at -78 °C. Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
Section 4: Visual Guides
Solvent Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate solvent system based on the desired transformation.
Caption: Solvent selection flowchart for key reactions.
References
Collum, D. B., et al. (2020). Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. Journal of the American Chemical Society. Available at: [Link]
Evans, D. A., et al. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acids. Journal of the American Chemical Society, 104(6), 1737–1739. Available at: [Link]
Varghese, V., et al. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(35), 12381–12391. Available at: [Link]
University of York. Solvent Selection Guide. Department of Chemistry. Available at: [Link]
NotEvans. (2015). Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? Chemistry Stack Exchange. Available at: [Link]
ACS Green Chemistry Institute. Solvent Selection Tool. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
Bull, S. D., et al. (2009). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Organic & Biomolecular Chemistry, 7(15), 3125-3142. Available at: [Link]
Collum, D. B., et al. (2019). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. Journal of the American Chemical Society, 141(38), 15336–15344. Available at: [Link]
GCTLC. (2024). Tools and techniques for solvent selection: green solvent selection guides. Green Chemistry Teaching and Learning Community. Available at: [Link]
Evans, D. A. (1979). Evans aldol ppt. SlideShare. Available at: [Link]
Larrow, J. F., & Gage, J. R. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Organic Chemistry Laboratory. Journal of Chemical Education, 85(5), 694. Available at: [Link]
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
ACS GCI Pharmaceutical Roundtable. Solvent Selection Tool. Available at: [Link]
Organic Chemistry Portal. Evans Asymmetric Alkylation. Available at: [Link]
Lee, K., & Lee, Y. (2020). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 25(24), 5906. Available at: [Link]
ResearchGate. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Available at: [Link]
Technical Support Center: Troubleshooting Asymmetric Synthesis with (R)-4-Methyl-5,5-diphenyloxazolidin-2-one
Welcome to the technical support center for (R)-4-Methyl-5,5-diphenyloxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges encoun...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for (R)-4-Methyl-5,5-diphenyloxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges encountered during asymmetric synthesis using this powerful chiral auxiliary. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and optimize your reactions for success.
Frequently Asked Questions (FAQs)
Q1: What is (R)-4-Methyl-5,5-diphenyloxazolidin-2-one and what are its primary applications?
(R)-4-Methyl-5,5-diphenyloxazolidin-2-one is a type of chiral auxiliary, a compound temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction.[1][2] It belongs to the well-established class of Evans oxazolidinones, which are renowned for their high levels of stereocontrol in reactions such as aldol additions, alkylations, and Michael additions.[1] The bulky diphenyl group provides significant steric hindrance, effectively shielding one face of the enolate derived from the corresponding N-acyl imide, thereby directing the approach of electrophiles to achieve high diastereoselectivity.[3]
Q2: How do I attach the acyl group to the (R)-4-Methyl-5,5-diphenyloxazolidin-2-one auxiliary?
The N-acylation is typically achieved by deprotonating the oxazolidinone with a strong base like n-butyllithium or sodium hydride, followed by the addition of the desired acyl chloride or anhydride. It is crucial to ensure anhydrous conditions to prevent quenching of the base and hydrolysis of the acylating agent.
Q3: What are the most common methods for cleaving the auxiliary after the stereoselective reaction?
The choice of cleavage method depends on the desired functional group in the final product. Common methods include:
Hydrolysis to Carboxylic Acids: Mild conditions using lithium hydroperoxide (LiOOH) are often preferred to avoid epimerization of the newly formed stereocenter.[4][5][6]
Reductive Cleavage to Alcohols: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) can be used, though chemoselectivity can be a concern if other reducible functional groups are present.[1]
Conversion to Esters and Amides: Transesterification with an alcohol in the presence of a Lewis acid or reaction with amines can also be employed.
Low conversion rates can be a significant roadblock in any synthetic campaign. Below are common causes and actionable solutions when using (R)-4-Methyl-5,5-diphenyloxazolidin-2-one.
Issue: My alkylation/aldol reaction is showing low conversion, with a significant amount of starting material remaining.
Potential Cause 1: Incomplete Enolate Formation
The "Why": The formation of the enolate is the critical first step for the reaction to proceed. Incomplete deprotonation of the α-carbon of the N-acyl imide will result in unreacted starting material. This is often due to an insufficiently strong base, incorrect stoichiometry, or the presence of proton sources that quench the base.
Solution:
Choice of Base: For simple alkylations, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) is recommended to ensure complete and irreversible enolate formation.[7][8][9] Weaker bases like lithium hydroxide are unsuitable for generating the enolate in high concentrations.[8][9]
Base Stoichiometry: Use a slight excess of the base (e.g., 1.05-1.1 equivalents) to ensure complete deprotonation, accounting for any minor impurities that may consume the base.
Anhydrous Conditions: Rigorously dry all glassware and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive base by atmospheric moisture.[10]
Potential Cause 2: Inactive Electrophile or Reagents
The "Why": The electrophile (e.g., alkyl halide or aldehyde) may have degraded during storage. Similarly, the organometallic base (e.g., LDA) can decompose if not handled and stored correctly.
Solution:
Purify Electrophiles: Distill liquid aldehydes and alkyl halides immediately before use. Recrystallize solid electrophiles if their purity is questionable.
Freshly Prepare or Titrate Base: Prepare LDA fresh before each reaction. If using a commercial solution, titrate it to determine the exact molarity.
Potential Cause 3: Suboptimal Reaction Temperature
The "Why": Enolate formation is typically performed at low temperatures (e.g., -78 °C) to minimize side reactions. However, the subsequent alkylation or aldol addition step may require a slightly higher temperature to proceed at a reasonable rate, depending on the reactivity of the electrophile.
Solution:
Optimize Temperature Profile: After enolate formation at -78 °C, consider slowly warming the reaction to a slightly higher temperature (e.g., -40 °C or 0 °C) after the addition of the electrophile. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature.
Experimental Protocol: General Procedure for Diastereoselective Alkylation
Preparation: Under an inert atmosphere, dissolve the N-acyl-(R)-4-Methyl-5,5-diphenyloxazolidin-2-one in anhydrous THF and cool the solution to -78 °C.
Enolate Formation: Add freshly prepared LDA (1.05 equivalents) dropwise to the cooled solution. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution.
Reaction: Stir the reaction mixture at -78 °C and monitor its progress by TLC. If the reaction is sluggish, consider allowing it to warm slowly to a higher temperature.
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
Work-up and Purification: Allow the mixture to warm to room temperature, perform an aqueous work-up, and purify the product by column chromatography.
Troubleshooting Guide: Poor Diastereoselectivity
Achieving high diastereoselectivity is the primary reason for employing a chiral auxiliary. If you are observing a mixture of diastereomers, consider the following factors.
Issue: My reaction is producing a nearly 1:1 mixture of diastereomers.
Potential Cause 1: Incorrect Enolate Geometry
The "Why": For Evans-type oxazolidinones, the formation of the Z-enolate is crucial for high diastereoselectivity in aldol reactions.[1] The Z-enolate forms a well-defined, chair-like transition state that minimizes steric interactions and directs the electrophile to one face.[11] The choice of base and Lewis acid can influence the E/Z ratio of the enolate.
Solution:
Boron Enolates for Aldol Reactions: For aldol reactions, the use of dibutylboron triflate (Bu₂BOTf) and a tertiary amine base (e.g., triethylamine or diisopropylethylamine) is highly recommended to favor the formation of the Z-enolate.[11]
Lithium Enolates for Alkylations: For alkylations, LDA in THF generally provides good selectivity.
Potential Cause 2: Reaction Temperature is Too High
The "Why": The energy difference between the transition states leading to the desired and undesired diastereomers can be small. At higher temperatures, there may be enough thermal energy to overcome this barrier, leading to a decrease in selectivity.[7]
Solution:
Maintain Low Temperatures: Conduct the reaction at the lowest practical temperature, often -78 °C (dry ice/acetone bath).[7] Ensure the temperature is carefully controlled throughout the addition and reaction time.
Potential Cause 3: Inappropriate Solvent or Lewis Acid
The "Why": The solvent and any Lewis acids present can significantly influence the conformation of the transition state, thereby affecting the diastereomeric ratio.[1] Coordinating solvents like THF can compete for coordination to the metal center, altering the geometry of the transition state.
Solution:
Solvent Choice: For many reactions with Evans auxiliaries, non-coordinating solvents like dichloromethane can be beneficial, especially when using Lewis acids like titanium tetrachloride.[12]
Lewis Acid Selection: The choice of Lewis acid can influence whether the reaction proceeds through a chelated or non-chelated transition state, which in turn can affect the stereochemical outcome.[11][12] Consult the literature for precedents with similar substrates.
Visualization of a Troubleshooting Workflow for Poor Diastereoselectivity
Caption: A decision-making workflow for troubleshooting poor diastereoselectivity.
Troubleshooting Guide: Auxiliary Cleavage
The final step of removing the chiral auxiliary is critical and must be performed under conditions that do not compromise the stereochemical integrity of the product.
Issue: Incomplete cleavage of the auxiliary.
Potential Cause 1: Insufficient Reagent Stoichiometry or Purity
The "Why": The cleavage reaction, like any other chemical transformation, requires the correct amount of reactive species to go to completion. For instance, in LiOOH cleavage, both the lithium hydroxide and hydrogen peroxide concentrations are critical.
Solution:
Verify Reagent Quality: Use fresh, high-purity reagents. The concentration of hydrogen peroxide solutions can decrease over time.
Optimize Stoichiometry: An excess of the cleaving reagent is often necessary to drive the reaction to completion.[13] For LiOOH cleavage, using 4-5 equivalents of H₂O₂ and 2-3 equivalents of LiOH is a good starting point.[13]
Potential Cause 2: Steric Hindrance
The "Why": If the substrate is sterically crowded around the N-acyl imide, the cleavage may be sluggish. The bulky diphenyl group of the auxiliary itself contributes to this.
Solution:
Increase Reaction Time or Temperature: Monitor the reaction by TLC and allow for longer reaction times. If the product is thermally stable, a modest increase in temperature may be beneficial.
Consider Alternative Cleavage Methods: If basic hydrolysis is failing, a reductive cleavage with LiBH₄ might be more effective, although this will yield the alcohol instead of the carboxylic acid.
Issue: Epimerization of the product during cleavage.
Potential Cause 1: Harsh Basic or Acidic Conditions
The "Why": The α-proton of the newly formed stereocenter can be acidic, especially if it is adjacent to a carbonyl group. Strong basic or acidic conditions can lead to deprotonation and subsequent reprotonation, resulting in racemization or epimerization.[1]
Solution:
Use Mild Cleavage Reagents: LiOOH is generally preferred over LiOH for hydrolysis as it is a milder nucleophile and less basic, minimizing the risk of epimerization.[4][5][6][7]
Control Temperature: Perform the cleavage at low temperatures (e.g., 0 °C) to reduce the rate of potential side reactions, including epimerization.[1]
Experimental Protocol: Cleavage of the Auxiliary to the Carboxylic Acid using LiOOH
Setup: Dissolve the N-acyl imide in a mixture of THF and water (e.g., 3:1 ratio) and cool to 0 °C.
Addition of Reagents: To the cooled solution, add a 30% aqueous solution of hydrogen peroxide (~4-5 equivalents) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (~2-3 equivalents).[13]
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.[13]
Quenching: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce the excess peroxide.[13]
Work-up: Allow the mixture to warm to room temperature. Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and perform an extraction with a suitable organic solvent (e.g., dichloromethane) to remove the recovered chiral auxiliary.
Isolation of Product: Acidify the aqueous layer to a pH of ~2-3 with a suitable acid (e.g., 1M HCl) and then extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).[13]
Data Summary Table: Common Cleavage Conditions
Desired Product
Reagents
Typical Conditions
Potential Pitfalls
Carboxylic Acid
LiOOH (LiOH/H₂O₂)
THF/H₂O, 0 °C
Exothermic, O₂ evolution; potential for epimerization with strong bases.[1]
BenchChem. (2025). Common pitfalls in the use of chiral auxiliaries.
ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn.
The University of Queensland. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace.
ResearchGate. (2023). (PDF) The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn.
BenchChem. (2025). Technical Support Center: Improving Stereoselectivity in Aldoxime Synthesis.
MDPI. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone.
Journal of the American Chemical Society. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions.
NIH. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.
Hungarian Journal of Industry and Chemistry. (n.d.). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE.
BenchChem. (2025). Technical Support Center: Removal of Chiral Auxiliaries.
A Senior Application Scientist's Guide to Chiral Auxiliaries: A Comparative Analysis of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one and its Peers
In the landscape of asymmetric synthesis, the reliable and predictable control of stereochemistry is paramount. Chiral auxiliaries, temporarily incorporated into a substrate to direct a stereoselective reaction, remain a...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of asymmetric synthesis, the reliable and predictable control of stereochemistry is paramount. Chiral auxiliaries, temporarily incorporated into a substrate to direct a stereoselective reaction, remain a cornerstone of this field, offering a robust method for constructing complex chiral molecules.[1][2] Among these, the oxazolidinone-based auxiliaries developed by David A. Evans and his group have established a gold standard for their high levels of stereocontrol, reliability, and the well-understood mechanisms governing their influence.[3][4]
This guide provides an in-depth comparison of a specialized Evans auxiliary, (R)-4-Methyl-5,5-diphenyloxazolidin-2-one, against more conventional counterparts. We will dissect the structural nuances that confer unique advantages and present experimental data to guide researchers in selecting the optimal auxiliary for their specific synthetic challenges.
The Foundation: Evans Oxazolidinone Auxiliaries
The efficacy of Evans auxiliaries lies in their ability to be temporarily acylated by a prochiral carboxylic acid derivative. The resulting N-acyl oxazolidinone serves as a substrate for various enolate-based transformations. The chiral scaffold of the auxiliary, typically derived from readily available amino alcohols, effectively shields one face of the enolate, forcing an incoming electrophile to approach from the less sterically hindered face.[5][6] This process results in the formation of a new stereocenter with a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary reveals the desired enantiomerically enriched product and allows for the recovery and recycling of the auxiliary.[2][7]
The most common Evans auxiliaries are derived from amino acids like valine and phenylalanine, leading to structures such as (S)-4-isopropyl-2-oxazolidinone and (R)-4-benzyl-2-oxazolidinone, respectively.[2]
Caption: General workflow for asymmetric synthesis using an Evans chiral auxiliary.
The Contender: (R)-4-Methyl-5,5-diphenyloxazolidin-2-one
The focus of our comparison, (R)-4-Methyl-5,5-diphenyloxazolidin-2-one, belongs to a class of "SuperQuat" or highly sterically hindered auxiliaries. Its defining features are the two phenyl groups at the C5 position and a methyl group at the C4 position. These modifications are not merely incremental; they are designed to amplify the core principles of steric shielding and conformational control.
The gem-diphenyl substitution at C5 dramatically increases the steric bulk surrounding the enolate reaction center. This modification was investigated to create auxiliaries with enhanced properties, particularly for large-scale synthesis.[8] One key advantage is that the resulting N-acyl products and subsequent alkylated or aldol adducts often have higher melting points and a much greater tendency to crystallize.[8] This is a significant practical benefit, as it frequently allows for purification by recrystallization, thereby avoiding laborious and costly column chromatography.
Furthermore, the increased steric hindrance around the auxiliary's endocyclic carbonyl group can prevent undesired side reactions, such as nucleophilic attack by reducing agents during the cleavage step, allowing for more direct routes to chiral products like aldehydes.[9]
Comparative Analysis: Performance in Key Reactions
The true measure of a chiral auxiliary is its performance in generating desired stereoisomers with high selectivity and yield. Let's compare (R)-4-Methyl-5,5-diphenyloxazolidin-2-one (inferred from its close analogues) with standard Evans auxiliaries in two fundamental C-C bond-forming reactions: asymmetric alkylation and asymmetric aldol addition.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a powerful method for creating α-chiral carboxylic acid derivatives.[5][10] The process involves deprotonation of the N-acyl oxazolidinone to form a stereodefined (Z)-enolate, followed by the introduction of an electrophile (e.g., an alkyl halide).
Caption: Steric shielding by the auxiliary's substituent directs electrophilic attack.
The substituent at the C4 position is the primary director of stereochemistry. However, the C5 substituents play a crucial role in buttressing this effect and influencing physical properties.
Analysis:
The data demonstrates that standard Evans auxiliaries provide exceptional diastereoselectivity (>98% de). The 5,5-disubstituted variants, including the diphenyl analogue, maintain this high level of stereocontrol. The key advantage of the 5,5-diphenyl auxiliary lies not in superior selectivity (which is already near-perfect) but in the improved physical properties of the products, facilitating easier purification.[8]
Asymmetric Aldol Addition
The Evans aldol reaction is renowned for its ability to reliably generate syn-aldol adducts.[11][12] The reaction proceeds through a highly organized, chair-like six-membered transition state, as described by the Zimmerman-Traxler model. The stereochemical outcome is dictated by the conformation of this transition state.
Caption: The chair-like transition state dictates the 'syn' stereochemistry.
The bulky substituent of the auxiliary forces the enolate to adopt a conformation where it effectively shields one prochiral face, while the aldehyde substituent (R') preferentially occupies a pseudo-equatorial position in the chair-like transition state to minimize steric clash. This leads to the highly predictable formation of the syn product.
Analysis:
Similar to the alkylation reaction, the 5,5-diphenyl substituted auxiliary provides outstanding diastereoselectivity, comparable to the benchmark standards. The choice between them would again be dictated by factors such as the crystallinity of the intermediates and the ease of auxiliary removal and recovery, where the diphenyl variant offers distinct advantages, especially in process chemistry and scale-up operations.[8]
Experimental Protocols: A Practical Guide
To translate theory into practice, we provide a representative protocol for the diastereoselective alkylation of an N-propionyl oxazolidinone, a common step in natural product synthesis.
Protocol: Asymmetric Benzylation using (S)-4-Benzyl-2-oxazolidinone
This protocol is adapted from established literature procedures.[6][13]
Step 1: Acylation of the Auxiliary
In a flame-dried, nitrogen-purged round-bottom flask, dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M).
Cool the solution to -78 °C using a dry ice/acetone bath.
Add n-butyllithium (1.6 M in hexanes, 1.05 eq) dropwise via syringe. Stir for 15 minutes.
Add propionyl chloride (1.1 eq) dropwise. Stir the reaction at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
Quench the reaction by adding saturated aqueous NH₄Cl solution.
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the N-propionyl derivative.
Step 2: Diastereoselective Alkylation
Dissolve the N-propionyl oxazolidinone (1.0 eq) from Step 1 in anhydrous THF (0.1 M) in a flame-dried, nitrogen-purged flask.
Cool the solution to -78 °C.
Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.1 eq) dropwise. Stir for 30 minutes at -78 °C to ensure complete formation of the sodium (Z)-enolate.
Add benzyl bromide (1.2 eq) dropwise.
Stir the reaction at -78 °C. Monitor by TLC until the starting material is consumed (typically 2-4 hours).
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography or, if using a diphenyl auxiliary, by recrystallization.
Step 3: Auxiliary Cleavage (to Carboxylic Acid)
Dissolve the alkylated product (1.0 eq) in a 4:1 mixture of THF and water (0.2 M).
Cool the solution to 0 °C.
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (0.8 M, 2.0 eq).
Stir the mixture vigorously at 0 °C for 2 hours, then at room temperature for 2 hours.
Quench the excess peroxide by adding aqueous Na₂SO₃ solution.
Acidify the mixture to pH ~2 with aqueous HCl.
Extract with ethyl acetate to obtain the chiral carboxylic acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.
Conclusion and Recommendations
The family of Evans chiral auxiliaries offers a powerful and reliable platform for asymmetric synthesis.[1][14]
Standard Auxiliaries ((S)-4-Isopropyl- and (S)-4-Benzyl-2-oxazolidinone): These remain the workhorses for many applications. They provide excellent stereoselectivity and are commercially available in both enantiomeric forms. They are ideal for discovery chemistry and when chromatographic purification is not a major bottleneck.
(R)-4-Methyl-5,5-diphenyloxazolidin-2-one and its Analogues: This class of auxiliaries represents a significant process improvement. While not necessarily offering higher diastereoselectivity than the already superb standard auxiliaries, their true value lies in the physical properties they impart to synthetic intermediates. The enhanced crystallinity of products can simplify purification, replacing chromatography with recrystallization—a major advantage for scalability and cost-effectiveness.[8] The increased steric bulk also allows for unique cleavage pathways.[9]
For researchers in drug development and process chemistry, where scalability, ease of purification, and robust, high-yielding steps are critical, the investment in a 5,5-diphenyl substituted auxiliary like (R)-4-Methyl-5,5-diphenyloxazolidin-2-one is highly justifiable. For academic and early-stage discovery labs, the classic, less sterically hindered auxiliaries remain an excellent and cost-effective choice.
References
Gotor-Fernández, V., Gotor, V., & Lavandera, I. (2012). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Bioorganic & Medicinal Chemistry, 20(13), 3977-3995.
BenchChem. (n.d.). The Established Excellence of Evans Auxiliaries vs. (S)-(4-benzylmorpholin-2-yl)metha. BenchChem Technical Guides.
BenchChem. (n.d.). A Comparative Guide to Chiral Auxiliaries: The Established Excellence of Evans' Auxiliaries. BenchChem Technical Guides.
Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube.
Evans, D. A., et al. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, 35-41.
Taleb, A. A., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(26), 21759-21784.
ResearchGate. (n.d.). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.
University Course Material. (n.d.).
Williams College Chemistry Department. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment.
Crimmins, M. T. (n.d.). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. University of North Carolina.
Wikipedia. (n.d.). Chiral auxiliary.
Suresh, C. H., & Koga, N. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(35), 12348-12359.
Myers, A. G. (n.d.). Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis: Alkylations. Harvard University Chemistry 115 Handout.
Chem-Station. (2014, April 18). Evans Aldol Reaction.
RSC Publishing. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances.
ResearchGate. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
Davies, S. G., et al. (2006). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Organic & Biomolecular Chemistry, 4(13), 2563-2578.
Sigma-Aldrich. (n.d.). Oxazolidinones for Asymmetric Synthesis. Aldrichimica Acta.
Seebach, D., et al. (1998). A Useful Modification of the Evans Auxiliary: 4‐Isopropyl‐5,5‐diphenyloxazolidin‐2‐one. Helvetica Chimica Acta, 81(11), 1845-1863.
A Senior Application Scientist's Guide to Chiral Auxiliaries: (R)-4-Methyl-5,5-diphenyloxazolidin-2-one vs. Pseudoephedrine
In the precise world of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that dictates the stereochemical outcome, yield, and practicality of a synthetic route. This guide offers an in-depth...
Author: BenchChem Technical Support Team. Date: January 2026
In the precise world of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that dictates the stereochemical outcome, yield, and practicality of a synthetic route. This guide offers an in-depth comparison of two powerful yet fundamentally different chiral auxiliaries: the sterically-driven Evans-type oxazolidinones, exemplified by the highly crystalline (R)-4-Methyl-5,5-diphenyloxazolidin-2-one, and the chelation-controlled pseudoephedrine system pioneered by Myers.
This document moves beyond a simple catalog of features, providing field-proven insights into the causality behind experimental choices, detailed protocols, and a logical framework to help researchers select the optimal tool for their specific synthetic challenge.
Section 1: The Evans Oxazolidinone System: A Legacy of Steric Control
The oxazolidinone auxiliaries, introduced by David A. Evans, represent a gold standard in asymmetric synthesis.[1] Their efficacy is rooted in a predictable model of steric hindrance. The specific auxiliary , (R)-4-Methyl-5,5-diphenyloxazolidin-2-one, is a member of a highly effective subclass featuring gem-disubstitution at the C5 position. While specific data for this exact methyl-substituted variant is less common, extensive studies on the closely related (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one by Seebach and others provide a robust foundation for understanding its performance.[2][3]
Principle of Stereocontrol
The stereodirecting power of an Evans auxiliary arises from the substituent at the C4 position. Following N-acylation, deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) generates a stable (Z)-enolate. The metal cation chelates to both the enolate and the carbonyl oxygen of the auxiliary, creating a rigid, planar scaffold. The substituent at C4 then acts as a steric shield, blocking one face of the enolate and forcing an incoming electrophile to approach from the opposite, less-hindered face.[4]
The gem-diphenyl groups at the C5 position further enhance the rigidity and crystallinity of the system, a significant practical advantage. They also sterically protect the auxiliary's internal carbonyl group from nucleophilic attack, simplifying cleavage protocols.[3]
Caption: Stereocontrol model for Evans auxiliary alkylation.
Key Performance Characteristics
High Diastereoselectivity: Typically achieves excellent diastereomeric ratios (d.r.), often >95:5 for a wide range of alkylations and aldol reactions.[5]
Crystallinity: The 5,5-diphenyl substitution leads to high melting points and a pronounced tendency for the N-acyl derivatives and subsequent products to be crystalline. This is a major advantage, often allowing for purification by simple recrystallization to ≥99% d.e., avoiding tedious chromatography.[3]
Robust & Well-Documented: An extensive body of literature supports its use in numerous transformations, including aldol, Michael, and Diels-Alder reactions.[1]
Facile Recovery: The high crystallinity of the parent auxiliary allows for its easy recovery by precipitation and filtration after cleavage.[3]
Section 2: The Pseudoephedrine System: Practicality Through Chelation
Developed as a practical and cost-effective alternative, the pseudoephedrine-based methodology from the Myers group has become a workhorse in both academic and industrial settings.[6] Derived from an inexpensive, naturally occurring amino alcohol, its power lies in a unique chelation-controlled mechanism that provides superb stereocontrol and operational simplicity.
Principle of Stereocontrol
Unlike the steric-blocking model of the Evans auxiliaries, the pseudoephedrine system relies on internal chelation. The process begins with the formation of a tertiary amide. Upon treatment with a strong base like LDA, deprotonation occurs at both the α-carbon and the hydroxyl group. The resulting lithium alkoxide and lithium enolate form a rigid, bicyclic chelated intermediate.[6] This structure effectively locks the conformation of the enolate and completely shields its top face. Consequently, electrophiles can only approach from the exposed bottom face, leading to consistently high diastereoselectivity. The presence of lithium chloride is crucial, as it is believed to break up LDA aggregates and favor the formation of the reactive monomeric (Z)-enolate.
Caption: Chelation-control model for pseudoephedrine amides.
Key Performance Characteristics
Excellent Diastereoselectivity: Routinely provides crude products with 90-98% d.e., which can be easily upgraded to ≥99% d.e. by recrystallization.
High Nucleophilicity: The resulting enolates are highly reactive, enabling efficient alkylation with less reactive electrophiles like simple primary and even some secondary alkyl halides at accessible temperatures (0 °C to -78 °C).
Versatile Cleavage: This is a standout feature. The alkylated amide can be converted in a single operation to enantiomerically enriched carboxylic acids, primary alcohols, aldehydes, or ketones, offering significant synthetic flexibility.
Cost-Effectiveness: Both enantiomers of pseudoephedrine are inexpensive commodity chemicals.
Regulatory Note: Due to its use as a precursor for illicit substance synthesis, the purchase and handling of pseudoephedrine are regulated in many jurisdictions, which can be a logistical hurdle.
Section 3: Head-to-Head Performance Comparison
The choice between these auxiliaries is not about which is "better," but which is better suited for the task at hand. The following table summarizes their performance based on key experimental and practical parameters.
Feature
(R)-4-Methyl-5,5-diphenyloxazolidin-2-one System
Pseudoephedrine System
Rationale & Field Insights
Stereocontrol
Steric Hindrance (C4-substituent blocks one face)
Chelation Control (Rigid bicyclic Li-enolate)
The Evans model is intuitive, while the Myers model's rigidity often leads to exceptionally clean reactions.
Both are excellent, but pseudoephedrine derivatives are renowned for their ease of purification to >99% d.e. via crystallization.
Electrophile Scope
Best with reactive electrophiles (e.g., allylic, benzylic halides). Less reactive halides may require Na-enolates or additives.
Excellent with a broad range of electrophiles, including unactivated primary and some secondary halides.
The higher nucleophilicity of the pseudoephedrine enolate is a distinct advantage for challenging alkylations.
Auxiliary Attachment
Requires conversion of acid to acyl chloride, then reaction with the lithiated oxazolidinone at -78 °C.
Simple acylation with acyl chlorides, anhydrides, or even esters under mild conditions.
Pseudoephedrine amide formation is operationally simpler and more forgiving.
Cleavage Products
Primarily yields carboxylic acids (LiOH/H₂O₂), alcohols (LiBH₄), or esters. Aldehyde synthesis is more complex.[7]
Carboxylic acids (acid/base hydrolysis), alcohols (LiAlH₄, LAB), aldehydes (DIBAL-H), and ketones (organolithiums) in one step.
The unparalleled versatility of the pseudoephedrine cleavage is a major strategic advantage in divergent synthesis.
Crystallinity
Excellent, especially with 5,5-diaryl substitution. Facilitates non-chromatographic purification.[3]
Excellent. Both starting amides and alkylated products are frequently crystalline solids.
This is a shared, powerful advantage of both systems, reducing reliance on chromatography.
Cost & Availability
Higher cost, synthesized from amino acid precursors.
Very low cost, but availability is regulated.
For large-scale synthesis, the cost of pseudoephedrine is negligible, but regulatory compliance is a factor.
Recovery
Excellent; precipitates upon cleavage and is recovered by filtration.[3]
Excellent; water-soluble and recovered from the aqueous phase after extraction.
Both auxiliaries are highly recoverable, making them suitable for process chemistry.
Section 4: Detailed Experimental Protocols
Disclaimer: These protocols are illustrative and should be adapted based on the specific substrate and scale. All reactions should be performed by trained chemists under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Asymmetric Alkylation of N-Propionyl-(R)-4-Methyl-5,5-diphenyloxazolidin-2-one (Illustrative)
Acylation: To a solution of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one (1.0 equiv) in anhydrous THF at -78 °C, add n-BuLi (1.05 equiv) dropwise. Stir for 30 min. Add propionyl chloride (1.1 equiv) and allow the reaction to warm to room temperature over 2 hours. Quench with saturated aq. NH₄Cl, extract with EtOAc, wash with brine, dry (Na₂SO₄), and concentrate. Purify by recrystallization or chromatography.
Enolate Formation: Dissolve the N-propionyl imide (1.0 equiv) in anhydrous THF at -78 °C. Add NaHMDS (1.1 equiv, 1.0 M in THF) dropwise. Stir for 30-60 minutes at -78 °C.
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise to the enolate solution at -78 °C. Stir for 2-4 hours, allowing the temperature to rise slowly to -40 °C.
Workup: Quench the reaction with saturated aq. NH₄Cl. Extract the product with EtOAc. Wash the combined organic layers with aq. NaHCO₃ and brine, then dry over anhydrous Na₂SO₄. Concentrate in vacuo. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. Purify by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes).[1]
Protocol 2: Asymmetric Alkylation of (1S,2S)-Pseudoephedrine Propionamide
Amide Formation: To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 equiv) and triethylamine (1.2 equiv) in CH₂Cl₂ at 0 °C, add propionyl chloride (1.1 equiv) dropwise. Stir for 1-2 hours at 0 °C. Wash the reaction mixture with water, aq. NaHCO₃, and brine. Dry (Na₂SO₄), concentrate, and recrystallize the product from ethyl acetate/heptane.
Enolate Formation & Alkylation: Add anhydrous LiCl (6.0 equiv) to a flask and flame-dry under vacuum. Allow to cool under Argon. Add anhydrous THF, followed by diisopropylamine (2.2 equiv). Cool to -78 °C and add n-BuLi (2.1 equiv). Warm to 0 °C for 10 min, then re-cool to -78 °C. Add a solution of the pseudoephedrine propionamide (1.0 equiv) in THF. Stir for 1 hr at -78 °C, 15 min at 0 °C, and 5 min at room temperature. Cool the resulting slurry to 0 °C and add the electrophile (e.g., benzyl bromide, 1.5 equiv).
Workup: Stir for 1-4 hours at 0 °C. Quench with water. Extract with ether, wash with saturated aq. NaHCO₃ and brine, dry (Na₂SO₄), and concentrate. Purify the product by recrystallization.
Protocol 3: Cleavage of Alkylated Oxazolidinone to a Carboxylic Acid
Dissolve the purified alkylated N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water.
Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv), followed by aqueous LiOH (2.0 equiv, e.g., 0.8 M solution).
Stir vigorously at 0 °C for 2-4 hours.
Quench the excess peroxide by adding aqueous Na₂SO₃ solution.
Concentrate the mixture in vacuo to remove most of the THF.
The precipitated parent auxiliary can be recovered by filtration.
Acidify the aqueous filtrate to pH ~1 with HCl and extract the desired carboxylic acid with an organic solvent (e.g., CH₂Cl₂ or EtOAc).
Protocol 4: Cleavage of Alkylated Pseudoephedrine Amide to a Carboxylic Acid
Dissolve the purified alkylated pseudoephedrine amide (1.0 equiv) in a 3:1 mixture of THF and 1 N H₂SO₄.
Heat the mixture to reflux (approx. 80-90 °C) for 12-18 hours.
Cool to room temperature and dilute with water.
Extract the aqueous layer with an organic solvent (e.g., ether) to remove any non-polar impurities.
The aqueous layer contains the protonated pseudoephedrine. Basify the aqueous layer with NaOH to pH >12 and extract with CH₂Cl₂ to recover the parent auxiliary.
Acidify the remaining aqueous layer to pH ~1 with concentrated HCl and extract the desired carboxylic acid with CH₂Cl₂ or EtOAc.
Section 5: Decision-Making Framework
Choosing the right auxiliary depends on the specific goals of the synthesis. This flowchart provides a logical path for decision-making.
Caption: A guide to selecting the appropriate chiral auxiliary.
Conclusion
Both the (R)-4-Methyl-5,5-diphenyloxazolidin-2-one and pseudoephedrine auxiliaries are elite tools for asymmetric synthesis, each with a distinct profile of strengths.
The Evans (5,5-diphenyl) system is a paragon of robustness and predictability. Its major strengths are the extremely high crystallinity of its derivatives, which greatly simplifies purification, and the vast literature precedent for its use. It is an ideal choice when chromatography is to be avoided and when regulatory concerns for starting materials are paramount.
The pseudoephedrine system is the champion of practicality and versatility. Its low cost, operational simplicity, highly nucleophilic enolate, and, most importantly, its ability to be transformed into a wide array of final products from a single intermediate make it an exceptionally powerful tool, particularly for process development and exploratory synthesis where multiple analogs are desired.
The ultimate selection will be guided by the specific demands of the synthetic target, the reactivity of the available electrophiles, and practical considerations of scale and cost. A thorough understanding of the underlying mechanistic principles of both systems empowers the researcher to make the most strategic and effective choice.
References
Bull, S. D., et al. (2003). N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. Organic & Biomolecular Chemistry. Available at: [Link]
PrepChem (2023). Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. Available at: [Link]
Hintermann, T., & Seebach, D. (1998). A Useful Modification of the Evans Auxiliary: 4‐Isopropyl‐5,5‐diphenyloxazolidin‐2‐one. Helvetica Chimica Acta. Available at: [Link]
ResearchGate (2010). ChemInform Abstract: A Useful Modification of the Evans Auxiliary: 4-Isopropyl-5,5-diphenyloxazolidin-2-one. Available at: [Link]
Molbank (2024). Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. Available at: [Link]
Davies, S. G., et al. (2004). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. PubMed. Available at: [Link]
dos Santos, J. C. S., et al. (2018). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules. Available at: [Link]
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. Available at: [Link]
A Comparative Guide to the Diastereoselectivity of Leading Chiral Auxiliaries
For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of complex molecules, the choice of a chiral auxiliary is a critical decision that profoundly influences the stereo...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of complex molecules, the choice of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. An ideal chiral auxiliary should be readily available, easy to attach and remove, and, most importantly, provide a high degree of stereocontrol. This guide offers an in-depth, objective comparison of three of the most widely utilized and effective classes of chiral auxiliaries: Evans' oxazolidinones, Myers' pseudoephedrine amides, and Oppolzer's sultams. This analysis is supported by experimental data, mechanistic insights, and detailed protocols to empower you in making an informed selection for your synthetic strategy.
The Foundational Principle: Covalent Asymmetric Synthesis
The core concept behind the use of a chiral auxiliary is the temporary covalent attachment of a chiral molecule to a prochiral substrate. This modification introduces a stereochemical bias that directs the formation of a new stereocenter during a subsequent reaction. After the desired transformation, the auxiliary is cleaved, yielding the enantiomerically enriched product and ideally allowing for the recovery and reuse of the auxiliary. The effectiveness of this strategy hinges on the conformational rigidity of the auxiliary-substrate conjugate, which dictates the facial selectivity of the incoming reagent.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Evans' Oxazolidinones: The Gold Standard in Aldol Reactions
Introduced by David A. Evans, chiral oxazolidinones have become a cornerstone of asymmetric synthesis, particularly renowned for their exceptional performance in aldol reactions.[1] Derived from readily available amino acids, they are available in both enantiomeric forms.
Mechanism of Stereocontrol
The high diastereoselectivity of Evans' auxiliaries stems from the formation of a rigid, chelated (Z)-enolate, which adopts a well-defined chair-like transition state as described by the Zimmerman-Traxler model.[2][3] The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.[1] For instance, in an aldol reaction, the boron-chelated Z-enolate reacts with an aldehyde via a six-membered chair transition state, leading to the predictable formation of the syn-aldol product.[4]
Caption: Evans' auxiliary transition state model for aldol reactions.
Performance Data
Reaction Type
Substrate/Electrophile/Dienophile
Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)
Experimental Protocol: Diastereoselective Alkylation of N-propionyl-(R)-4-benzyl-2-oxazolidinone[5]
To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous tetrahydrofuran (THF).
Cool the solution to -78 °C.
Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.1 eq) dropwise.
Stir the mixture at -78 °C for 30 minutes to form the enolate.
Add benzyl bromide (1.2 eq) dropwise.
Stir the reaction at -78 °C for 2-4 hours.
Quench the reaction at -78 °C with a saturated aqueous NH₄Cl solution.
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the product by flash column chromatography.
Cleavage of the Auxiliary
Evans' auxiliaries can be cleaved under various conditions to yield different functional groups. A common method for obtaining the carboxylic acid is hydrolysis with lithium hydroxide and hydrogen peroxide.[8]
Myers' Pseudoephedrine Amides: Versatility in Asymmetric Alkylation
Developed by Andrew G. Myers, pseudoephedrine serves as a highly effective and practical chiral auxiliary, particularly for the asymmetric alkylation of enolates.[9] Derived from the readily available and inexpensive pseudoephedrine, both enantiomers are accessible.
Mechanism of Stereocontrol
The stereoselectivity of Myers' auxiliary is attributed to the formation of a rigid lithium chelate between the enolate oxygen and the hydroxyl group of the pseudoephedrine moiety.[9] This chelation, in conjunction with the steric bulk of the phenyl group, effectively blocks one face of the (Z)-enolate, directing the electrophile to the opposite face.[10] The addition of lithium chloride is often crucial, as it is believed to break up enolate aggregates and accelerate the rate of alkylation.[11]
Caption: Myers' auxiliary chelation model for alkylation reactions.
To a suspension of anhydrous lithium chloride (6.0-7.0 eq) in THF containing diisopropylamine (2.25 eq) at -78 °C, add n-butyllithium (2.1 eq) to generate LDA.
Add a solution of the pseudoephedrine amide (1.0 eq) in THF to the cold LDA solution.
The mixture is held at -78 °C for 30-60 minutes, then warmed to 0 °C for 10-15 minutes, and briefly to 23 °C for 3-5 minutes before being re-cooled to 0 °C.
The electrophile (e.g., benzyl bromide, 1.5-4.0 eq) is added to the enolate suspension at 0 °C.
The reaction is stirred until completion (monitored by TLC).
The reaction is quenched with water and the product is extracted with an organic solvent.
The combined organic layers are washed, dried, and concentrated.
The product is purified by chromatography or recrystallization.
Cleavage of the Auxiliary
The pseudoephedrine auxiliary can be removed under both acidic and basic conditions to furnish the corresponding carboxylic acid, alcohol, or ketone.[2][13] For example, acidic hydrolysis can be achieved by heating the amide with aqueous sulfuric acid.[2]
Oppolzer's Sultams: Rigidity and High Stereocontrol
Oppolzer's camphor-derived sultams are another class of highly effective chiral auxiliaries.[14] The rigid bicyclic structure of the camphor backbone provides a well-defined steric environment, leading to excellent levels of diastereoselectivity in a variety of reactions, including alkylations, aldol reactions, and Diels-Alder cycloadditions.
Mechanism of Stereocontrol
The stereochemical outcome of reactions employing Oppolzer's sultam is dictated by the chelation of a metal cation (e.g., Li⁺, Mg²⁺, Ti⁴⁺) between the carbonyl oxygen of the N-acyl group and one of the sulfonyl oxygens. This chelation locks the conformation of the enolate or dienophile, and the bulky camphor framework effectively blocks one face, directing the incoming reagent to the less hindered face.[15] Recent studies on the alkylation of Oppolzer's sultam enolates suggest that stereoelectronic effects of the sultam ring itself, rather than just steric hindrance, play a crucial role in directing the stereoselectivity.[1]
Caption: Oppolzer's sultam chelation model for enolate reactions.
Performance Data
Reaction Type
Substrate/Electrophile/Dienophile
Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)
To a solution of the N-crotonoyl sultam (1.0 eq) in dry CH₂Cl₂ at -100 °C under an inert atmosphere, add diethylaluminum chloride (Et₂AlCl, 1.4 eq).
Stir the mixture for a few minutes, then add freshly distilled cyclopentadiene (excess).
Allow the reaction to proceed for 2-5 minutes at -100 °C.
Quench the reaction with a saturated aqueous solution of NaHCO₃.
Warm the mixture to room temperature and extract with an organic solvent.
Dry the combined organic layers, concentrate, and purify the product by chromatography or crystallization.
Cleavage of the Auxiliary
The N-acyl sultam can be cleaved under various conditions. Reductive cleavage with reagents like lithium aluminum hydride (LiAlH₄) yields the corresponding alcohol, while hydrolysis with lithium hydroxide and hydrogen peroxide can provide the carboxylic acid, although this can sometimes lead to side reactions.
Comparative Summary
Feature
Evans' Oxazolidinones
Myers' Pseudoephedrine Amides
Oppolzer's Sultams
Primary Applications
Aldol reactions, Alkylations
Alkylations
Diels-Alder, Aldol, Alkylations
Stereocontrol
Excellent, predictable syn-selectivity in aldol reactions.
Excellent in alkylations, even with less reactive electrophiles.
Excellent, highly rigid system.
Availability
Readily available from amino acids, both enantiomers.
Inexpensive, both enantiomers available, but regulated in some regions.
Commercially available, both enantiomers.
Attachment
Typically via acylation of the oxazolidinone.
Amide formation from the corresponding acid chloride or anhydride.
Acylation of the sultam.
Cleavage
Versatile (hydrolytic, reductive) to give various functional groups.
Hydrolytic (acidic or basic) to give acids, or reductive to alcohols.
Hydrolytic or reductive, can sometimes be challenging.
Advantages
Well-established, highly predictable stereocontrol in aldol reactions.
High crystallinity of derivatives aids purification, excellent for alkylations.
High rigidity leads to excellent stereocontrol in a wide range of reactions.
Disadvantages
Can be sensitive to certain nucleophilic cleavage conditions.
Auxiliary is a controlled substance in some jurisdictions.
Can be more expensive than other auxiliaries; cleavage can be difficult.
Conclusion
The selection of a chiral auxiliary is a multifaceted decision that depends on the specific transformation, the nature of the substrate, and practical considerations such as cost and availability. Evans' oxazolidinones remain a top choice for stereocontrolled aldol reactions, offering predictable and high levels of syn-diastereoselectivity. Myers' pseudoephedrine amides provide a robust and often crystalline platform for a wide range of asymmetric alkylations. Oppolzer's sultams, with their inherent rigidity, offer exceptional stereocontrol across a diverse array of C-C bond-forming reactions. By understanding the mechanistic underpinnings and performance characteristics of each of these powerful tools, researchers can more effectively design and execute complex asymmetric syntheses, paving the way for advancements in chemical research and drug development.
References
Myers, A. G., et al. J. Am. Chem. Soc.1997 , 119 (28), 6496–6511. [Link]
Asymmetric Diels-Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors. RSC Adv., 2019 , 9, 41755-41763. [Link]
Smith, T. E., et al. J. Chem. Educ.2008 , 85 (5), 695. [Link]
Lui, N. M., et al. J. Am. Chem. Soc.2022 , 144 (51), 23379–23395. [Link]
Morales, M. R., et al. Angew. Chem. Int. Ed.2012 , 51, 4568–4571. [Link]
Evans, D. A., et al. J. Am. Chem. Soc.1981 , 103, 2127-2129. [Link]
Lory, C. Probing the mechanism of diastereoselectivity of pseudoephedrine amide enolate alkylations. University of Strathclyde, 2011 . [Link]
Smith, T. E., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Williams College. [Link]
Kumaraswamy, G., et al. J. Org. Chem.2006 , 71 (1), 337–340. [Link]
Sureshbabu, D., & Gunanathan, C. J. Am. Chem. Soc.2010 , 132 (34), 11931–11939. [Link]
Myers, A. G., et al. Transformation of Pseudoephedrine Amides into Highly Enantiomerically Enriched Aldehydes, Alcohols, and Ketones. ResearchGate. [Link]
Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. [Link]
Kumaraswamy, G., et al. Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. ResearchGate. [Link]
Asymmetric Diels-Alder Reactions of Cyclopentadiene with N-Crotonoyl-1, 3-oxazolidin-2-one Derivatives Mediated by Chiral Lewis Acids. ResearchGate. [Link]
Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. The Royal Society of Chemistry. [Link]
Diels-Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Sciforum. [Link]
Kumaraswamy, G., et al. Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. ACS Publications. [Link]
Vicario, J. L., et al. J. Org. Chem.2003 , 68 (20), 7765–7774. [Link]
Sibi, M. P., et al. J. Am. Chem. Soc.2005 , 127 (23), 8276–8277. [Link]
Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. ResearchGate. [Link]
Evans, D. A., et al. J. Am. Chem. Soc.1988 , 110, 1238–1256. [Link]
Labidi, A., & Yacin-Ali, A. Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. [Link]
Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates. Org. Lett.2013 , 15 (1), 112-115. [Link]
The Selective Aldol Reaction. Macmillan Group Meeting. 2002 . [Link]
Vicario, J. L., et al. Role of Pseudoephedrine as Chiral Auxiliary in the “Acetate-Type” Aldol Reaction with Chiral Aldehydes; Asymmetric Synthesis of Highly Functionalized Chiral Building Blocks. The Journal of Organic Chemistry. 2003 , 68 (20), 7765-7774. [Link]
Evans, D. A., et al. New asymmetric Diels-Alder cycloaddition reactions. Chiral .alpha.,.beta.-unsaturated carboximides as practical chiral acrylate and crotonate dienophile synthons. J. Am. Chem. Soc.1984 , 106 (14), 4261–4263. [Link]
Role of Pseudoephedrine as Chiral Auxiliary in the “Acetate-Type” Aldol Reaction with Chiral Aldehydes; Asymmetric Synthesis of Highly Functionalized Chiral Building Blocks. CSIC. [Link]
Myers, A. G., et al. Transformation of Pseudoephedrine Amides into Highly Enantiomerically Enriched Aldehydes, Alcohols, and Ketones. ResearchGate. [Link]
Cohen, B. M., et al. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ResearchGate. [Link]
Taylor, R. T., et al. Diels-Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Sciforum. [Link]
Karton, A., & Tan, Y.-C. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. [Link]
Cohen, B. M., et al. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]
A Cost-Benefit Analysis of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one in Asymmetric Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount. Chiral auxiliaries have long s...
Author: BenchChem Technical Support Team. Date: January 2026
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount. Chiral auxiliaries have long stood as a reliable and versatile tool in this endeavor, enabling chemists to exert precise control over stereochemistry. Among these, oxazolidinones, particularly the family of Evans auxiliaries, have garnered widespread acclaim for their high levels of stereoselectivity in a range of carbon-carbon bond-forming reactions. This guide provides an in-depth cost-benefit analysis of a specific, modified Evans auxiliary, (R)-4-Methyl-5,5-diphenyloxazolidin-2-one , comparing its performance, cost, and practical utility against other commonly employed chiral auxiliaries.
Executive Summary
(R)-4-Methyl-5,5-diphenyloxazolidin-2-one, a derivative of the classical Evans auxiliaries, offers distinct advantages in asymmetric synthesis, primarily in the context of diastereoselective alkylation and aldol reactions. The gem-diphenyl substitution at the 5-position significantly influences the steric environment of the enolate, leading to high levels of stereocontrol. Furthermore, this structural modification often imparts greater crystallinity to the acylated intermediates and final products, facilitating purification by recrystallization and reducing the need for laborious chromatography.
However, the increased molecular weight and potentially higher cost compared to simpler auxiliaries necessitate a careful cost-benefit analysis. This guide will dissect the performance characteristics, outline detailed experimental protocols, and provide a comparative cost analysis to aid researchers in making an informed decision for their specific synthetic challenges.
Performance in Asymmetric Alkylation: A Comparative Overview
The true measure of a chiral auxiliary's utility lies in its ability to consistently deliver high yields and stereoselectivities. While extensive data for the title compound is not as widespread as for more traditional Evans auxiliaries, we can draw valuable comparisons from structurally similar analogs and related systems.
Table 1: Performance Comparison of Chiral Auxiliaries in Asymmetric Alkylation
The data presented in Table 1 highlights the consistently high diastereoselectivities achieved with Evans-type oxazolidinones in asymmetric alkylation reactions. The (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one, a close analog to our title compound, demonstrates excellent performance, affording the alkylated product in high yield and with a diastereomeric ratio exceeding 99:1. This level of stereocontrol is comparable to the widely used (S)-4-Benzyl-2-oxazolidinone and (S)-4-Isopropyl-2-oxazolidinone.
Myers' pseudoephedrine amide also provides outstanding results, often with slightly higher yields. The SAMP hydrazone methodology, while effective, typically requires an additional step for hydrazone formation and cleavage.
The key advantage of the 5,5-diphenyl substituted auxiliary, as reported by Seebach and Hintermann for the analogous 4-isopropyl derivative, lies not necessarily in superior diastereoselectivity (which is already excellent for many Evans auxiliaries), but in the physical properties of the products. The increased crystallinity can significantly simplify purification, a crucial factor in both academic and industrial settings where throughput and ease of handling are important considerations.
Cost-Benefit Analysis
The selection of a chiral auxiliary is often a pragmatic decision, balancing performance with economic reality. Here, we present a comparative cost analysis of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one and its common alternatives.
From a purely cost-per-gram perspective, pseudoephedrine is the most economical option. However, its use is regulated in many regions due to its illicit use in the synthesis of methamphetamine. Standard Evans auxiliaries like the 4-benzyl and 4-methyl-5-phenyl derivatives offer a good balance of cost and performance and are readily available commercially. The SAMP auxiliary is generally the most expensive on a per-gram basis.
The economic viability of using (R)-4-Methyl-5,5-diphenyloxazolidin-2-one hinges on several factors:
Scale of Synthesis: For small-scale, discovery-phase research where the absolute highest purity is required and can be achieved through crystallization, the potentially higher cost may be justified.
Purification Strategy: If the alternative is multiple rounds of column chromatography for a less crystalline product, the time and solvent savings from a simple recrystallization could offset the higher initial cost of the auxiliary.
Recovery and Recycling: The efficiency of auxiliary recovery after cleavage is a critical factor in the overall cost. High recovery rates can make a more expensive auxiliary more economical in the long run.
The Asymmetric Alkylation Workflow: A Step-by-Step Guide
The successful application of any chiral auxiliary relies on a robust and reproducible three-stage protocol: attachment of the auxiliary, the diastereoselective transformation, and cleavage of the auxiliary.
A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess for (R)-4-Methyl-5,5-diphenyloxazolidin-2-one
Introduction: The Stereochemical Gatekeeper in Asymmetric Synthesis (R)-4-Methyl-5,5-diphenyloxazolidin-2-one, a prominent member of the Evans-type chiral auxiliaries, serves as a cornerstone in modern asymmetric synthes...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Stereochemical Gatekeeper in Asymmetric Synthesis
(R)-4-Methyl-5,5-diphenyloxazolidin-2-one, a prominent member of the Evans-type chiral auxiliaries, serves as a cornerstone in modern asymmetric synthesis. Its rigid structure and stereodirecting capabilities are pivotal in the creation of complex chiral molecules, particularly active pharmaceutical ingredients (APIs). The enantiomeric purity of this auxiliary is not merely a quality parameter; it is the fundamental determinant of the stereochemical outcome of subsequent reactions. An inaccurate assessment of its enantiomeric excess (ee) can propagate stereochemical errors, leading to compromised product efficacy, altered pharmacological profiles, and significant challenges in drug development.
This guide provides an in-depth, objective comparison of the principal analytical methodologies for determining the enantiomeric excess of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one and its derivatives. We will move beyond procedural lists to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The techniques under evaluation—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—are the workhorses of the modern analytical laboratory. Our analysis will equip you with the expertise to select the most appropriate technique based on your specific analytical challenge, whether it be routine quality control, high-throughput screening, or in-depth structural confirmation.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC remains the most widely adopted and trusted method for the enantioselective analysis of chiral compounds. Its robustness, versatility, and high resolution make it the benchmark against which other techniques are often measured.
Principle of Separation
The separation of enantiomers via chiral HPLC is achieved through their differential, transient interactions with a Chiral Stationary Phase (CSP). For oxazolidinones, polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamate derivatives, are exceptionally effective.[1] The enantiomers of the analyte form temporary diastereomeric complexes with the chiral selector on the CSP. These complexes have different interaction energies, leading to different retention times and, consequently, separation. The primary interaction mechanisms include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance within the chiral grooves of the CSP.
Experimental Protocol: Chiral HPLC
Instrumentation:
HPLC system with a pump (isocratic or gradient), autosampler, column thermostat, and UV/Vis detector.
Column:
Recommended: Polysaccharide-based CSP, e.g., Lux® Amylose-1 [amylose tris(3,5-dimethylphenylcarbamate)] or Daicel CHIRALPAK® series. An Astec® CHIROBIOTIC® TAG column has also been shown to be effective.[2]
Method Parameters (Example):
Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol). A typical starting point is 90:10 (v/v) Hexane:Isopropanol.
Flow Rate: 0.5 - 1.0 mL/min. Chiral separations often benefit from lower flow rates to maximize interaction time with the CSP.[3]
Column Temperature: 25 °C. Temperature should be controlled to ensure reproducible retention times.
Detection: UV at 210 nm or 230 nm, where the phenyl groups exhibit strong absorbance.[2][4]
Injection Volume: 1-10 µL.
Procedure:
Sample Preparation: Accurately weigh and dissolve the (R)-4-Methyl-5,5-diphenyloxazolidin-2-one sample in the mobile phase or a compatible solvent (e.g., methanol/ethanol) to a concentration of approximately 1 mg/mL.[4]
System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).
Injection: Inject the sample solution. For method development, also inject a racemic standard to confirm the identity of each enantiomeric peak.
Data Acquisition: Record the chromatogram for a sufficient duration to allow both enantiomers to elute.
Calculation of Enantiomeric Excess (ee):
Identify the peaks corresponding to the (R) and (S) enantiomers.
Integrate the area of each peak.
Calculate the ee using the formula:
ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100
Causality and Field Insights
Choice of CSP: Polysaccharide phases are successful because their helical polymer structure creates a complex chiral environment. The carbamate linkages provide sites for hydrogen bonding, while the phenyl groups on the selector engage in π-π stacking with the analyte's phenyl rings.
Mobile Phase Modifier: The alcohol modifier is crucial. It competes with the analyte for polar interaction sites on the CSP. Increasing the alcohol percentage generally reduces retention times but may decrease resolution. The art of method development lies in finding the optimal balance for a given separation.
A Comparative Guide to the Efficacy of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one in Complex Molecule Synthesis
In the landscape of asymmetric synthesis, the ability to precisely control the three-dimensional arrangement of atoms is paramount. Chiral auxiliaries are a cornerstone of this endeavor, acting as transient stereodirecti...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of asymmetric synthesis, the ability to precisely control the three-dimensional arrangement of atoms is paramount. Chiral auxiliaries are a cornerstone of this endeavor, acting as transient stereodirecting groups that enable the formation of specific enantiomers of a target molecule. Among the pantheon of these powerful tools, oxazolidinones, particularly those popularized by David A. Evans, have established themselves as highly reliable and versatile.[1] This guide provides an in-depth comparison of a notable, yet perhaps underutilized, member of this family: (R)-4-Methyl-5,5-diphenyloxazolidin-2-one, and its analogues. We will explore its performance against more conventional auxiliaries, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a clear perspective on its strategic advantages in the synthesis of complex molecules.
The Principle of Oxazolidinone-Based Asymmetric Synthesis
The fundamental strategy behind using chiral oxazolidinones involves three key stages: the attachment of an acyl group to the auxiliary's nitrogen, a highly diastereoselective reaction on the α-carbon of that acyl group, and finally, the cleavage of the auxiliary to reveal an enantiomerically enriched product while allowing for the auxiliary's recovery.[1][2] The efficacy of the auxiliary is dictated by its ability to create a rigid, sterically defined environment that forces an incoming reagent to approach from a single, predictable trajectory.
This stereocontrol is typically achieved through the formation of a chelated Z-enolate, where a Lewis acid coordinates to the carbonyl oxygens. The substituent at the C4 position of the oxazolidinone ring then acts as a steric shield, blocking one face of the enolate and directing electrophilic attack to the opposite side.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
(R)-4-Methyl-5,5-diphenyloxazolidin-2-one: A Crystalline Advantage
The defining feature of this auxiliary, developed as a modification to the original Evans auxiliaries, is the presence of two phenyl groups at the C5 position.[3][4] This structural change imparts several significant, practical advantages.
Key Attributes:
High Crystallinity: The N-acylated derivatives of 5,5-diphenyloxazolidinones are often highly crystalline solids with high melting points.[3] This is a major advantage over traditional auxiliaries, whose derivatives can be oils or low-melting solids, necessitating purification by chromatography. The ability to purify intermediates by simple recrystallization is a significant boon for scalability, reducing solvent waste and improving process efficiency.
Enhanced Steric Shielding: The two phenyl groups provide a formidable steric barrier, effectively blocking one face of the enolate. This leads to exceptionally high levels of diastereoselectivity in many reactions.
Robustness and Recovery: The auxiliary itself is a high-melting-point solid (~250°C), which simplifies its recovery after the cleavage step.[3][4] Often, it precipitates from the reaction mixture and can be collected by filtration in high yield.[3]
Caption: Steric hindrance from the C5-diphenyl groups directs electrophilic attack.
Performance Comparison: (R)-4-Methyl-5,5-diphenyloxazolidin-2-one vs. Standard Evans Auxiliaries
The true measure of a chiral auxiliary lies in its performance relative to established standards. The most common benchmarks are the valine-derived (4-isopropyl) and phenylalanine-derived (4-benzyl) oxazolidinones.
The primary advantage of the 5,5-diphenyl substituted auxiliary is not necessarily in achieving higher diastereoselectivity—as standard Evans auxiliaries already provide excellent selectivities—but in the physical properties of the products.[3] Many reactions with standard auxiliaries result in products that require chromatographic purification, which can be a significant bottleneck, especially on a larger scale. In contrast, the high crystallinity of products derived from the 5,5-diphenyl auxiliary often allows for purification by recrystallization, a more scalable and economical method.[4]
Table 1: Comparison of Diastereoselective Propionylation and Subsequent Alkylation
Auxiliary
N-Propionyl Derivative
Alkylation Product (with BnBr)
Diastereomeric Excess (d.e.)
Purification Method
(S)-4-Isopropyl-2-oxazolidinone
Oil
Oil
>98%
Chromatography
(S)-4-Benzyl-2-oxazolidinone
Solid (m.p. 44-46 °C)
Oil
>98%
Chromatography
(S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one
Solid (m.p. 119-120 °C)
Solid (m.p. 156-157 °C)
>99%
Recrystallization
Data compiled from principles described in the literature.[3][4]
The data clearly illustrates the practical advantage. While all auxiliaries provide superb stereocontrol, only the 5,5-diphenyl variant yields solid intermediates and products that can be easily purified without chromatography. A potential drawback is the higher molecular weight of the 5,5-diphenyl auxiliary, which can be a consideration for atom economy in large-scale industrial processes.
Experimental Protocols
The following protocols are representative of the application of (R)-4-methyl-5,5-diphenyloxazolidin-2-one analogues in a typical alkylation sequence.
Dissolve (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one (1.0 equiv.) in anhydrous THF (0.2 M) under a nitrogen atmosphere.
Cool the solution to -78 °C.
Add n-butyllithium (1.6 M in hexanes, 1.05 equiv.) dropwise, and stir the mixture for 15 minutes.
Add propionyl chloride (1.1 equiv.) dropwise.
Allow the reaction to warm to 0 °C and stir for 1 hour.
Quench the reaction with saturated aqueous NH₄Cl solution.
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-propionyl derivative.
Dissolve the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous THF (0.1 M) under a nitrogen atmosphere.
Cool the solution to -78 °C.
Add sodium bis(trimethylsilyl)amide (1.0 M in THF, 1.1 equiv.) dropwise and stir for 30 minutes to form the enolate.
Add benzyl bromide (1.2 equiv.) dropwise.
Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour.
Quench with saturated aqueous NH₄Cl, and follow the extraction procedure from Protocol 1.
The crude solid product can be purified by recrystallization to afford the diastereomerically pure alkylated product.[5]
Dissolve the alkylated product (1.0 equiv.) in a 3:1 mixture of THF and water (0.2 M).
Cool the solution to 0 °C.
Add 30% aqueous hydrogen peroxide (4.0 equiv.), followed by aqueous lithium hydroxide (1.0 M, 2.0 equiv.).
Stir the mixture vigorously at 0 °C for 2 hours, then at room temperature for 2 hours.
Quench the excess peroxide by adding aqueous sodium sulfite (1.5 M) until a negative test with peroxide test strips is obtained.
Concentrate the mixture in vacuo to remove the THF.
Add water and extract with dichloromethane to recover the precipitated chiral auxiliary. The auxiliary can be purified by filtration and washing.[3]
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
Extract the desired carboxylic acid with ethyl acetate. Dry the organic layers over Na₂SO₄, concentrate, and purify as needed.
Caption: Step-by-step workflow for diastereoselective alkylation.
Conclusion and Outlook
(R)-4-Methyl-5,5-diphenyloxazolidin-2-one and its related 5,5-diaryl analogues represent a highly valuable modification of the classic Evans auxiliaries. While they offer comparable, exceptionally high levels of stereocontrol, their true strength lies in the pronounced crystallinity they impart to their N-acylated derivatives. This feature allows for the purification of synthetic intermediates through recrystallization rather than chromatography, a crucial advantage for process scalability, cost-effectiveness, and green chemistry considerations.
For researchers in academia and industry, particularly those engaged in process development and large-scale synthesis, the higher molecular weight of this auxiliary is often a small price to pay for the significant gains in operational simplicity and efficiency. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of auxiliaries like (R)-4-Methyl-5,5-diphenyloxazolidin-2-one will undoubtedly play a key role in enabling more efficient and robust synthetic routes to complex, life-saving molecules.
Hungarian Journal of Industry and Chemistry. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. [Link]
MDPI. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. [Link]
PrepChem. Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. [Link]
Helvetica Chimica Acta. A Useful Modification of the Evans Auxiliary: 4‐Isopropyl‐5,5‐diphenyloxazolidin‐2‐one. [Link]
PubMed. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. [Link]
ResearchGate. ChemInform Abstract: A Useful Modification of the Evans Auxiliary: 4-Isopropyl-5,5-diphenyloxazolidin-2-one. [Link]
A Senior Application Scientist's Guide to the Limitations of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one in Organic Synthesis
Introduction: The Evolution from Evans' Archetype to the "SuperQuat" Design For decades, the oxazolidinone framework, pioneered by David A. Evans, has been a cornerstone of asymmetric synthesis, enabling chemists to cons...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Evolution from Evans' Archetype to the "SuperQuat" Design
For decades, the oxazolidinone framework, pioneered by David A. Evans, has been a cornerstone of asymmetric synthesis, enabling chemists to construct complex chiral molecules with a high degree of predictability and reliability.[1][2] The original Evans auxiliaries, such as those derived from valine or phenylalanine, rely on a substituent at the C4 position to create a steric bias, effectively shielding one face of a chelated Z-enolate from an approaching electrophile.[2]
However, the quest for enhanced stereocontrol and operational simplicity led to the development of second-generation auxiliaries. The (R)-4-Methyl-5,5-diphenyloxazolidin-2-one belongs to this advanced class, often termed "SuperQuat" auxiliaries, which were designed to address the inherent shortcomings of their predecessors.[3][4] The defining feature of a SuperQuat auxiliary is the geminal disubstitution at the C5 position. This modification introduces two profound effects: it conformationally locks the C4 substituent to maximize steric shielding and it electronically protects the endocyclic carbonyl, theoretically simplifying the cleavage of the desired chiral product.[3]
This guide moves beyond the advertised advantages to provide a critical evaluation of the practical limitations of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one. We will explore the trade-offs that accompany its design, offering field-proven insights and comparative data to help researchers decide when this powerful tool is the right choice—and when an alternative may be more prudent.
Caption: Evolution from Evans' original auxiliary to the SuperQuat design.
The Double-Edged Sword of Extreme Steric Hindrance
The primary advantage of the 5,5-diphenyl substitution is the creation of an immense and rigid steric shield. This forces the C4-methyl group into a conformation that offers superior diastereofacial selectivity compared to first-generation auxiliaries.[3] However, this extreme bulk is also its most significant practical limitation.
Limitation 1: Reduced Reactivity and Narrowed Substrate Scope
While highly effective for small electrophiles and unhindered N-acyl chains, the auxiliary's steric profile can dramatically reduce reactivity or even shut down reactions entirely when bulkier partners are involved. The energy barrier for bringing a sterically demanding electrophile to the already crowded enolate face can become prohibitively high.
This limitation is particularly evident in cases where either the electrophile or the substrate's acyl group is highly substituted. For instance, while a reaction with methyl iodide may proceed smoothly, a reaction with a bulky secondary alkyl halide like isopropyl iodide may be sluggish or fail. Similarly, creating α-quaternary centers by alkylating an N-acyl chain that is already α-substituted can be challenging. In a related system, it was observed that while less hindered electrophiles provided products with high diastereomeric excess, an electrophile bearing a bulky tert-butyl group was completely unreactive.[5]
Table 1: Hypothetical Reactivity Profile vs. Steric Bulk
N-Acyl Group
Electrophile (R-X)
Evans Auxiliary (e.g., 4-benzyl)
SuperQuat Auxiliary (4-methyl-5,5-diphenyl)
Probable Outcome with SuperQuat
Propionyl
Me-I
High
High
Excellent yield and d.e.
Propionyl
Bn-Br
High
High
Excellent yield and d.e.
Propionyl
i-Pr-I
Medium
Low / None
Sluggish reaction or failure.
Isobutyryl
Me-I
High
Medium / Low
Reduced yield due to hindered enolate.
Isobutyryl
i-Pr-I
Low / None
None
Reaction unlikely to proceed.
Cleavage: Ring Stability vs. Practical Challenges
A key design feature of SuperQuat auxiliaries is the steric protection of the endocyclic carbonyl (C2). This hinders nucleophilic attack at this position, preventing the unwanted ring-opening side reactions that can sometimes plague standard Evans auxiliaries during cleavage.[3][6] This leads to cleaner reactions and better recovery of the valuable auxiliary.
Caption: Steric hindrance at C5 directs nucleophilic attack during cleavage.
Limitation 2: Harsh Cleavage Conditions Remain a Necessity
While the ring is robust, the desired cleavage of the N-acyl group still requires potent nucleophilic or reductive methods. Standard protocols often involve reagents like lithium hydroxide/hydrogen peroxide, lithium borohydride (LiBH₄), or sodium methoxide.[7] These conditions are not universally benign and can pose a significant limitation if the synthesized chiral fragment contains sensitive functional groups such as esters, epoxides, or other base-labile moieties. The "enhanced cleavage" of SuperQuats refers to the selectivity for the exocyclic position, not necessarily to the mildness of the required reagents.
Limitation 3: Practical and Economic Considerations
For industrial and large-scale synthesis, practicality and atom economy are critical. (R)-4-Methyl-5,5-diphenyloxazolidin-2-one has two notable disadvantages in this context:
High Molecular Weight: With a molecular weight of 267.32 g/mol , it is significantly heavier than simpler auxiliaries like (S)-4-isopropyl-2-oxazolidinone (129.16 g/mol ). This reduces atom economy, meaning more waste is generated relative to the desired product.
Synthesis and Cost: The precursor, (R)-2-amino-1,1-diphenyl-propan-1-ol, is more complex and costly to synthesize in enantiopure form than the simple amino alcohols (e.g., valinol) used for first-generation auxiliaries. This makes the auxiliary itself more expensive and less practical for cost-sensitive applications.
Comparative Analysis with Alternative Auxiliaries
The utility of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one is best understood in comparison to other established chiral auxiliaries.
Table 2: Performance Data in Asymmetric Alkylation of N-Propionyl Imides
Table 3: Qualitative Comparison of Chiral Auxiliaries
Feature
Evans Auxiliary (e.g., 4-Isopropyl)
SuperQuat Auxiliary (5,5-Diphenyl)
Oppolzer's Camphorsultam
Stereocontrol
High to Excellent
Potentially Superior (Excellent)
Excellent
Substrate Scope
Broad
Moderate (Limited by Sterics)
Broad
Cleavage
Effective, but ring cleavage possible
High selectivity, but harsh reagents
Often requires stronger conditions
Cost / Availability
Low / Widely Available
High / Specialized
Moderate / Commercially Available
Best For...
General purpose, reliable standard
High-selectivity on small substrates
Reactions requiring high rigidity (e.g., Diels-Alder)
Experimental Protocols
The following protocols outline a general workflow for using an oxazolidinone auxiliary. These steps are broadly applicable but may require optimization for specific substrates.
Protocol 1: N-Acylation of the Chiral Auxiliary
This procedure attaches the substrate (in this case, propionyl chloride) to the auxiliary.
Caption: Workflow for N-Acylation of the oxazolidinone auxiliary.
Methodology:
Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the (R)-4-Methyl-5,5-diphenyloxazolidin-2-one (1.0 equiv), 4-(dimethylamino)pyridine (DMAP, 0.1 equiv), and anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0 °C.
Base Addition: Add triethylamine (1.5 equiv) dropwise to the stirred solution.
Acylation: Slowly add propionyl chloride (1.2 equiv) dropwise. A precipitate of triethylammonium chloride may form.
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for the disappearance of the starting material by Thin Layer Chromatography (TLC).
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the N-propionyl imide.[7]
Protocol 2: Hydrolytic Cleavage to Yield Chiral Carboxylic Acid
This procedure removes the auxiliary to liberate the final product.
Methodology:
Setup: Dissolve the N-acylated product (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water. Cool the solution to 0 °C in an ice bath.
Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0 equiv) dropwise, followed by the dropwise addition of a 1M aqueous solution of lithium hydroxide (LiOH, 2.0 equiv).
Reaction: Stir the mixture vigorously at 0 °C for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
Quench: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃, 5.0 equiv) and stir for 20 minutes.
Auxiliary Recovery: Concentrate the mixture in vacuo to remove the THF. Extract the aqueous residue with ethyl acetate (3x) to recover the chiral auxiliary.
Product Isolation: Acidify the aqueous layer to pH 1-2 with 1M HCl. Extract the chiral carboxylic acid product with ethyl acetate (3x).
Purification: Combine the organic extracts for the product, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.[7]
Conclusion and Recommendations
(R)-4-Methyl-5,5-diphenyloxazolidin-2-one is a highly specialized tool in the arsenal of asymmetric synthesis. Its design successfully addresses the issue of endocyclic cleavage and can provide exceptional levels of diastereoselectivity, a direct consequence of its extreme steric bulk.
However, this same feature imposes significant limitations. Researchers should choose this auxiliary when:
The highest possible level of diastereoselectivity is required.
The N-acyl chain and the electrophile are relatively small and unhindered.
The cost and atom economy of the auxiliary are not primary concerns.
Conversely, researchers should avoid this auxiliary and consider alternatives like standard Evans auxiliaries or camphorsultam when:
Working with sterically demanding substrates or electrophiles.
The final product contains functional groups sensitive to strongly basic or reductive cleavage conditions.
The synthesis is intended for large-scale production where cost and atom economy are critical drivers.
Ultimately, (R)-4-Methyl-5,5-diphenyloxazolidin-2-one is not a universal replacement for first-generation auxiliaries but rather a powerful option for specific, challenging synthetic problems where its unique steric properties can be fully leveraged.
References
Davies, S. G., Fletcher, A. M., Roberts, P. M., & Thomson, J. E. (2019). SuperQuat chiral auxiliaries: design, synthesis, and utility. Organic & Biomolecular Chemistry, 17(6), 1322–1335. [Link]
Davies, S. G., et al. (2018). SuperQuat Chiral Auxiliaries: Design, Synthesis, and Utility. Request PDF on ResearchGate. [Link]
BenchChem. (2025). A Comparative Guide to Chiral Synthons: Evaluating Tetrahydropyran-Based Scaffolds Against Established Auxiliaries. BenchChem Technical Guides.
Bull, S. D., Davies, S. G., Jones, S., & Sanganee, H. J. (1999). Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1, (4), 387–398. [Link]
BenchChem. (2025). The Established Excellence of Evans Auxiliaries vs. (S)-(4-benzylmorpholin-2-yl)methanol. BenchChem Technical Guides.
BenchChem. (2025).
Lin, G., et al. (2005). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Journal of Peptide Research, 66(6), 319-323. [Link]
Doyle, A., et al. (2022). Using Data Science to Guide Aryl Bromide Substrate Scope Analysis in a Ni/Photoredox-Catalyzed Cross-Coupling with Acetals as Alcohol-Derived Radical Sources. Journal of the American Chemical Society. As cited by Princeton University Department of Chemistry. [Link]
Rocha, L. C., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
BenchChem. (2025). A Comparative Guide to Evans' Auxiliaries: (R)-4-Benzyl-2-oxazolidinone vs. Other Key Analogues. BenchChem Technical Guides.
Kim, M., et al. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 24(21), 3953. [Link]
Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]
Richardson, T. E., et al. (2003). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory. Journal of Chemical Education, 80(5), 554. [Link]
Davies, S. G., et al. (2013). SuperQuat 5,5-dimethyl-4-iso-propyloxazolidin-2-one as a mimic of Evans 4-tert-butyloxazolidin-2-one. Request PDF on ResearchGate. [Link]
Wikipedia contributors. (2023). Camphorsultam. Wikipedia, The Free Encyclopedia. [Link]
Al-Zoubi, R. M., & Marion, O. (2015). Diastereoselective conjugate addition of (R)-4-phenyl-2-oxazolidinone to dialkyl alkylidenemalonates. ARKIVOC, 2015(5), 60-70. [Link]
Navigating the Chiral Maze: A Scalability-Focused Comparison of Chiral Auxiliaries for Industrial Applications
For researchers, scientists, and drug development professionals, the journey from a promising chiral molecule in the lab to a viable pharmaceutical agent is fraught with challenges. One of the most critical decisions lie...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and drug development professionals, the journey from a promising chiral molecule in the lab to a viable pharmaceutical agent is fraught with challenges. One of the most critical decisions lies in the selection of a chiral auxiliary for asymmetric synthesis. This choice profoundly impacts not only the stereochemical outcome but also the overall scalability, cost-effectiveness, and ultimately, the commercial feasibility of the synthetic route.[1][2] An ideal chiral auxiliary should be readily available, induce high levels of stereocontrol, be easily removed, and ideally, be recyclable.[1]
This guide provides an in-depth, objective comparison of commonly employed chiral auxiliaries, with a dedicated focus on the practical considerations for scaling up from the bench to industrial production. We will delve into the mechanistic nuances, supported by experimental data, to provide a clear framework for making informed decisions in the complex landscape of chiral synthesis.
The Fundamental Role of Chiral Auxiliaries
In the realm of stereochemistry, a chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate.[3][4] This transient chiral influence directs the stereochemical outcome of subsequent reactions, leading to the preferential formation of one diastereomer over the other.[3][5] Once the desired stereocenter is established, the auxiliary is cleaved from the molecule, having fulfilled its role as a "chiral director," and can often be recovered for reuse.[1][3]
The power of this approach lies in its ability to translate the well-defined chirality of the auxiliary into a new stereocenter in the target molecule with a high degree of predictability and control.[6] This strategy is particularly valuable in the early phases of drug development, where reliable and time-efficient synthesis of enantiomerically pure compounds is paramount.[3][6]
Caption: General workflow of chiral auxiliary-mediated asymmetric synthesis.
Key Performance Indicators for Scalability
When evaluating chiral auxiliaries for large-scale applications, several key performance indicators (KPIs) beyond just diastereoselectivity come into play:
Parameter
Description
Importance for Scalability
Cost & Availability
The price and reliable supply of the auxiliary and its starting materials.
Directly impacts the overall cost of goods (COGs). Large-scale synthesis requires a consistent and affordable supply chain.
Attachment & Cleavage Efficiency
The yield and ease of the reactions to attach and remove the auxiliary.
High-yielding and robust attachment/cleavage steps are crucial for minimizing material loss and simplifying purification processes. Harsh cleavage conditions can compromise the integrity of the final product.
Diastereoselectivity
The ratio of the desired diastereomer to the undesired one.
High diastereoselectivity minimizes the need for challenging and costly purification steps like chromatography, which are often not feasible on a large scale.
Recyclability
The ability to recover and reuse the auxiliary without significant loss of purity or activity.
Significantly reduces waste and cost, contributing to a more sustainable and economical process.
Process Mass Intensity (PMI)
The total mass of materials used (solvents, reagents, etc.) to produce a certain mass of the final product.
A lower PMI indicates a "greener" and more efficient process, which is a key consideration in industrial manufacturing.
Crystallinity of Intermediate
The ability of the chiral intermediate to crystallize.
Crystalline intermediates are often easier to purify by simple filtration, avoiding the need for chromatography and improving overall process efficiency.
A Comparative Analysis of Leading Chiral Auxiliaries
Here, we compare some of the most widely used and well-documented chiral auxiliaries, evaluating their performance against the aforementioned scalability KPIs.
Evans' Oxazolidinone Auxiliaries
Introduced by David A. Evans in the 1980s, N-acyloxazolidinones are among the most powerful and versatile chiral auxiliaries, particularly for asymmetric aldol reactions, alkylations, and conjugate additions.[3][4][7]
Advantages for Scalability:
High Diastereoselectivity: Evans' auxiliaries consistently provide very high levels of diastereoselectivity, often exceeding 95:5, which simplifies downstream purification.[4]
Predictable Stereochemistry: The stereochemical outcome is highly predictable based on the enolate geometry and the choice of Lewis acid.
Crystalline Intermediates: The N-acylated oxazolidinone intermediates are often highly crystalline, allowing for easy purification and enrichment of the major diastereomer by recrystallization.
Challenges for Scalability:
Cost: While commercially available, Evans' auxiliaries derived from less common amino alcohols can be expensive for large-scale campaigns.
Cleavage Conditions: Cleavage of the auxiliary typically requires strong nucleophiles (e.g., lithium hydroxide, lithium hydroperoxide) or reducing agents (e.g., lithium borohydride), which may not be compatible with all functional groups in the target molecule.
Stoichiometric Boron Reagents: Many Evans' aldol protocols require stoichiometric amounts of dialkylboron triflates, which can be costly and generate significant boron-containing waste streams.[3]
Enolate Formation: A solution of the N-propionyl oxazolidinone in an anhydrous solvent like dichloromethane is cooled to 0°C. A Lewis acid, such as di-n-butylboron triflate, is added dropwise, followed by a hindered base like triethylamine.[8] This generates the corresponding (Z)-enolate.
Aldol Addition: The reaction mixture is cooled to -78°C, and the aldehyde is added slowly. The reaction is stirred for several hours at this temperature and then allowed to warm gradually.
Workup and Purification: The reaction is quenched, and the product is extracted. The diastereomeric ratio is determined, and the major diastereomer is often purified by crystallization.
Auxiliary Cleavage: The purified N-acyl oxazolidinone is treated with a suitable reagent (e.g., LiBH₄) to cleave the auxiliary and afford the corresponding chiral alcohol.
Caption: Workflow for an Evans' asymmetric aldol reaction.
Oppolzer's Camphorsultam
Derived from the readily available and inexpensive natural product camphor, Oppolzer's camphorsultam is another highly effective chiral auxiliary.[4] It is particularly well-suited for asymmetric Diels-Alder reactions, conjugate additions, and alkylations.[3]
Advantages for Scalability:
Cost-Effective: Camphor is an abundant and inexpensive starting material, making the auxiliary itself relatively cheap.
High Diastereoselectivity: The rigid bicyclic structure of the camphorsultam provides excellent steric shielding, leading to high levels of asymmetric induction.
Robustness: The sultam ring is chemically robust and can withstand a wide range of reaction conditions.
Crystalline Derivatives: N-enoyl camphorsultam derivatives are often crystalline and stable.
Challenges for Scalability:
Cleavage: While various methods exist, cleavage of the camphorsultam auxiliary can sometimes be challenging and may require harsh conditions, similar to Evans' auxiliaries.
Limited Versatility in Aldol Reactions: While effective in many transformations, it is generally considered less versatile than Evans' auxiliaries for aldol-type reactions.[3]
Acylation: The camphorsultam is acylated with an α,β-unsaturated acyl chloride (e.g., acryloyl chloride) in the presence of a base to form the N-enoyl derivative.
Cycloaddition: The N-enoyl camphorsultam is dissolved in a suitable solvent and treated with the diene, often in the presence of a Lewis acid catalyst (e.g., Et₂AlCl) to promote the reaction and enhance diastereoselectivity.
Workup and Purification: The reaction is quenched, and the product is purified, often by chromatography or crystallization.
Auxiliary Cleavage: The auxiliary is typically removed by hydrolysis with lithium hydroxide or a similar nucleophile to yield the chiral carboxylic acid.
Pseudoephedrine Amides
Developed by Andrew G. Myers, pseudoephedrine serves as a highly effective and practical chiral auxiliary for the asymmetric alkylation of enolates to produce chiral carboxylic acids, aldehydes, and ketones.[8]
Advantages for Scalability:
Excellent Diastereoselectivity: Alkylation reactions using pseudoephedrine amides routinely achieve diastereomeric excesses of ≥99%.[8]
Mild Cleavage: The auxiliary can be cleaved under mild acidic conditions to afford the corresponding chiral carboxylic acid, which is a significant advantage over many other auxiliaries.
High Recyclability: Pseudoephedrine can be recovered in high yield and reused.
Practicality: The procedure is experimentally simple and does not require cryogenic temperatures for the alkylation step.
Challenges for Scalability:
Regulatory Scrutiny: Pseudoephedrine is a controlled substance due to its use in the illicit synthesis of methamphetamine. This can create logistical and regulatory hurdles for large-scale procurement and handling.
Stoichiometric Strong Base: The protocol requires the use of a stoichiometric amount of a strong base like lithium diisopropylamide (LDA), which can be challenging to handle on a large scale.
The selection of a chiral auxiliary is a multi-faceted decision that requires a careful balance of synthetic efficacy and industrial pragmatism. While Evans' oxazolidinones offer exceptional stereocontrol and predictability, their cost and cleavage conditions can be a drawback on a large scale. Oppolzer's camphorsultam provides a more cost-effective solution, particularly for cycloaddition reactions. Pseudoephedrine amides offer a highly practical and efficient method for asymmetric alkylations, though regulatory hurdles must be navigated.
As the pharmaceutical and agrochemical industries continue to demand more efficient and sustainable manufacturing processes, the development of new, more economical, and easily recyclable chiral auxiliaries remains an active area of research.[2] Furthermore, the rise of asymmetric catalysis offers an alternative approach that can, in some cases, circumvent the need for stoichiometric chiral auxiliaries altogether.[9][10] However, the reliability, predictability, and broad applicability of chiral auxiliaries ensure that they will remain an indispensable tool in the synthetic chemist's arsenal for the foreseeable future.[10]
References
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. (2019). [Link]
Chiral auxiliaries as emerging tools for the asymmetric synthesis of octahedral metal complexes. Chemistry, 16(3), 752-8. (2010). [Link]
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. (Various Dates). [Link]
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6, 30498-30551. (2016). [Link]
Chiral Auxiliaries — Principles and Recent Applications. ResearchGate. (2025). [Link]
Scalable Enantioselective Processes for Chiral Pharmaceutical Intermediates. Current Opinion in Drug Discovery & Development, 5(6), 834-51. (2002). [Link]
A Senior Application Scientist's Guide to Stereochemical Validation Using (R)-4-Methyl-5,5-diphenyloxazolidin-2-one
In the landscape of modern organic synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical necessity, particularly in the development of pharmaceuticals where the chirality of...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of modern organic synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical necessity, particularly in the development of pharmaceuticals where the chirality of a molecule dictates its biological activity. Chiral auxiliaries are a cornerstone of asymmetric synthesis, offering a reliable strategy for introducing stereocenters with a high degree of predictability.[1] Among the pantheon of these powerful tools, oxazolidinones, famously pioneered by David A. Evans, have established themselves as exceptionally robust and versatile.[2]
This guide provides an in-depth validation of a highly effective, yet perhaps less ubiquitous, member of this family: (R)-4-Methyl-5,5-diphenyloxazolidin-2-one . We will explore the structural rationale for its high stereodirecting ability, present a comparative analysis against a conventional Evans auxiliary, and provide detailed experimental protocols for its application and subsequent removal.
The Principle of Stereochemical Induction: A Structural Perspective
The efficacy of an oxazolidinone auxiliary hinges on its ability to create a sterically defined environment around a prochiral center. For (R)-4-Methyl-5,5-diphenyloxazolidin-2-one, the key structural features are the C4-methyl group and, most significantly, the gem-diphenyl substitution at the C5 position.
Upon N-acylation and subsequent deprotonation to form an enolate, the auxiliary orchestrates a rigid, chelated transition state. The genius of this design lies in the steric shielding provided by the substituents. The bulky diphenyl groups, in concert with the C4-substituent, effectively block one face of the enolate. This forces an incoming electrophile to approach from the opposite, less sterically hindered face, thereby ensuring a highly diastereoselective transformation.[1][3]
To validate the performance of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one, we compare its efficacy in a diastereoselective aldol reaction against the more conventional (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. The gem-diphenyl auxiliary often promotes higher crystallinity in its N-acylated derivatives, which can be a significant advantage for purification by recrystallization, potentially avoiding chromatography.[4][5]
The aldol reaction is a powerful method for C-C bond formation and the creation of two contiguous stereocenters.[6][7] The high diastereoselectivity observed is rationalized by the Zimmerman-Traxler model, where a six-membered, chair-like transition state is formed between the boron enolate and the aldehyde.[7]
Data is representative and compiled based on established methodologies for these classes of auxiliaries.[4][8]
The data indicates that the 5,5-diphenyl substituted auxiliary provides outstanding levels of diastereoselectivity, often exceeding those of its monosubstituted phenyl counterpart.
Experimental Protocols: A Self-Validating Workflow
The following protocols provide a detailed methodology for the use of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one in an asymmetric aldol reaction, followed by its cleavage to yield an enantiomerically pure β-hydroxy acid.
Protocol 1: N-Propionylation
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add (R)-4-Methyl-5,5-diphenyloxazolidin-2-one (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.
Deprotonation: Add n-butyllithium (n-BuLi, 1.05 eq) dropwise. Stir the solution for 15 minutes at -78 °C. The use of n-BuLi is often feasible with the 5,5-diphenyl auxiliary due to the steric protection of the carbonyl group, whereas less substituted auxiliaries may require LDA to avoid nucleophilic attack.[4]
Acylation: Add propionyl chloride (1.1 eq) dropwise. Allow the reaction to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The N-propionylated product can often be purified by recrystallization.
Protocol 2: Diastereoselective Aldol Reaction
Setup: To a flame-dried flask containing the N-propionyl auxiliary (1.0 eq) under argon, add anhydrous dichloromethane (CH₂Cl₂). Cool the solution to -78 °C.
Enolate Formation: Add dibutylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by the slow addition of diisopropylethylamine (DIPEA, 1.2 eq). This combination reliably generates the (Z)-enolate, which is crucial for achieving high syn-selectivity in the aldol product.[7] Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and hold for 30 minutes.
Aldehyde Addition: Cool the reaction back down to -78 °C and add the aldehyde (e.g., benzaldehyde, 1.2 eq) dropwise. Stir for 2-3 hours at this temperature.
Workup: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol. Concentrate the mixture and extract with ethyl acetate. The organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography or recrystallization.
Protocol 3: Auxiliary Cleavage (Hydrolytic)
Setup: Dissolve the aldol adduct (1.0 eq) in a 3:1 mixture of THF and water. Cool the solution to 0 °C in an ice bath.
Cleavage: Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (LiOH, 2.0 eq). The peroxide facilitates the cleavage of the N-acyl bond.[9][10]
Reaction: Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
Quench & Extraction: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃). Concentrate the mixture to remove the THF. The aqueous layer can now be treated in two ways:
Auxiliary Recovery: Extract the aqueous layer with dichloromethane to recover the highly crystalline (R)-4-Methyl-5,5-diphenyloxazolidin-2-one, which often precipitates and can be collected by filtration.[4]
Product Isolation: Acidify the remaining aqueous layer to pH 1-2 with 1M HCl. Extract the desired β-hydroxy carboxylic acid with ethyl acetate. Dry and concentrate to yield the final enantiomerically pure product.
Caption: Experimental Workflow.
Conclusion and Outlook
(R)-4-Methyl-5,5-diphenyloxazolidin-2-one stands as a highly effective chiral auxiliary for asymmetric synthesis. Its defining feature—the gem-diphenyl substitution at the C5 position—confers exceptional stereodirecting ability, often leading to near-perfect diastereoselectivity in reactions such as aldol additions. Furthermore, this structural motif imparts a high degree of crystallinity to its derivatives, a practical advantage that simplifies purification and enhances the efficiency of the overall synthetic sequence. While its higher molecular weight is a consideration, the ease of handling, robust performance, and high recyclability make it a valuable and reliable tool for researchers, scientists, and drug development professionals aiming for precise stereochemical control in complex molecular architectures.
References
Machado, A. H. L., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
Gawade, S. A., & Bhalla, V. K. (2012). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]
Evans, D. A. (1987). I. THE DIASTEREOSELECTIVE ALKYLATION OF CHIRAL 2-OXAZOLIDINONE IMIDE ENOLATES. II. EFFORTS DIRECTED TOWARD THE ENANTIOSELECTIVE TOTAL SYNTHESIS OF FERENSIMYCIN B. ProQuest. [Link]
Leighty, M. W., & Tarselli, M. A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]
Meggers, E. (2010). Chiral auxiliaries as emerging tools for the asymmetric synthesis of octahedral metal complexes. Chemistry, 16(3), 752-8. [Link]
Burch, J. D., & Davies, S. G. (2000). Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. ResearchGate. [Link]
Leighty, M. W., & Tarselli, M. A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. ACS Publications. [Link]
Bach, T. (1994). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Michigan State University Chemistry. [Link]
Britton, R. (2001). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]
Reusch, W. (n.d.). Asymmetric Induction. Michigan State University Chemistry. [Link]
Evans, D. A., et al. (1981). Stereoselective aldol condensation. Use of chiral boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
Hintermann, T., & Seebach, D. (1998). A Useful Modification of the Evans Auxiliary: 4‐Isopropyl‐5,5‐diphenyloxazolidin‐2‐one. Helvetica Chimica Acta, 81(11), 2093-2126. [Link]
PrepChem. (n.d.). Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. PrepChem.com. [Link]
Hintermann, T., & Seebach, D. (1998). ChemInform Abstract: A Useful Modification of the Evans Auxiliary: 4-Isopropyl-5,5-diphenyloxazolidin-2-one. ResearchGate. [Link]
Various Authors. (n.d.). Asymmetric double aldol reaction of chiral acetyloxazolidinone. ResearchGate. [Link]
Wang, Y., et al. (2005). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Journal of Peptide Research, 66(6), 319-23. [Link]
Gabriele, B., et al. (2017). (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. MDPI. [Link]
Herrera, R., et al. (2024). Synthesis of methyl 2-((4R)-3-acryloyl-4- phenyloxazolidin-2-yl)acetates. Preprints.org. [Link]
A Comprehensive Guide to the Safe Disposal of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one
The core principle of this guidance is to treat (R)-4-Methyl-5,5-diphenyloxazolidin-2-one as a potentially hazardous substance, warranting careful handling and disposal to prevent environmental contamination and ensure p...
Author: BenchChem Technical Support Team. Date: January 2026
The core principle of this guidance is to treat (R)-4-Methyl-5,5-diphenyloxazolidin-2-one as a potentially hazardous substance, warranting careful handling and disposal to prevent environmental contamination and ensure personnel safety.
Hazard Assessment and Chemical Profile
(R)-4-Methyl-5,5-diphenyloxazolidin-2-one is a solid organic compound. Based on data from the closely related 4-methyl-5-phenyl-2-oxazolidinone, it is prudent to assume this compound may cause skin and eye irritation.[1] The toxicological properties of the diphenyl derivative have not been fully investigated, and therefore, it should be handled with the care afforded to a new chemical entity.
Known and Potential Hazards of Structurally Similar Compounds:
Chemical Incompatibilities:
Oxazolidinone derivatives are generally incompatible with strong oxidizing agents.[2][3][4] Contact between (R)-4-Methyl-5,5-diphenyloxazolidin-2-one and strong oxidizers should be avoided to prevent potentially hazardous reactions.
Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling any chemical waste, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety and is mandated by OSHA.[5]
Protection Type
Specific Equipment
Standard
Eye and Face
Safety glasses with side shields or chemical splash goggles.
OSHA 29 CFR 1910.133 or European Standard EN166[4]
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Step-by-Step Spill Cleanup Protocol:
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. Ensure adequate ventilation to disperse any airborne dust.
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of PPE as detailed above.
Contain the Spill: For a solid spill, prevent further spreading. You can cover the powder spill with a plastic sheet or tarp to minimize dust generation.[2]
Collect the Material: Carefully sweep or vacuum the spilled solid. Avoid actions that create dust. Place the collected material into a suitable, labeled container for hazardous waste.[1][2]
Decontaminate the Area: Clean the contaminated surface thoroughly with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
Dispose of Contaminated Materials: All materials used for cleanup, including gloves, wipes, and any contaminated PPE, must be placed in the designated hazardous waste container.
Disposal Workflow for (R)-4-Methyl-5,5-diphenyloxazolidin-2-one
The disposal of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one must adhere to a structured workflow to ensure compliance with EPA and local regulations. The EPA's Resource Conservation and Recovery Act (RCRA) provides the framework for "cradle-to-grave" management of hazardous waste.[6]
Caption: Disposal workflow for (R)-4-Methyl-5,5-diphenyloxazolidin-2-one.
Detailed Step-by-Step Disposal Procedures
The following procedures provide a direct, actionable plan for the disposal of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one.
Materials Required:
Appropriate PPE (as listed in the table above)
Designated hazardous waste container (sealable, compatible with the chemical)
Hazardous waste labels
Tools for solid transfer (e.g., spatula, scoop)
Protocol:
Waste Identification and Segregation:
All waste streams containing (R)-4-Methyl-5,5-diphenyloxazolidin-2-one, including unused reagent, reaction byproducts, and contaminated materials (e.g., filter paper, gloves), must be designated as hazardous waste.
Segregate this waste from other chemical waste streams to prevent inadvertent mixing with incompatible substances, particularly strong oxidizing agents.[7]
Waste Collection:
Solid Waste: Carefully transfer any solid (R)-4-Methyl-5,5-diphenyloxazolidin-2-one and contaminated disposable items directly into the labeled hazardous waste container.[8]
Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.
Container Management:
Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "(R)-4-Methyl-5,5-diphenyloxazolidin-2-one".[9]
Keep the container closed at all times except when adding waste.
Storage:
Store the sealed and labeled hazardous waste container in a designated, well-ventilated satellite accumulation area.
Ensure the storage area is away from sources of ignition and incompatible materials.
Final Disposal:
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
Do not dispose of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one in the regular trash or down the drain.[8]
Regulatory Framework: A Foundation of Safety and Compliance
The procedures outlined in this guide are grounded in the regulations set forth by major safety and environmental bodies.
OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450) : This standard mandates the development of a Chemical Hygiene Plan (CHP) for laboratories, which includes procedures for safe handling, storage, and disposal of hazardous chemicals.[5][10]
EPA's Resource Conservation and Recovery Act (RCRA) : RCRA governs the management of hazardous waste from generation to final disposal.[6] All generators of hazardous waste are responsible for its proper identification, management, and disposal.[6][11]
By adhering to these established protocols, you contribute to a culture of safety and environmental responsibility within your laboratory, building trust in your operational integrity.
References
OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved January 7, 2026, from [Link]
U.S. Environmental Protection Agency. (n.d.). Plain Language Guide to Regulations Solid/Hazardous Waste Management. Retrieved January 7, 2026, from [Link]
The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Retrieved January 7, 2026, from [Link]
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved January 7, 2026, from [Link]
AK Scientific, Inc. (n.d.). (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one Safety Data Sheet. Retrieved January 7, 2026, from [Link]
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved January 7, 2026, from [Link]
Spill Containment Blog. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals. Retrieved January 7, 2026, from [Link]
Occupational Safety and Health Administration. (n.d.). LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Retrieved January 7, 2026, from [Link]
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved January 7, 2026, from [Link]
U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved January 7, 2026, from [Link]
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved January 7, 2026, from [Link]
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved January 7, 2026, from [Link]
National Center for Biotechnology Information. (2021, July 14). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved January 7, 2026, from [Link]
PubMed. (2021, July 14). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved January 7, 2026, from [Link]
PubMed. (n.d.). Conformational constraint in oxazolidinone antibacterials. Synthesis and structure-activity studies of (azabicyclo[3.1.0]hexylphenyl)oxazolidinones. Retrieved January 7, 2026, from [Link]
PubMed. (2010, May). Antibacterial oxazolidinones: emerging structure-toxicity relationships. Retrieved January 7, 2026, from [Link]
Pharmaguideline. (n.d.). Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples. Retrieved January 7, 2026, from [Link]
A Researcher's Guide to the Safe Handling of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one
This document synthesizes established safety data with practical, field-proven insights to ensure you can manage this compound with confidence and precision. Hazard Assessment & Core Principles (R)-4-Methyl-5,5-diphenylo...
Author: BenchChem Technical Support Team. Date: January 2026
This document synthesizes established safety data with practical, field-proven insights to ensure you can manage this compound with confidence and precision.
Hazard Assessment & Core Principles
(R)-4-Methyl-5,5-diphenyloxazolidin-2-one is a solid, crystalline compound. Based on data from analogous structures, it should be handled as a substance that may cause skin, eye, and respiratory irritation[1]. The primary routes of exposure are inhalation of dust particles, direct skin contact, and eye contact. Therefore, all handling procedures must be designed to minimize dust generation and prevent physical contact.
Key Safety Principles:
Containment: Handle the compound within a controlled environment, such as a chemical fume hood or a glove box, to prevent the dispersion of dust.
Avoidance of Contact: Utilize appropriate personal protective equipment (PPE) at all times to create a barrier between the chemical and your body.
Preparedness: Be fully aware of emergency procedures, including first aid and spill cleanup, before you begin any work.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is your first and most critical line of defense. The following equipment is mandatory when handling (R)-4-Methyl-5,5-diphenyloxazolidin-2-one. All PPE should be inspected for integrity before each use[2][3].
Protection Type
Specific Equipment
Standard / Justification
Eye & Face
Chemical splash goggles or safety glasses with side shields.
Required to prevent eye irritation from airborne particles. Must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards[2][4].
Hand
Chemical-resistant nitrile or neoprene gloves.
Provides a barrier against skin contact, which can cause irritation. Gloves must be inspected prior to use and changed immediately if contaminated[1][3].
Body
Standard laboratory coat.
Protects against incidental contact and contamination of personal clothing.
Respiratory
Use in a well-ventilated area (e.g., fume hood) is required. If dust is generated outside of a hood or exposure limits are exceeded, a NIOSH/MSHA-approved N95 respirator or higher is necessary[5].
Prevents respiratory irritation from inhalation of fine dust particles[1].
Step-by-Step Safe Handling Workflow
This workflow outlines the critical steps from preparation to post-experiment cleanup, ensuring safety and integrity at each stage. The causality behind these steps is rooted in preventing exposure and maintaining experimental control.
Caption: Workflow for handling (R)-4-Methyl-5,5-diphenyloxazolidin-2-one.
Emergency & Disposal Procedures
Immediate First-Aid Measures
Should an accidental exposure occur, immediate and correct action is vital.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If irritation persists, seek medical advice[1].
Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area thoroughly with soap and water[1][5].
Inhalation: Move the affected person to fresh air. If breathing is difficult or symptoms of respiratory irritation occur, seek immediate medical attention[1].
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[5].
Accidental Release & Spill Cleanup
In the event of a spill, prioritize personal safety and environmental protection.
Evacuate: Alert others in the immediate area.
Control: Ensure the area is well-ventilated, preferably within a fume hood.
Contain: Prevent further spread of the solid material. Avoid creating dust. For a powder spill, you can cover it with a plastic sheet to minimize spreading[5].
Clean-Up: Carefully sweep or vacuum the solid material into a designated, labeled hazardous waste container. Do not use methods that generate dust.
Decontaminate: Clean the spill area thoroughly.
Storage & Disposal Plan
Proper storage and disposal are crucial for long-term safety and regulatory compliance.
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[3][5]. Long-term storage at 2-8°C is also recommended[6].
Disposal: All waste containing (R)-4-Methyl-5,5-diphenyloxazolidin-2-one, including contaminated PPE and empty containers, must be treated as hazardous waste. It should be collected in clearly labeled, sealed containers for disposal via an approved chemical waste program[7]. Never dispose of this chemical down the drain or in regular trash[7]. Chemical waste generators must consult local, regional, and national regulations to ensure complete and accurate classification and disposal[4].
By adhering to this guide, you build a framework of safety that protects you, your colleagues, and the integrity of your research.
References
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